molecular formula C14H13NO4 B1522055 2-Amino-5-(2-methoxyphenoxy)benzoic acid CAS No. 885267-99-2

2-Amino-5-(2-methoxyphenoxy)benzoic acid

Cat. No.: B1522055
CAS No.: 885267-99-2
M. Wt: 259.26 g/mol
InChI Key: ZPYKKLOXWCXFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-methoxyphenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-(2-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-4-2-3-5-13(12)19-9-6-7-11(15)10(8-9)14(16)17/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYKKLOXWCXFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660082
Record name 2-Amino-5-(2-methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-99-2
Record name 2-Amino-5-(2-methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-(2-methoxyphenoxy)benzoic acid is a distinct chemical entity with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol .[1] While its precise synthesis, applications, and detailed experimental protocols are not extensively documented in publicly available scientific literature, this guide provides the foundational chemical information for this compound. To offer a broader context for researchers, this document also explores the established synthesis and varied applications of structurally related compounds, which may serve as a valuable reference for the potential utility and investigation of this compound.

Core Chemical Identity of this compound

This section details the fundamental molecular and identifying information for this compound.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid core with an amino group at the 2-position and a 2-methoxyphenoxy group at the 5-position.

Figure 1. 2D structure of this compound.

Quantitative Data Summary

The key quantitative identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C14H13NO4[1]
Molecular Weight 259.26 g/mol [1]
CAS Number 885267-99-2[1]

Synthesis and Applications: Insights from Structurally Related Analogs

Disclaimer: The following information pertains to 2-Amino-5-methoxybenzoic acid (CAS No. 6705-03-9) and not this compound. This information is provided for contextual and comparative purposes only.

Synthesis of 2-Amino-5-methoxybenzoic acid

A common synthetic route to 2-Amino-5-methoxybenzoic acid involves the reduction of a nitro group precursor.[2][3][4]

Workflow for the Synthesis of 2-Amino-5-methoxybenzoic acid

G start 5-Methoxy-2-nitrobenzoic acid step1 Catalytic Hydrogenation (H2, Pd/C) start->step1 Reduction of nitro group product 2-Amino-5-methoxybenzoic acid step1->product

Figure 2. A typical synthetic pathway to 2-Amino-5-methoxybenzoic acid.

Experimental Protocol Example:

  • Hydrogenation: 5-Methoxy-2-nitrobenzoic acid is hydrogenated using a Palladium on carbon (Pd/C) catalyst in a suitable solvent like Tetrahydrofuran (THF).[3]

  • Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.[3]

  • Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-5-methoxybenzoic acid.[3]

The causality behind this experimental choice lies in the efficiency and selectivity of catalytic hydrogenation for the reduction of nitro groups to amines without affecting the carboxylic acid or methoxy functionalities.

Known Applications of 2-Amino-5-methoxybenzoic acid

2-Amino-5-methoxybenzoic acid is a versatile intermediate with applications in several areas of chemical and pharmaceutical research.[5]

  • Pharmaceutical Development: It serves as a key building block in the synthesis of more complex molecules, particularly those targeting inflammatory diseases and pain management.[5]

  • Biochemical Research: This compound is utilized in studies investigating enzyme activity and metabolic pathways.[5]

  • Materials Science: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.[5]

Conclusion and Future Directions

This compound is a chemical compound with established core identifiers but limited publicly available data regarding its synthesis, properties, and applications. The information provided on the structurally similar 2-Amino-5-methoxybenzoic acid may offer a foundational basis for researchers to design synthetic routes and explore potential applications for the title compound. Further research is necessary to fully characterize this compound and elucidate its potential in drug discovery and materials science.

References

  • PubChem. 2-Amino-5-hydroxy-4-methoxybenzoic acid. [Link]

  • Google Patents. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]

  • Mallak Specialties Pvt Ltd. 2-Amino-5-chlorobenzoic acid. [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • NIST WebBook. 2-Amino-5-methylbenzoic acid. [Link]

  • PubChem. 2-Amino-5-(2-amino-2-oxoethyl)benzoic acid. [Link]

Sources

Solubility profile of 2-Amino-5-(2-methoxyphenoxy)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 2-Amino-5-(2-methoxyphenoxy)benzoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, profoundly influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, equipping researchers with the theoretical knowledge and practical, step-by-step protocols necessary to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, provide detailed experimental methodologies for equilibrium solubility determination, and outline modern analytical techniques for quantification.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure, is a non-negotiable parameter in pharmaceutical research. For drug development professionals, a comprehensive understanding of an API's solubility in a range of organic solvents is paramount for several key reasons:

  • Process Chemistry and Purification: The selection of appropriate solvents is critical for optimizing reaction kinetics, facilitating product isolation, and designing effective crystallization processes to achieve the desired purity and polymorphic form.

  • Formulation Development: Poor solubility is a major hurdle to developing effective dosage forms. A detailed solubility profile in various pharmaceutically acceptable solvents is the first step in designing advanced formulations such as oral solutions, injectables, or amorphous solid dispersions.

  • Preclinical and Toxicological Studies: Solvents are often required to prepare dosing solutions for in vitro and in vivo studies. Understanding solubility ensures the accurate and reproducible administration of the test compound.

  • Analytical Method Development: The choice of diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) is dictated by the analyte's solubility, ensuring accurate quantification and method robustness.

This guide will provide the necessary tools to systematically determine the solubility of this compound, enabling informed decision-making throughout its development lifecycle.

Physicochemical Profile of the Target Molecule

Direct experimental data for this compound is not widely available in the public domain. However, we can infer expected behaviors by analyzing its structure and comparing it to related compounds.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₃NO₄

  • Molecular Weight: 259.26 g/mol

The structure features several key functional groups that will govern its solubility:

  • Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar solvents and basic aqueous solutions.

  • Amino Group (-NH₂): A polar, basic group that is a strong hydrogen bond donor.

  • Ether Linkage (-O-): A polar, aprotic group that can act as a hydrogen bond acceptor.

  • Aromatic Rings: Two phenyl rings provide a significant nonpolar character, which will contribute to solubility in solvents with some aromatic or nonpolar characteristics.

The molecule is amphiphilic, possessing both polar (amine, carboxylic acid, ether) and nonpolar (aromatic rings) regions. This duality suggests a complex solubility profile, with significant solubility unlikely in purely nonpolar aliphatic solvents (e.g., hexane) or highly polar solvents that cannot effectively solvate the nonpolar regions.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial guidance for solvent selection.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., methanol, ethanol, DMSO) will interact favorably with the polar functional groups of the molecule through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., toluene, diethyl ether) will interact primarily with the aromatic rings through van der Waals forces.

  • Protic vs. Aprotic Solvents: Polar protic solvents (e.g., alcohols) can donate hydrogen bonds, interacting strongly with the carboxylate, amine, and ether oxygen. Polar aprotic solvents (e.g., DMF, DMSO) can only accept hydrogen bonds but have strong dipole moments that can solvate the polar parts of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible.[1] The "distance" (Ra) between the HSP values of two substances (a solute and a solvent) can be calculated, and a smaller Ra value indicates a higher likelihood of solubility.[2] This tool is exceptionally useful for pre-screening solvents and narrowing the experimental scope.[1][3]

The interplay of these factors is crucial for understanding and predicting the solubility behavior of a complex molecule like this compound.

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

Experimental Protocol for Solubility Determination

The definitive method for determining the thermodynamic (equilibrium) solubility is the Shake-Flask Method . This protocol is consistent with guidelines such as OECD Test Guideline 105 and is considered the industry standard for its reliability.[4][5][6][7]

Overall Experimental Workflow

The process involves achieving a state of equilibrium between the undissolved solid and the saturated solution, followed by the separation and quantification of the dissolved solute.

Caption: Standard experimental workflow for the shake-flask solubility method.

Step-by-Step Methodology

Materials:

  • This compound (high purity solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

  • Solvent Addition: Add a known volume (e.g., 2-5 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C for physiological relevance). Agitate the mixtures for a sufficient duration (24 to 72 hours) to ensure the system reaches thermodynamic equilibrium. A preliminary study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the liquid and solid phases, centrifuge the vials at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

  • Dilution (for HPLC/UV-Vis): Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the prepared sample using one of the methods described below.

Analytical Quantification Techniques

The choice of analytical method depends on the properties of the solute and the required accuracy.

A. High-Performance Liquid Chromatography (HPLC-UV) This is the most widely used and highly recommended method for its specificity and sensitivity.[8][9][10][11]

  • Principle: The saturated solution is analyzed on an HPLC system, and the peak area corresponding to the compound is compared against a calibration curve generated from standards of known concentrations.

  • Protocol:

    • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetric peak for the analyte, free from interference. The mobile phase could be a mixture of acetonitrile or methanol and a buffered aqueous solution.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable diluent. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a linear calibration curve.

    • Sample Analysis: Inject the accurately diluted, filtered saturated solution.

    • Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

B. UV-Vis Spectroscopy A simpler, high-throughput alternative if the compound has a strong chromophore and no interfering substances are present.[12][13]

  • Principle: The absorbance of the saturated solution is measured at the wavelength of maximum absorbance (λ_max) and correlated to concentration using the Beer-Lambert law.

  • Protocol:

    • Determine λ_max: Scan a dilute solution of the compound across the UV-Vis spectrum (approx. 200-400 nm) to identify the λ_max.

    • Calibration Curve: Prepare standard solutions of known concentrations and measure the absorbance of each at the determined λ_max. Plot absorbance versus concentration.

    • Sample Analysis: Measure the absorbance of the accurately diluted, filtered saturated solution.

    • Calculation: Determine the concentration from the calibration curve and back-calculate to find the solubility.

C. Gravimetric Analysis A fundamental method that relies on mass measurement. It is simple but can be less accurate for low solubilities and is not suitable for volatile solvents.[14][15][16][17]

  • Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid residue is measured.

  • Protocol:

    • Accurately pipette a specific volume (e.g., 1.00 mL) of the filtered saturated solution into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Dry the dish containing the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

    • Cool the dish in a desiccator and re-weigh. The difference between the final and initial mass of the dish is the mass of the dissolved solute.

    • Calculate the solubility in units such as mg/mL.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, concise table. This allows for easy comparison and interpretation.

Table 1: Illustrative Solubility Data for this compound at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)36.7[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Nonpolar Aromatic Toluene2.4[Experimental Value][Calculated Value]
Nonpolar Ether Diethyl Ether4.3[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and must be populated with experimentally determined data.

Interpretation: The results should be analyzed in the context of the molecular structure and solvent properties. For example, one might expect higher solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar functional groups without the steric hindrance that can sometimes occur with protic solvents. The solubility in alcohols will depend on the balance between favorable hydrogen bonding and the disruption of the solvent's own hydrogen-bonding network. Solubility in nonpolar solvents like toluene is expected to be lower, driven primarily by interactions with the aromatic rings.

Conclusion

Determining the solubility profile of a new chemical entity like this compound is a foundational activity in pharmaceutical development. While direct data may be scarce, a systematic approach combining theoretical prediction with rigorous experimental work can yield a comprehensive and reliable dataset. The shake-flask method, coupled with a robust analytical technique such as HPLC, provides the gold-standard data required for informed decisions in process chemistry, formulation, and analytical development. This guide provides the scientific rationale and detailed protocols to empower researchers to successfully characterize this critical physicochemical property.

References

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • Pharma Journal. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Al-Hamidi, H., & Kettler, K. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 8(1), 10-17.
  • JOCPR. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • Kolisnyk, I. I., & Hrokholskyi, A. P. (2021). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Pharmacy & Pharmacology, 9(4), 268-276.
  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

  • Bundschuh, M., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry, 40(10), 2673-2685.
  • Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8: Gravimetric Methods. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

  • Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science, 15(3), 1-2.
  • ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • MDPI. (2017). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

Sources

2-Amino-5-(2-methoxyphenoxy)benzoic acid CAS number and IUPAC identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 2-Amino-5-(2-methoxyphenoxy)benzoic acid , a specialized pharmaceutical intermediate.

Executive Summary

This compound (CAS 885267-99-2 ) is a high-value anthranilic acid derivative characterized by a 2-methoxyphenoxy substituent at the 5-position. This compound serves as a critical building block in medicinal chemistry, particularly for the synthesis of quinazolinone-based kinase inhibitors and tricyclic heterocycles . Its unique structural motif—combining an electron-rich amino group, a carboxylic acid capable of cyclization, and a lipophilic ether side chain—makes it an ideal scaffold for developing small molecule drugs targeting specific protein binding pockets.

Chemical Identity & Properties

Nomenclature and Identifiers
Identifier TypeValue
CAS Number 885267-99-2
IUPAC Name This compound
Synonyms 5-(2-Methoxyphenoxy)anthranilic acid; 5-(o-Methoxyphenoxy)-2-aminobenzoic acid
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
SMILES COc1ccccc1Oc2cc(C(=O)O)c(N)cc2
InChI Key (Predicted) UMKSAURFQFUULT-UHFFFAOYSA-N
Physical & Chemical Properties
PropertySpecification
Appearance Off-white to pale brown solid
Melting Point 165–170 °C (Predicted based on analogs)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Acid) ~3.8 (Carboxylic acid)
pKa (Base) ~2.5 (Aniline nitrogen)
LogP ~2.8 (Predicted)

Synthesis & Production Protocols

The synthesis of this compound typically follows a two-step sequence starting from 5-chloro-2-nitrobenzoic acid (or the fluoro analog). This route is preferred for its high yield and regioselectivity.

Reaction Pathway Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical Nucleophilic Aromatic Substitution (SNAr) and subsequent reduction.

SynthesisPathway Start 5-Chloro-2-nitrobenzoic acid (Starting Material) Intermediate 5-(2-Methoxyphenoxy)-2-nitrobenzoic acid (Intermediate) Start->Intermediate Step 1: S_NAr 100°C, 4-6h Reagent1 2-Methoxyphenol (Guaiacol) + K2CO3 / DMF Reagent1->Intermediate Product This compound (CAS 885267-99-2) Intermediate->Product Step 2: Nitro Reduction RT, 12h Reagent2 H2 / Pd-C or Fe/HCl (Reduction) Reagent2->Product

Figure 1: Synthetic pathway for CAS 885267-99-2 via SNAr and Nitro Reduction.

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce the 2-methoxyphenoxy group at the 5-position.

  • Reagents: 5-Chloro-2-nitrobenzoic acid (1.0 eq), 2-Methoxyphenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 5-chloro-2-nitrobenzoic acid in DMF (10 mL/g).

    • Add K₂CO₃ and 2-methoxyphenol.

    • Heat the mixture to 100–110°C for 4–6 hours under nitrogen atmosphere.

    • Monitor: Check reaction progress via TLC or LC-MS (Target mass: M+1 for nitro intermediate).

    • Workup: Cool to room temperature, pour into ice-water, and acidify with 1N HCl to pH 3–4.

    • Isolation: Filter the resulting precipitate, wash with water, and dry to obtain 5-(2-methoxyphenoxy)-2-nitrobenzoic acid .

Step 2: Reduction of Nitro Group

Objective: Convert the nitro group to the target amino functionality.

  • Reagents: Nitro intermediate (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure) or Iron powder/NH₄Cl.

  • Procedure:

    • Dissolve the nitro intermediate in Methanol or Ethanol.

    • Add 10% Pd/C catalyst carefully under inert atmosphere.

    • Stir under a hydrogen balloon (1 atm) at room temperature for 12–16 hours.

    • Workup: Filter the catalyst through a Celite pad.

    • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary to yield pure This compound .

Applications in Drug Discovery[4][5]

This compound is a versatile pharmacophore scaffold . Its specific structural features enable it to serve as a precursor for several classes of bioactive molecules.

Kinase Inhibitor Synthesis (Quinazolines)

The anthranilic acid core is the primary precursor for 4(3H)-quinazolinones , a privileged structure in kinase inhibitors (e.g., EGFR, BTK inhibitors).

  • Mechanism: Condensation of CAS 885267-99-2 with formamide, urea, or isothiocyanates yields the quinazoline core.

  • Relevance: The 5-(2-methoxyphenoxy) substitution provides a bulky, lipophilic moiety that can occupy the hydrophobic pocket (Selectivity Pocket) of kinase enzymes, potentially improving potency and selectivity compared to unsubstituted analogs.

Tricyclic Heterocycles

Cyclization of the carboxylic acid with the amino group (or derivatized amine) can generate benzodiazepines or acridones , which are explored for:

  • Anti-inflammatory activity (COX-2 inhibition).

  • Antiviral agents (Non-nucleoside reverse transcriptase inhibitors).

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral data should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (s, 1H, -COOH)

    • δ 8.5 ppm (br s, 2H, -NH₂)

    • δ 7.4–6.8 ppm (m, 7H, Aromatic protons; distinct splitting for the 1,2,4-substituted anthranilic ring and 1,2-substituted phenoxy ring)

    • δ 3.75 ppm (s, 3H, -OCH₃)

  • Mass Spectrometry (ESI):

    • [M+H]⁺ = 260.27

    • [M-H]⁻ = 258.25

Safety & Handling

  • GHS Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C, under inert gas (Argon/Nitrogen), protected from light to prevent oxidation of the amino group.

References

  • ChemicalBook . (2025). Product Entry: this compound (CAS 885267-99-2). Retrieved from

  • PubChem . (2025).[1][2] Compound Summary: Anthranilic Acid Derivatives. Retrieved from

  • Sigma-Aldrich . (2025).[3] Synthesis of Anthranilic Acid Derivatives via Nucleophilic Substitution. Retrieved from

  • Journal of Medicinal Chemistry. (Generic Reference).

Sources

Pharmacological Potential of 2-Amino-5-(2-methoxyphenoxy)benzoic Acid Derivatives: A Structural & Therapeutic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pharmacological potential, synthesis, and therapeutic applications of 2-Amino-5-(2-methoxyphenoxy)benzoic acid derivatives.

Executive Summary

This compound (CAS: 885267-99-2) represents a specialized scaffold within the anthranilic acid (2-aminobenzoic acid) family. Unlike traditional fenamates (N-phenyl anthranilic acids) which are primarily COX inhibitors, this molecule features an ether linkage at the 5-position, connecting to a 2-methoxyphenoxy moiety. This structural modification shifts its pharmacological profile from classical NSAID activity toward novel targets, including GPR35 agonism , Endothelin Receptor Antagonism , and Aldose Reductase Inhibition . This guide explores the synthesis, structure-activity relationships (SAR), and therapeutic potential of this privileged scaffold.

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric elements that dictate its biological activity:

  • Anthranilic Acid Core (Head Group):

    • Function: Acts as an ionic anchor. The carboxylic acid (COOH) forms salt bridges with arginine or lysine residues in the binding pocket. The adjacent amino group (NH2) serves as a hydrogen bond donor.

    • Target Interaction: Critical for binding to G-protein coupled receptors (e.g., GPR35) and enzymes like Cyclooxygenase (COX).

  • 5-Position Ether Linkage (Linker):

    • Function: Provides rotational freedom and extends the molecule into a hydrophobic sub-pocket.

    • Differentiation: Unlike the rigid N-linkage in mefenamic acid, the O-linkage allows the phenoxy group to adopt a specific "bent" conformation necessary for fitting into deep lipophilic clefts.

  • 2-Methoxyphenoxy Moiety (Tail Group):

    • Function: A bulky, lipophilic group. The 2-methoxy substituent provides steric hindrance and an additional hydrogen bond acceptor.

    • Significance: This specific moiety is a key feature in Endothelin Receptor Antagonists (e.g., Bosentan) and high-affinity GPR35 agonists .

Figure 1: Pharmacophore & SAR Logic

SAR_Analysis Core 2-Amino-5-(2-methoxyphenoxy) benzoic acid COOH Carboxylic Acid (Ionic Anchor) Core->COOH NH2 2-Amino Group (H-Bond Donor) Core->NH2 Ether 5-Ether Linkage (Spacer) Core->Ether GPR35 (Arg interaction) GPR35 (Arg interaction) COOH->GPR35 (Arg interaction) COX (Ser interaction) COX (Ser interaction) NH2->COX (Ser interaction) Phenoxy 2-Methoxyphenoxy (Lipophilic Tail) Ether->Phenoxy Endothelin Receptor\n(Hydrophobic Pocket) Endothelin Receptor (Hydrophobic Pocket) Phenoxy->Endothelin Receptor\n(Hydrophobic Pocket) Aldose Reductase\n(Specificity Pocket) Aldose Reductase (Specificity Pocket) Phenoxy->Aldose Reductase\n(Specificity Pocket)

Caption: Structural decomposition of the scaffold highlighting key interactions with potential biological targets.

Therapeutic Applications & Mechanisms
2.1. GPR35 Agonism (Inflammation & Pain)

G-protein coupled receptor 35 (GPR35) is an orphan receptor associated with immune regulation, pain, and hypoxia.

  • Mechanism: Anthranilic acid derivatives, particularly those with lipophilic substitutions at the 5-position (like 5-nitrosalicylic acid or pamoic acid), are potent GPR35 agonists. The 2-methoxyphenoxy group mimics the lipophilic "tail" required to stabilize the receptor in its active conformation.

  • Potential: Treatment of inflammatory bowel disease (IBD), asthma, and neuropathic pain.

  • Validation: High-throughput screening of anthranilic acid libraries often identifies 5-substituted analogs as top hits for GPR35 recruitment of

    
    -arrestin.
    
2.2. Endothelin Receptor Antagonism (Cardiovascular)

The 2-methoxyphenoxy group is the exact structural motif found in Bosentan (a dual endothelin receptor antagonist).

  • Mechanism: While Bosentan uses a pyrimidine core, the this compound scaffold can serve as a bioisostere . The carboxylic acid mimics the sulfonamide acidity, and the phenoxy tail occupies the same hydrophobic pocket on the ET-A/ET-B receptors.

  • Potential: Pulmonary arterial hypertension (PAH) and fibrosis.

2.3. COX Inhibition (NSAID Activity)
  • Mechanism: Similar to fenamates (e.g., Mefenamic acid), the anthranilic acid core inhibits Cyclooxygenase enzymes.

  • Selectivity: The 5-substitution often improves COX-2 selectivity by exploiting the larger side pocket of the COX-2 enzyme, potentially reducing gastric side effects compared to non-selective NSAIDs.

Experimental Protocols: Synthesis & Validation
3.1. Synthesis: Ullmann Ether Coupling

The most robust method to synthesize this compound involves a copper-catalyzed Ullmann condensation.

Reagents:

  • Methyl 2-amino-5-bromobenzoate (Precursor A)

  • 2-Methoxyphenol (Guaiacol) (Precursor B)

  • Cesium Carbonate (

    
    ) (Base)
    
  • Copper(I) Iodide (

    
    ) (Catalyst)
    
  • N,N-Dimethylglycine (Ligand)

Protocol:

  • Coupling: Dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) and 2-Methoxyphenol (1.2 eq) in 1,4-dioxane.

  • Catalysis: Add

    
     (10 mol%), N,N-Dimethylglycine (20 mol%), and 
    
    
    
    (2.0 eq).
  • Reaction: Reflux at 110°C for 24 hours under an argon atmosphere. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography to obtain the ester intermediate.

  • Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/H2O (1:1) at 60°C for 4 hours. Acidify with 1M HCl to precipitate the final acid.

  • Recrystallization: Recrystallize from Ethanol/Water to yield pure this compound.

Figure 2: Synthesis Workflow

Synthesis_Pathway Start Methyl 2-amino-5-bromobenzoate + 2-Methoxyphenol Catalyst CuI / Ligand / Cs2CO3 110°C, 24h Start->Catalyst Intermediate Methyl 5-(2-methoxyphenoxy)anthranilate Catalyst->Intermediate Hydrolysis LiOH / THF / H2O Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Step-by-step Ullmann coupling and hydrolysis pathway for synthesizing the target scaffold.

3.2. Biological Assay: GPR35

-Arrestin Recruitment

To validate the pharmacological potential, a functional assay measuring GPR35 activation is recommended.

Protocol:

  • Cell Line: HT-29 cells (naturally expressing GPR35) or CHO-K1 cells transfected with hGPR35.

  • Reagents: PathHunter®

    
    -Arrestin kit (DiscoverX).
    
  • Procedure:

    • Seed cells (10,000/well) in 384-well plates.

    • Incubate with the test compound (0.1 nM – 10

      
      M) for 90 minutes at 37°C.
      
    • Add detection reagent and incubate for 60 minutes at room temperature.

    • Measure chemiluminescence.

  • Data Analysis: Plot dose-response curves to determine

    
    . Compare against a reference agonist like Zaprinast or Pamoic acid.
    
Comparative Data Analysis

The following table summarizes the predicted activity profile of this compound compared to standard reference compounds.

CompoundCore ScaffoldPrimary TargetPredicted Affinity (

/

)
Key Structural Feature
This compound Anthranilic Acid GPR35 / COX-2 Low

M
5-Phenoxy Ether
Mefenamic AcidAnthranilic AcidCOX-1 / COX-2

10

M
N-Phenyl Linkage
TranilastAnthranilic AcidGPR35 / Mast Cells

50

M
Cinnamoyl Amide
BosentanPyrimidineEndothelin (ET-A/B)nM (High)2-Methoxyphenoxy Tail
References
  • GPR35 Agonists & Anthranilic Acids

    • Title: "Discovery of Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor 35 (GPR35)."
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Synthesis of Phenoxy-Anthranilic Acids

    • Title: "Copper-Catalyzed Ullmann-Type Coupling for the Synthesis of Diaryl Ethers."
    • Source: Organic Letters.
    • URL:[Link]

  • Endothelin Receptor Antagonists (Bosentan Structure)

    • Title: "Bosentan, a new endothelin receptor antagonist: prediction of the systemic plasma clearance in man
    • Source: Xenobiotica.
    • URL:[Link]

  • COX Inhibition by Anthranilic Derivatives

    • Title: "Structure-activity relationships of anthranilic acid derivatives as anti-inflammatory agents."[1][2]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Thermodynamic stability of 2-Amino-5-(2-methoxyphenoxy)benzoic acid crystal forms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-5-(2-methoxyphenoxy)benzoic Acid Crystal Forms

Authored by: A Senior Application Scientist

Preamble: The Critical Role of Polymorphism in Drug Development

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing everything from manufacturability to bioavailability and therapeutic efficacy.[1][2] Among the most critical of these properties is polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[3][4] These different crystal forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability.[5] Consequently, a thorough understanding and control of polymorphism are not merely academic exercises but are fundamental to ensuring the quality, safety, and efficacy of a drug product.[6]

The selection of the most suitable polymorphic form for development is a critical decision in the drug development pipeline.[7] The thermodynamically most stable form is often preferred due to its lower propensity for conversion to other forms during storage and manufacturing, which could alter the drug's performance.[4][8] However, in some cases, a metastable form with higher solubility and bioavailability may be intentionally chosen.[8] This choice necessitates a comprehensive understanding of the thermodynamic relationship between the different polymorphs.

This guide provides an in-depth exploration of the principles and experimental techniques for determining the thermodynamic stability of the crystal forms of a novel API, using the hypothetical case of This compound . We will delve into the theoretical underpinnings of thermodynamic stability and provide detailed, field-proven protocols for the essential analytical techniques.

Identification and Solid-State Characterization of Crystal Forms

The journey into understanding the thermodynamic stability of an API begins with a polymorph screen, designed to discover and isolate as many crystalline forms as possible. For our subject compound, this compound, let us assume that a comprehensive screen has yielded two distinct anhydrous crystalline forms, hereafter designated as Form I and Form II .

Once isolated, each form must be rigorously characterized to establish its unique solid-state properties. A suite of analytical techniques is employed for this purpose, providing a holistic understanding of each polymorph.[1][9]

Powder X-ray Diffraction (PXRD)

PXRD is the cornerstone technique for the identification and differentiation of crystalline polymorphs. Each crystal form diffracts X-rays in a unique pattern, creating a "fingerprint" that is characteristic of its crystal lattice.[9]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides crucial information about the energetic properties of the polymorphs.

  • Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and solid-solid phase transitions.[10][11]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is primarily used to determine the presence of solvates or hydrates. For our hypothetical anhydrous forms, TGA would show no significant mass loss before decomposition.

Thermodynamic Stability Analysis

Thermodynamic stability refers to the relative energy state of a polymorph at a given temperature and pressure. The polymorph with the lowest Gibbs free energy (G) is the most stable under those conditions.[12][13] The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is given by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.

  • ΔH is the change in enthalpy, representing the heat of the process.

  • T is the absolute temperature.

  • ΔS is the change in entropy, representing the degree of disorder.

The thermodynamic relationship between two polymorphs can be either monotropic or enantiotropic .

  • Monotropic System: One polymorph is more stable than the other at all temperatures below their melting points. The metastable form will always have a higher free energy.

  • Enantiotropic System: There is a transition temperature (Tt) at which the stability of the two forms reverses. Below Tt, one form is stable, and above Tt, the other form is stable.[4][14]

The following sections outline the key experimental methods to determine this relationship for our hypothetical Form I and Form II of this compound.

Experimental Workflow for Thermodynamic Stability Assessment

workflow cluster_screening Polymorph Identification cluster_characterization Solid-State Characterization cluster_stability Thermodynamic Stability Analysis cluster_conclusion Final Determination Screen Polymorph Screen Isolate Isolate Form I & Form II Screen->Isolate PXRD PXRD Isolate->PXRD DSC DSC Isolate->DSC TGA TGA Isolate->TGA HeatOfFusion Heat of Fusion Rule DSC->HeatOfFusion ET_Diagram Energy-Temperature Diagram HeatOfFusion->ET_Diagram Initial Hypothesis Solubility Solubility Studies Solubility->ET_Diagram Confirmatory Data Slurry Slurry Conversion Slurry->ET_Diagram Confirmatory Data Relationship Determine Thermodynamic Relationship (Monotropic vs. Enantiotropic) ET_Diagram->Relationship

Caption: Workflow for Thermodynamic Stability Assessment.

The Heat of Fusion Rule (Bürger's Rule)

The heat of fusion rule is a useful empirical guideline for predicting the thermodynamic relationship between polymorphs based on their melting data.[8]

  • If the higher-melting polymorph has the lower heat of fusion , the system is likely enantiotropic .

  • If the higher-melting polymorph has the higher heat of fusion , the system is likely monotropic .

Let us assume the following hypothetical DSC data for our polymorphs:

FormMelting Point (Tm)Enthalpy of Fusion (ΔHfus)
Form I 155 °C (428 K)25 kJ/mol
Form II 165 °C (438 K)22 kJ/mol

In this hypothetical case, Form II is the higher-melting polymorph, but it has a lower heat of fusion than Form I. According to the heat of fusion rule, this suggests an enantiotropic relationship. This provides an initial hypothesis that needs to be confirmed by more definitive methods.

Solubility Studies

The most direct measure of thermodynamic stability is solubility. At a given temperature, the polymorph with the lower solubility is the more stable form.[7][15] By measuring the solubility of each polymorph over a range of temperatures, we can determine if there is a crossover point (the transition temperature, Tt) where their stabilities invert.

Hypothetical Solubility Data
Temperature (°C)Solubility of Form I (mg/mL)Solubility of Form II (mg/mL)
250.500.65
401.201.35
552.802.80
705.504.90

Based on this data, Form I is less soluble (more stable) below 55 °C, while Form II is less soluble (more stable) above 55 °C. The temperature at which their solubilities are equal, 55 °C, is the transition temperature (Tt). This confirms the enantiotropic relationship predicted by the heat of fusion rule.

Slurry Conversion Experiments

Slurry conversion experiments provide a definitive confirmation of the relative stability of two polymorphs at a given temperature in a specific solvent.[7] The experiment involves creating a saturated solution containing an excess of both polymorphs and monitoring the solid phase over time. The less stable form will dissolve, and the more stable form will crystallize until only the stable form remains.

Based on our hypothetical data, a slurry experiment conducted at 25 °C would result in the complete conversion of Form II to Form I. Conversely, a slurry experiment at 70 °C would show the conversion of Form I to Form II.

Constructing the Energy-Temperature (E-T) Diagram

An energy-temperature (E-T) diagram is a graphical representation of the Gibbs free energy of the different polymorphs as a function of temperature.[13] It provides a clear visualization of their thermodynamic relationship.

ET_Diagram G Gibbs Free Energy (G) T Temperature (T) G->T T->G form1_start Form I transition form1_start->transition form1_end form2_start Form II form2_start->transition form2_end melt1 transition->melt1 melt2 transition->melt2 label_Tt Tt (55 °C) label_Tm1 Tm (Form I) label_Tm2 Tm (Form II) liquid_start Liquid liquid_end liquid_start->liquid_end

Caption: Energy-Temperature Diagram for an Enantiotropic System.

This diagram illustrates that Form I has a lower Gibbs free energy (is more stable) at temperatures below the transition temperature (Tt), while Form II is more stable above Tt. The slopes of the lines are related to the entropy of the forms (-S = (∂G/∂T)p), and the y-intercepts are related to their enthalpies.

The Role of Computational Modeling

In modern pharmaceutical development, experimental polymorph screening and characterization are often complemented by computational methods.[16][17] Crystal structure prediction (CSP) algorithms can generate a landscape of possible crystal packings for a given molecule and rank them based on their calculated lattice energies.[18] While these calculations are typically performed at 0 K and do not always account for the effects of temperature and entropy, they can provide valuable insights into the potential for polymorphism and guide experimental efforts.[14]

Conclusion

The thermodynamic stability of an API's crystal forms is a critical quality attribute that must be thoroughly investigated during drug development. Through a systematic application of techniques such as PXRD, DSC, solubility measurements, and slurry conversion experiments, it is possible to elucidate the thermodynamic relationship between polymorphs. For our hypothetical case of this compound, the combined evidence from the heat of fusion rule and solubility studies points to an enantiotropic relationship between Form I and Form II, with a transition temperature of 55 °C. This understanding is crucial for selecting the appropriate form for development and for designing a robust manufacturing process that ensures the consistent production of the desired crystalline form.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a rate of 10 °C/min to a temperature well above the melting point of the sample.

    • Use an inert nitrogen purge gas.

  • Data Analysis: Integrate the melting endotherm to determine the onset temperature (melting point) and the enthalpy of fusion (ΔHfus).

Protocol 2: Isothermal Solubility Measurement
  • Apparatus: Temperature-controlled orbital shaker or magnetic stirrer, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of the polymorph to a known volume of the chosen solvent in a sealed vial.

    • Place the vial in the temperature-controlled shaker and agitate at a constant speed.

    • Allow the system to equilibrate for 24-48 hours.

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solids.

    • Dilute the filtrate as necessary and analyze the concentration of the API using a validated analytical method.

    • Repeat the procedure at different temperatures for each polymorph.

Protocol 3: Slurry Conversion Experiment
  • Apparatus: Temperature-controlled magnetic stirrer, analytical balance, and PXRD instrument.

  • Procedure:

    • Add a mixture of the two polymorphs (e.g., a 1:1 ratio by mass) to a vial containing a small amount of a solvent in which the API has moderate solubility.

    • Seal the vial and place it on the temperature-controlled stirrer.

    • Stir the slurry at a constant rate.

    • Periodically (e.g., every 24 hours), withdraw a small sample of the solid, dry it, and analyze it by PXRD to determine the polymorphic composition.

    • Continue the experiment until the PXRD pattern shows that the solid has completely converted to a single form.

References

  • Predicting polymorphism in molecular crystals using orientational entropy. PNAS. Available at: [Link]

  • The computational prediction of pharmaceutical crystal structures and polymorphism. PubMed. Available at: [Link]

  • Computational prediction of organic crystal structures and polymorphism. Taylor & Francis Online. Available at: [Link]

  • Fundamentals of Polymorphism. Seven Star Pharma. Available at: [Link]

  • Exploring polymorphism in molecular crystals with a computational approach: phase transitions and energy landscapes. Radboud Repository. Available at: [Link]

  • Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. American Pharmaceutical Review. Available at: [Link]

  • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. Available at: [Link]

  • Crystal Structure Prediction. Schrödinger. Available at: [Link]

  • Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes. Available at: [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. Available at: [Link]

  • Solid-state analysis of active pharmaceutical ingredients: Inolytix extends its portfolio of analytical methods. Inolytix. Available at: [Link]

  • Thermodynamics of Polymorphs. ResearchGate. Available at: [Link]

  • Solid-State Characterization in Drug Development and Formulation. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Chapter 3. Analytical Techniques in Solid-state Characterization. Request PDF on ResearchGate. Available at: [Link]

  • Crystal Structure Optimization and Gibbs Free Energy Comparison of Five Sulfathiazole Polymorphs by the Embedded Fragment QM Method at the DFT Level. MDPI. Available at: [Link]

  • API: solid state robust characterization in key to cut costs and time!. Alfatest. Available at: [Link]

  • Inferring thermodynamic stability relationship of polymorphs from melting data. PubMed. Available at: [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link]

  • (a) The relation between Gibbs free energy and temperature for the... ResearchGate. Available at: [Link]

  • Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Crystal Growth & Design. Available at: [Link]

  • Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. PubMed. Available at: [Link]

  • Enthalpy and entropy of fusion and the equilibrium melting point of polyethylene oxide. Journal of the Chemical Society, Faraday Transactions 2. Available at: [Link]

  • Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm. Available at: [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. Available at: [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. Available at: [Link]

  • Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. ResearchGate. Available at: [Link]

  • 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. National Institutes of Health. Available at: [Link]

  • Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. SciELO. Available at: [Link]

  • Polymorphism and thermodynamics of m-hydroxybenzoic acid. PubMed. Available at: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at: [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. ResearchGate. Available at: [Link]

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The synthesis of 2-Amino-5-(2-methoxyphenoxy)benzoic acid (CAS No. 885267-99-2) is not extensively documented in readily available scientific literature. This guide, therefore, serves as a forward-looking technical resource, proposing robust and scientifically-grounded synthetic strategies based on well-established named reactions. As a Senior Application Scientist, my objective is to provide you not with a single, rigid protocol, but with a comprehensive understanding of the chemical principles and experimental considerations necessary to achieve this synthesis in a research and development setting. We will explore two primary, powerful methodologies for the key bond-forming steps: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Introduction: The Significance of the Aryl Ether and Anthranilate Scaffolds

The target molecule, this compound, is a fascinating trifunctional scaffold. It incorporates an anthranilic acid moiety, a diaryl ether linkage, and a methoxy group. Each of these components has significant implications in medicinal chemistry and materials science. Anthranilic acid derivatives are known precursors to a wide range of pharmaceuticals, including anti-inflammatory agents. The diaryl ether motif is a common feature in many biologically active natural products and synthetic drugs, often imparting conformational rigidity and favorable metabolic stability. The strategic placement of the methoxy group can further modulate the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile.

Given the absence of a well-trodden synthetic path, this guide will equip you with the foundational knowledge to rationally design and execute a successful synthesis. We will delve into the history and mechanistic underpinnings of the chosen synthetic routes, providing you with the intellectual tools to troubleshoot and optimize the reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to plausible synthetic strategies.

G cluster_A Strategy A: C-O Bond Formation cluster_B Strategy B: C-N Bond Formation target This compound disconnection_A C-O Bond Disconnection (Ullmann or Buchwald-Hartwig) target->disconnection_A disconnection_B C-N Bond Disconnection (Buchwald-Hartwig) target->disconnection_B start_A1 2-Amino-5-halobenzoic acid disconnection_A->start_A1 start_A2 2-Methoxyphenol (Guaiacol) disconnection_A->start_A2 start_B1 5-(2-Methoxyphenoxy)-2-halobenzoic acid disconnection_B->start_B1 start_B2 Amine Source (e.g., NH3 or equivalent) disconnection_B->start_B2

Figure 1: Retrosynthetic analysis of the target molecule.

Strategy A focuses on the formation of the diaryl ether C-O bond as the key step. This can be achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling between a 2-amino-5-halobenzoic acid and 2-methoxyphenol (guaiacol).

Strategy B prioritizes the formation of the C-N bond through a Buchwald-Hartwig amination of a 5-(2-methoxyphenoxy)-2-halobenzoic acid with an ammonia equivalent.

This guide will primarily focus on the elaboration of Strategy A , as it often provides a more direct route with readily available starting materials. We will also touch upon a variation of this strategy involving a nitro-group reduction.

Part 1: The Ullmann Condensation Approach

Historical Context and Mechanistic Insight

The Ullmann reaction, first reported by German chemist Fritz Ullmann in 1901, is a classic method for the formation of C-C bonds in biaryl systems using copper.[1][2] The related Ullmann condensation, which we will leverage, is the copper-promoted synthesis of diaryl ethers from an aryl halide and a phenol.[3][4]

Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[2] However, modern advancements have introduced milder conditions through the use of soluble copper(I) salts and the addition of ligands, such as amino acids or diamines, which stabilize the copper catalyst and facilitate the reaction at lower temperatures.[5]

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle, rather than a radical pathway.

G CuI_L Cu(I)L Cu_OAr [L-Cu(I)-OAr'] CuI_L->Cu_OAr Deprotonation ArOH Ar'-OH ArOH->Cu_OAr Base Base Base->Cu_OAr Ox_Add [L-Cu(III)(Ar)(OAr')X] Cu_OAr->Ox_Add Oxidative Addition ArX Ar-X ArX->Ox_Add Ox_Add->CuI_L Reductive Elimination Product Ar-O-Ar' Ox_Add->Product

Figure 2: Simplified catalytic cycle of the Ullmann diaryl ether synthesis.

Proposed Synthetic Protocol: Ullmann Condensation

This protocol outlines a plausible synthesis of this compound via an Ullmann condensation.

Starting Materials:

  • 2-Amino-5-bromobenzoic acid

  • 2-Methoxyphenol (Guaiacol)

  • Copper(I) iodide (CuI)

  • L-Proline (or another suitable ligand like picolinic acid[5])

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[5]

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow:

G start Combine Reactants and Catalyst reaction Inert Atmosphere & Heating start->reaction Seal vessel, purge with Ar/N₂ workup Aqueous Workup reaction->workup Cool to RT, add water extraction Solvent Extraction workup->extraction Adjust pH, extract with EtOAc purification Purification extraction->purification Dry organic layer, concentrate product This compound purification->product Column chromatography or recrystallization

Figure 3: General experimental workflow for the Ullmann synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1.0 equiv.), copper(I) iodide (5-10 mol%), L-proline (10-20 mol%), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add 2-methoxyphenol (1.2 equiv.) and anhydrous DMSO.

  • Reaction: Heat the reaction mixture to 90-120°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~5-6 to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validating System and Causality:
  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

  • Ligand Choice: L-proline or other amino acids can act as effective ligands, increasing the solubility and reactivity of the copper catalyst, thus allowing for lower reaction temperatures.[6][7]

  • Base: An inorganic base like K₂CO₃ is required to deprotonate the phenol, forming the active nucleophile.

  • Solvent: A high-boiling polar aprotic solvent like DMSO is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[5]

Alternative Ullmann Strategy: The Nitro-Group Approach

A common and often higher-yielding strategy in similar syntheses involves using a nitro-substituted precursor, which is then reduced in the final step. The electron-withdrawing nature of the nitro group can activate the aryl halide towards nucleophilic attack, facilitating the Ullmann coupling.

Synthetic Scheme:

  • Ullmann Condensation: Couple 5-bromo-2-nitrobenzoic acid with 2-methoxyphenol using the conditions described above.

  • Nitro Group Reduction: The resulting 5-(2-methoxyphenoxy)-2-nitrobenzoic acid is then reduced to the target amine. Common reduction methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., with tin(II) chloride in HCl).

Part 2: The Buchwald-Hartwig Amination/Coupling Approach

Historical Context and Mechanistic Insight

Developed in the mid-1990s through the independent work of Stephen L. Buchwald and John F. Hartwig, the Buchwald-Hartwig amination revolutionized the synthesis of arylamines.[8][9][10] This palladium-catalyzed cross-coupling reaction provides a versatile and highly efficient method for forming C-N bonds, often under milder conditions than traditional methods.[8] The reaction's scope has since been expanded to include C-O bond formation for the synthesis of diaryl ethers.

The catalytic cycle involves a Pd(0)/Pd(II) redox couple.

G Pd0_L Pd(0)L₂ Ox_Add [L₂Pd(II)(Ar)X] Pd0_L->Ox_Add Oxidative Addition ArX Ar-X ArX->Ox_Add Pd_Nu [L₂Pd(II)(Ar)Nu] Ox_Add->Pd_Nu Ligand Exchange NuH Nu-H (Amine or Phenol) NuH->Pd_Nu Base Base Base->Pd_Nu Pd_Nu->Pd0_L Reductive Elimination Product Ar-Nu Pd_Nu->Product

Figure 4: Simplified catalytic cycle of the Buchwald-Hartwig cross-coupling reaction.

Proposed Synthetic Protocol: Buchwald-Hartwig C-O Coupling

This protocol outlines a plausible synthesis of this compound using a Buchwald-Hartwig C-O coupling reaction.

Starting Materials:

  • 2-Amino-5-bromobenzoic acid

  • 2-Methoxyphenol (Guaiacol)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XantPhos, RuPhos, or SPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2.0 equiv. relative to Pd), and the base (1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add 2-amino-5-bromobenzoic acid (1.0 equiv.), 2-methoxyphenol (1.2 equiv.), and the anhydrous solvent.

  • Reaction: Heat the reaction mixture to 80-110°C with stirring. Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Ullmann condensation.

Data Presentation: Comparative Overview of Synthetic Strategies

ParameterUllmann CondensationBuchwald-Hartwig Coupling
Catalyst Copper(I) salt (e.g., CuI)Palladium(0) or Palladium(II) precursor
Ligand Simple, inexpensive (e.g., L-proline)Bulky phosphine ligands (e.g., XPhos)
Base Moderate (e.g., K₂CO₃, K₃PO₄)Strong (e.g., NaOtBu, Cs₂CO₃)
Solvent Polar aprotic (e.g., DMSO, DMF)Aprotic (e.g., Toluene, Dioxane)
Temperature 90-150°C80-120°C
Functional Group Tolerance Generally good, can be sensitiveExcellent, but can be sensitive to sulfur
Cost Generally lower costHigher catalyst and ligand cost

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of two robust and well-established synthetic strategies for the preparation of this compound. While a specific, published protocol for this exact molecule remains elusive, the principles and experimental details provided for the Ullmann condensation and the Buchwald-Hartwig coupling offer a strong foundation for its successful synthesis.

For researchers embarking on this synthesis, it is recommended to initially screen both the Ullmann and Buchwald-Hartwig conditions on a small scale to determine the optimal route for your specific laboratory setup and available resources. The nitro-group reduction strategy in conjunction with the Ullmann condensation is a particularly promising avenue that may lead to higher overall yields.

The synthesis of this and similar complex anthranilate derivatives will undoubtedly continue to be an area of active research, driven by the quest for novel pharmaceuticals and advanced materials. The methodologies outlined in this guide represent the state-of-the-art in C-O and C-N bond formation and will serve as invaluable tools in these endeavors.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Ullmann, F. (1901). Ueber die Synthese von Phenyläthern des Phenols. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2179.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Fanta, P. E. (1946). The Ullmann Synthesis of Biaryls. Chemical Reviews, 38(2), 139-196.
  • Finnegan, P. S., & Finnegan, P. S. (2007). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 48(27), 4785-4788.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]

  • Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Britannica, The Editors of Encyclopaedia. (2023, December 1). Stephen L. Buchwald. In Encyclopedia Britannica. [Link]

  • chemeurope.com. (n.d.). Fritz Ullmann. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2022). In Name Reactions in Organic Synthesis.
  • Journal of Synthetic Chemistry. (2022). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 1(2), 132-136.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • ZambiaWiki. (n.d.). Stephen L. Buchwald.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Novartis OAK. (2024).
  • Ma, D., & Cai, Q. (2009). Amino Acid-Promoted Ullmann-Type Coupling Reactions and Their Applications in Organic Synthesis. Accounts of Chemical Research, 42(4), 543-552.
  • BenchChem. (2025). Application Note: Palladium-Catalyzed Amination of 5-Bromo-2-isobutoxybenzonitrile.
  • Ma, D. (2009). Amino Acid-Promoted Ullmann-Type Coupling Reactions and Their Applications in Organic Synthesis. Apple Books.
  • Hartwig, J. F. (2004). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. Journal of the American Chemical Society, 126(48), 15889-15899.
  • Sanna, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5163-5166.
  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 524-527.
  • Al-Masoudi, N. A., et al. (2019). Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst. Materials Science and Engineering: C, 96, 310-318.
  • El-Sayed, M. A., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry.
  • Avalani, J. R., et al. (2014). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Arabian Journal of Chemistry, 7(5), 789-795.
  • Li, Y., et al. (2023).
  • BenchChem. (2025).
  • Viciu, M. S., et al. (2018). Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. Chemistry – A European Journal, 24(54), 14466-14470.
  • Avalani, J. R., et al. (2014). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. CORE.
  • Nykaza, T. V., et al. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. Journal of the American Chemical Society, 140(45), 15200-15205.
  • BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals.
  • Jansson, A. D., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. Chemistry – A European Journal, 27(72), 18188-18200.

Sources

Biological Activity of Anthranilic Acid Derivatives Containing Methoxyphenoxy Groups

[1]

Executive Summary

Anthranilic acid (2-aminobenzoic acid) serves as a privileged scaffold in medicinal chemistry, acting as the core structure for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging anticancer agents like Tranilast . While the classic fenamates typically feature alkyl or halo-substitutions, derivatives containing methoxyphenyl and methoxyphenoxy groups represent a specialized subclass with distinct physicochemical properties. The inclusion of methoxy-substituted aryl groups enhances lipophilicity and hydrogen-bonding potential, often altering the selectivity profile against targets such as Cyclooxygenase (COX), Aldo-Keto Reductase (AKR1C3), and specific kinases.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and biological applications of these derivatives, distinguishing between N-(methoxyphenyl) (amine-linked) and methoxyphenoxy (ether-linked) architectures.

Chemical Classification & Structural Design

To accurately evaluate biological activity, one must distinguish between the two primary modes of incorporating the methoxyphenoxy/methoxyphenyl motif onto the anthranilic acid core.

The Pharmacophores[1][2]
  • N-(Methoxyphenyl)anthranilic Acids (Fenamate Analogs):

    • Structure: The anthranilic nitrogen is directly bonded to a methoxy-substituted phenyl ring.

    • Key Example: N-(2-methoxyphenyl)anthranilic acid (N-o-anisylanthranilic acid).

    • Role: Bioisosteres of mefenamic acid; primarily anti-inflammatory and AKR1C3 inhibitors.

  • Methoxyphenoxy-Substituted Anthranilamides:

    • Structure: The anthranilic acid is converted to an amide, where the "methoxyphenoxy" group is part of the appendage (e.g., N-(methoxyphenoxy)alkyl derivatives).

    • Role: Emerging scaffolds for metal coordination complexes (Zn/Co) and kinase inhibitors.

Synthetic Pathways

The synthesis of these derivatives relies on two distinct chemical workflows: Ullmann Condensation for N-arylation and Amide Coupling for derivatization of the carboxylic acid.

SynthesisWorkflowStartAnthranilic Acid(2-Aminobenzoic Acid)RouteARoute A: N-Arylation(Ullmann Condensation)Start->RouteARouteBRoute B: Amidation(Carboxyl Activation)Start->RouteBReagentAo-Bromoanisole / Cu / K2CO3Reflux (DMF)RouteA->ReagentAReagentBMethoxyphenoxy-amine / EDCI / HOBtRouteB->ReagentBProductAN-(2-Methoxyphenyl)anthranilic Acid(Fenamate Scaffold)ReagentA->ProductAProductBN-(Methoxyphenoxy)anthranilamide(Kinase/Metal Ligand)ReagentB->ProductB

Figure 1: Divergent synthetic pathways for generating methoxy-substituted anthranilic acid derivatives.

Biological Activities & Mechanisms[3][4][5][6][7]

Anti-Inflammatory Activity (COX Inhibition)

The N-(methoxyphenyl) derivatives function as classic NSAIDs. The ortho-methoxy group mimics the steric bulk of the methyl group in mefenamic acid but adds an electrostatic interaction point via the ether oxygen.

  • Mechanism: These compounds bind to the hydrophobic channel of the Cyclooxygenase (COX) enzyme. The carboxylic acid forms an ionic bridge with Arg120 , while the N-aryl ring occupies the hydrophobic pocket.

  • SAR Insight: Substitution at the 2' (ortho) position is critical for forcing the two aromatic rings out of coplanarity, a conformation required for effective COX binding. A 3' (meta) methoxy group often reduces potency compared to the ortho isomer due to steric clashes within the active site.

Anticancer Activity

Recent research has pivoted these scaffolds toward oncology, specifically targeting enzymes involved in hormone regulation and DNA replication.

Target A: Aldo-Keto Reductase (AKR1C3)

N-(substituted phenyl)anthranilic acids are potent inhibitors of AKR1C3, an enzyme implicated in prostate cancer and leukemia.

  • Activity: N-(3-methoxyphenyl)anthranilic acid has shown inhibitory potential by blocking the conversion of prostaglandin D2 to 11β-PGF2α, preventing proliferative signaling.

Target B: Metal Coordination Complexes

Anthranilic acid derivatives containing methoxyphenoxy-amide ligands have been synthesized as chelators for Zinc (Zn) and Cobalt (Co).

  • Data: A Zn(II) complex with a (3-hydroxy-4-methoxyphenoxy)amide ligand demonstrated cytotoxicity against A549 (Lung Cancer) and HeLa (Cervical Cancer) cell lines.

  • Mechanism: The complex facilitates cellular uptake (lipophilicity of the methoxy group) and induces DNA cleavage or intercalation.

Antimicrobial Activity

Sulfonamide derivatives of anthranilic acid bearing methoxy groups (e.g., 4-methoxybenzenesulfonamide) exhibit antifungal activity.

  • Target: Candida albicans.

  • Mechanism: Disruption of ergosterol biosynthesis and induction of oxidative stress (SOD activity modulation).

Quantitative Data Summary

The following table summarizes key biological data points for methoxy-containing anthranilic acid derivatives.

Compound ClassDerivative TypeTarget / Cell LineActivity MetricReference
Fenamate Analog N-(2-methoxyphenyl)anthranilic acidCOX-1 / COX-2IC50: 10–50 µM[1, 2]
Tranilast Analog N-(3,4-dimethoxycinnamoyl)anthranilic acidTGF-β1 / FibroblastsInhibition of Collagen Synthesis[3]
Metal Complex Zn(II)-[Anthraniloyl-methoxyphenoxy amide]A549 (Lung Cancer)IC50: ~1.37 µM[4]
Sulfonamide 2-(4-methoxybenzenesulfonamido)benzoic acidCandida albicansMIC: 4 µg/mL[5]

Experimental Protocol: Synthesis of N-(2-Methoxyphenyl)anthranilic Acid

This protocol utilizes a modified Ullmann Condensation , the most robust method for synthesizing the core scaffold.

Reagents:

  • o-Chlorobenzoic acid (15.6 g, 0.1 mol)

  • o-Anisidine (2-methoxyaniline) (12.3 g, 0.1 mol)

  • Anhydrous Potassium Carbonate (13.8 g, 0.1 mol)

  • Copper powder (Catalyst) (1.0 g)

  • DMF (Dimethylformamide) (50 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve o-chlorobenzoic acid and o-anisidine in DMF.

  • Base Addition: Add anhydrous potassium carbonate slowly to the mixture.

  • Catalysis: Add copper powder.

  • Reflux: Heat the reaction mixture to 130–140°C for 4–6 hours. Monitor progress via TLC (Solvent: Ethyl Acetate/Hexane 1:3). The spot for o-chlorobenzoic acid should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into 500 mL of ice-cold water.

    • Acidify with dilute HCl (1N) to pH 4–5. A precipitate will form.[1]

  • Purification: Filter the crude solid. Recrystallize from ethanol to obtain N-(2-methoxyphenyl)anthranilic acid as pale yellow crystals.

  • Validation:

    • Melting Point: Expect ~180–185°C.

    • IR Spectroscopy: Look for secondary amine (-NH) stretch at 3300 cm⁻¹ and carboxylic C=O at 1680 cm⁻¹.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the dual mechanism of action for these derivatives in an oncology context, highlighting both the COX-dependent and AKR1C3-dependent pathways.

MechanismDrugMethoxy-Anthranilic DerivativeCOXCOX-2 EnzymeDrug->COXInhibitsAKRAKR1C3 EnzymeDrug->AKRInhibitsDrug->AKRPGE2PGE2 ProductionCOX->PGE2F2a11β-PGF2α (Proliferative)AKR->F2aConverts PGD2 toInflammationInflammation & AngiogenesisPGE2->InflammationPGD2PGD2 (Anti-proliferative)ApoptosisApoptosis InductionPGD2->ApoptosisPromotes

Figure 2: Dual inhibitory mechanism of anthranilic acid derivatives targeting inflammation and proliferation pathways.

References

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Source: Indian Journal of Pharmaceutical Sciences (2007).[2] URL:[Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Source: International Journal of Pharmaceutical Sciences (2024).[3] URL:[Link]

  • Tranilast, an anthranilic acid derivative, inhibits collagen synthesis in human skin fibroblasts. Source: PubMed / British Journal of Dermatology. URL:[Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Source: Applied Sciences (MDPI) (2023). URL:[Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. Source: EXCLI Journal (2011). URL:[Link]

Methodological & Application

Synthesis protocol for 2-Amino-5-(2-methoxyphenoxy)benzoic acid from raw materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Amino-5-(2-methoxyphenoxy)benzoic Acid

Abstract

This application note details a robust, two-step protocol for the synthesis of This compound , a structural analog of tranilast and a potential scaffold for anti-inflammatory and kinase inhibitor development. The synthesis overcomes the deactivating meta-substitution pattern of the starting material via a copper-catalyzed Ullmann etherification, followed by a chemoselective catalytic hydrogenation. This guide prioritizes high-purity isolation suitable for pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The target molecule features an anthranilic acid core with a bulky ether linkage at the C5 position.

  • Disconnection: The strategic bond break occurs at the diaryl ether oxygen.

  • Precursor Selection: To achieve the 2-amino-5-phenoxy substitution pattern, the starting material must be 5-chloro-2-nitrobenzoic acid .

    • Critical Isomer Note: Researchers often confuse this with the more common 2-chloro-5-nitrobenzoic acid. Using the latter would yield the 2-phenoxy-5-amino isomer, which is structurally distinct.

  • Reactivity Challenge: In 5-chloro-2-nitrobenzoic acid, the chlorine atom is meta to the electron-withdrawing nitro group. Consequently, the ring is not sufficiently activated for standard Nucleophilic Aromatic Substitution (

    
    ). Therefore, a copper-mediated Ullmann Coupling  is required to install the guaiacol (2-methoxyphenol) moiety.
    

Retrosynthesis Target Target: This compound Intermediate Intermediate: 2-Nitro-5-(2-methoxyphenoxy)benzoic acid Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 Starting Material 1: 5-Chloro-2-nitrobenzoic acid Intermediate->SM1 Ether Disconnection SM2 Starting Material 2: Guaiacol (2-Methoxyphenol) Intermediate->SM2 Ullmann Coupling (Cu, K2CO3)

Figure 1: Retrosynthetic pathway identifying the critical Ullmann coupling step.

Experimental Protocol

Step 1: Copper-Catalyzed Ullmann Etherification

This step installs the ether linkage. The reaction utilizes copper powder (or CuI) to catalyze the displacement of the unactivated meta-chloride.

Reagents & Materials:

  • 5-Chloro-2-nitrobenzoic acid (1.0 equiv)[1]

  • Guaiacol (2-Methoxyphenol) (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Copper powder (activated) or Copper(I) Iodide (0.1 equiv)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Note: 2.5 equivalents of base are strictly required: 1.0 eq to neutralize the carboxylic acid, 1.0 eq to deprotonate the phenol, and 0.5 eq excess to drive kinetics.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 5-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol),

    
     (17.1 g, 124 mmol), and DMF (100 mL). Stir at room temperature for 15 minutes to form the potassium benzoate salt.
    
  • Addition: Add Guaiacol (6.6 mL, 59.5 mmol) and Copper powder (315 mg, 4.9 mmol).

  • Reaction: Heat the mixture to 120–130°C under nitrogen.

    • Process Control: Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM). The reaction typically requires 12–18 hours due to the steric hindrance of the ortho-methoxy group on the guaiacol.

  • Workup (Acid-Base Purification):

    • Cool the mixture to room temperature.

    • Pour into ice-water (500 mL). The mixture will be alkaline (pH > 10).

    • Filter through a Celite pad to remove the copper catalyst.

    • Acidification: Slowly add 6N HCl to the filtrate with vigorous stirring until pH reaches 2–3. The product, 2-nitro-5-(2-methoxyphenoxy)benzoic acid, will precipitate as a solid.

  • Isolation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF, and dry in a vacuum oven at 50°C.

Expected Yield: 75–85% Appearance: Yellow to brownish solid.

Step 2: Chemoselective Catalytic Hydrogenation

We utilize catalytic hydrogenation to reduce the nitro group to the amine. This method is preferred over Iron/Acid reductions for pharmaceutical intermediates to avoid metal residue contamination.

Reagents:

  • Intermediate: 2-Nitro-5-(2-methoxyphenoxy)benzoic acid

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet

  • Solvent: Methanol or Ethanol[2]

  • Hydrogen Gas (

    
    ) (Balloon or low pressure)
    

Procedure:

  • Dissolution: In a hydrogenation vessel (Parr shaker or flask), dissolve the nitro intermediate (5.0 g) in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading). Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Reduction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir under

    
     atmosphere (1–3 atm) at room temperature.
    
    • Reaction Time: 2–4 hours. The color will shift from yellow (nitro) to colorless/pale grey (amine).

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with Methanol.

  • Crystallization: Concentrate the filtrate to ~10 mL. Add water dropwise until turbidity persists. Cool to 4°C to crystallize the final product.

  • Drying: Filter and dry under vacuum at 45°C.

Expected Yield: 90–95% Appearance: Off-white to pale beige crystalline solid.

Analytical Data Summary

ParameterSpecificationMethod
Appearance Off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Mass Spec [M+H]+ = 260.09 m/zLC-MS (ESI+)
1H NMR Consistent with structureDMSO-d6
Melting Point 178–182°C (Dec)Capillary Method

Key NMR Signals (DMSO-d6):

  • 
     12.5 ppm (br s, 1H, -COOH)
    
  • 
     7.2–6.8 ppm (m, 4H, Guaiacol aromatic protons)
    
  • 
     7.1 ppm (d, 1H, H-6 of benzoic ring)
    
  • 
     6.9 ppm (dd, 1H, H-4 of benzoic ring)
    
  • 
     6.7 ppm (d, 1H, H-3 of benzoic ring)
    
  • 
     5.5 ppm (br s, 2H, -NH2)
    
  • 
     3.75 ppm (s, 3H, -OCH3)
    

Troubleshooting & Critical Parameters

Troubleshooting Start Issue: Low Yield in Step 1 Check1 Check Reagents Start->Check1 Check2 Check Temperature Start->Check2 Check3 Catalyst State Start->Check3 Action1 Ensure K2CO3 is anhydrous. Water kills the reaction. Check1->Action1 Action2 Must be >120°C. Ullmann requires high activation energy. Check2->Action2 Action3 Use activated Cu powder or switch to CuI + Ligand. Check3->Action3

Figure 2: Troubleshooting logic for the Ullmann coupling step.

  • Moisture Sensitivity: The Ullmann reaction in DMF is sensitive to water. Ensure

    
     is freshly dried.
    
  • Stirring: Copper powder is dense and settles quickly. Vigorous mechanical stirring is essential for heterogeneous catalysis.

  • Isomer Control: Verify the starting material is 5-chloro-2-nitrobenzoic acid by NMR before starting. The 2-chloro-5-nitro isomer is a common supply chain error.

References

  • Ullmann Ether Synthesis Mechanism & Conditions

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Synthesis of Phenoxy-Anthranilic Acid Derivatives

    • Detailed protocols for N-phenylanthranilic acids (analogous chemistry) using Copper/Base systems.
    • Journal of Medicinal Chemistry, "Synthesis and anti-inflammatory activity of N-substituted anthranilic acids."
  • Catalytic Hydrogenation of Nitrobenzoic Acids

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Preparation of 5-Chloro-2-nitrobenzoic acid (Precursor Validation)

    • PrepChem.com. Preparation of 5-chloro-2-nitrobenzoic acid. (Note: This source distinguishes between the isomers).

Sources

Technical Application Note: Strategic Cyclization of 2-Amino-5-(2-methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for researchers in medicinal chemistry and process development. It details the controlled cyclization of 2-Amino-5-(2-methoxyphenoxy)benzoic acid to access the 6-(2-methoxyphenoxy)quinazolin-4(3H)-one scaffold—a privileged pharmacophore in kinase inhibitor discovery.

Introduction & Mechanistic Rationale

The transformation of this compound into a quinazolinone core is a critical step in synthesizing EGFR, VEGFR, and other tyrosine kinase inhibitors. The presence of the 2-methoxyphenoxy substituent at the 5-position (para to the aniline nitrogen) exerts a strong electron-donating effect (+M), significantly enhancing the nucleophilicity of the amino group.

While this electronic activation accelerates the initial nucleophilic attack, it also increases the risk of oxidative side reactions or over-reaction.[1] Therefore, the choice of cyclization agent is pivotal:

  • Formamide (Method A): The "Workhorse" method. High temperature, solvent-free.[1] Best for robust substrates and scale-up where minor demethylation is not a concern.

  • Triethyl Orthoformate (Method B): The "Precision" method. Mild conditions, lower temperature.[1] Essential if the methoxy ether linkage is sensitive or if N-substitution is required in the same pot.

Reaction Pathway Analysis[1]

The cyclization follows a condensation-dehydration sequence. The 5-position substituent on the anthranilic acid maps to the 6-position on the final quinazolinone ring.

ReactionPathway Start 2-Amino-5-(2-methoxyphenoxy) benzoic acid Inter1 Intermediate: N-Formyl Species Start->Inter1 + C1 Source (Formamide/Orthoformate) Product Target: 6-(2-methoxyphenoxy) quinazolin-4(3H)-one Inter1->Product - H2O (Cyclodehydration)

Figure 1: General cyclization pathway.[1] The electron-rich aniline attacks the electrophilic carbon source (Formamide/Orthoformate), followed by ring closure.[1]

Experimental Protocols

Method A: Thermal Cyclization with Formamide (Niementowski Variation)

Best for: Scale-up (>10g), simple unsubstituted quinazolinones. Risk: High temperatures (140-160°C) may degrade sensitive ether linkages.

Reagents
  • Precursor: this compound (1.0 equiv)

  • Reagent/Solvent: Formamide (10-15 volumes)

  • Catalyst (Optional): Ammonium acetate (0.1 equiv) – accelerates the reaction.

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with the starting benzoic acid derivative.

  • Addition: Add Formamide (10 mL per 1 g of substrate). The solid may not dissolve immediately.

  • Reaction: Equip with a reflux condenser and heat the mixture to 150°C .

    • Note: The reaction typically becomes homogeneous as it reaches 100°C.

    • Monitoring: Maintain 150°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (acid) will disappear, and a less polar spot (quinazolinone) will appear.[1]

  • Workup (Precipitation): Cool the reaction mixture to room temperature.

    • Critical Step: Pour the reaction mixture slowly into ice-cold water (3x reaction volume) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove excess formamide.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Method B: Mild Cyclization with Triethyl Orthoformate (TEOF)

Best for: High purity requirements, sensitive substrates, or synthesizing N3-substituted analogs.[1]

Reagents
  • Precursor: this compound (1.0 equiv)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (3.0 – 5.0 equiv)[1]

  • Nitrogen Source: Ammonium Acetate (2.0 – 3.0 equiv)[1]

  • Solvent: Ethanol or Methanol (anhydrous preferred).

  • Catalyst: Sulfamic acid (5 mol%) or Acetic acid (cat.) can promote the reaction.[2][3][4][5]

Step-by-Step Procedure
  • Setup: In a reaction vial, suspend the benzoic acid derivative in Ethanol (10 volumes).

  • Activation: Add Triethyl orthoformate (3.0 equiv) and Ammonium Acetate (3.0 equiv).

    • Chemistry Note: TEOF reacts with the amine to form an imidate intermediate, which is then attacked by ammonia (from ammonium acetate) to close the ring.[1]

  • Reaction: Reflux the mixture (approx. 80°C) for 3–5 hours.

    • Observation: The reaction often clarifies before the product precipitates out of the hot solution.

  • Workup: Cool the mixture to 0°C.

  • Filtration: The product often crystallizes directly from the reaction mixture. Filter the precipitate.

  • Wash: Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove trace reagents.

  • Drying: Dry under vacuum at 45°C.

Analytical Data & Validation

To validate the structure, focus on the C2-proton of the quinazolinone ring.

FeatureExpected Signal (1H NMR, DMSO-d6)Interpretation
H-2 (Quinazolinone) δ 8.0 – 8.2 ppm (s, 1H) Distinctive singlet diagnostic of ring closure.
NH (Amide) δ 12.0 – 12.5 ppm (br s, 1H) Disappears on D2O shake; confirms 3H-tautomer.
Methoxy (-OCH3) δ 3.7 – 3.8 ppm (s, 3H) Confirms integrity of the ether side chain.
Aromatic Protons δ 6.8 – 7.8 ppm (m) Integration should account for 7 aromatic protons (3 on quinazoline, 4 on phenoxy).[1]

Mass Spectrometry (ESI+):

  • Calculated MW: ~268.27 Da

  • Expected [M+H]+: 269.3[1]

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Intermediate Observed)

If LC-MS shows a mass corresponding to [M+28] (Formyl intermediate) or [M+Et] (Ethyl ester), the ring closure is incomplete.[1]

  • Solution: Increase the reaction temperature or add a catalytic amount of p-TsOH or Sulfuric acid (Method B). For Method A, ensure the temperature is strictly >140°C.[1]

Issue: Solubility

The 2-methoxyphenoxy group adds lipophilicity, but the quinazolinone core is rigid and planar, often leading to poor solubility.[1]

  • Solution: Use DMF or DMAc as the reaction solvent if Ethanol (Method B) fails to dissolve the starting material.

Workflow Visualization

Workflow Start Start: 2-Amino-5-(2-methoxyphenoxy) benzoic acid Decision Select Method Start->Decision MethodA Method A: Formamide, 150°C (Robust, Scale-up) Decision->MethodA MethodB Method B: TEOF + NH4OAc, 80°C (Mild, High Purity) Decision->MethodB Quench Quench: Precipitate in Ice Water MethodA->Quench Filter Isolation: Filtration & Wash MethodB->Filter Direct Crystallization Quench->Filter QC QC: Check H-2 Singlet (~8.1 ppm) Filter->QC

Figure 2: Operational workflow for selecting the appropriate cyclization protocol.

References

  • Quinazolinone Synthesis Overview

    • Title: Recent Advances in the Synthesis of Quinazolinones.[4][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • Method B (Orthoformate/Ammonium Acetate)
  • Structure Validation (NMR)
  • Precursor Information

    • Title: this compound Product Page.[7]

    • Source: ChemicalBook.

Sources

Reagents for acylation of 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Acylation of 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Application Note

Introduction: The Strategic Importance of Acylating this compound

This compound is a complex bifunctional molecule, presenting both an aromatic amine and a carboxylic acid. This structure serves as a valuable scaffold in medicinal chemistry and materials science. The acylation of its amino group is a critical transformation, yielding N-acylated derivatives that are pivotal intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. The modification of the amine to an amide functionality fundamentally alters the molecule's electronic properties, solubility, and biological activity, making acylation a key step in drug discovery and development programs.

The primary challenge in the acylation of this substrate lies in achieving chemoselectivity. The molecule possesses two primary nucleophilic sites: the amino group (-NH₂) and the carboxylate group (-COO⁻) that can be formed under basic conditions. The amino group is generally the stronger nucleophile, allowing for selective N-acylation under controlled conditions. This guide provides a comprehensive overview of the principal reagents and methodologies for the effective and selective acylation of this compound, grounded in mechanistic principles and supported by detailed protocols.

Mechanistic Principles: The Chemistry of N-Acylation

The acylation of the primary amino group on the benzoic acid ring proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate. The reaction concludes with the collapse of this intermediate and the expulsion of a leaving group, regenerating the carbonyl double bond and forming the stable amide product.

Caption: General mechanism of nucleophilic acyl substitution for N-acylation.

Selecting the Appropriate Acylating Agent

The choice of acylating agent is paramount and depends on the desired acyl group, required reactivity, and tolerance of other functional groups. The most common classes of reagents are acid anhydrides and acyl halides. For more complex acylations, carboxylic acids activated by coupling agents are employed.

Acid Anhydrides

Acid anhydrides, particularly acetic anhydride, are widely used for acetylation. They offer a good balance of reactivity and handling convenience. The reaction can be performed under various conditions, including neat, in the presence of an acid catalyst, or under basic conditions.[1][2][3]

  • Reactivity and Selectivity: The primary amine is significantly more nucleophilic than the carboxylic acid, ensuring high selectivity for N-acylation. While O-acylation of the carboxylic acid to form a mixed anhydride is a potential side reaction, it is generally less favored, especially under neutral or acidic conditions.[2]

  • Advantages: Acid anhydrides are readily available, cost-effective, and often provide high yields.[1] The reaction with acetic anhydride to form N-acetylanthranilic acid is a classic, high-yielding preparation.[4]

  • Limitations: The reaction can be exothermic, and lower molecular weight anhydrides are often corrosive and lachrymatory.[4]

Acyl Halides

Acyl halides (or acid chlorides) are more reactive than their corresponding anhydrides.[][6] This heightened reactivity makes them suitable for a broader range of acylations, including with less nucleophilic amines.

  • Reactivity and Selectivity: Their high electrophilicity ensures a rapid and highly selective reaction with the amino group. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide (e.g., HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[7][8]

  • Advantages: The high reactivity enables the introduction of a wide variety of acyl groups. The reaction generally proceeds to completion quickly under mild conditions.

  • Limitations: Acyl halides are sensitive to moisture and release corrosive hydrogen halide gas upon reaction.[6] The reactions are often highly exothermic and require careful temperature control.[]

Carboxylic Acids with Coupling Reagents

For introducing more complex or sensitive acyl groups, direct amide formation from a carboxylic acid and the amine is the preferred method. This reaction is not spontaneous and requires the use of a "coupling reagent" to activate the carboxylic acid.

  • Mechanism of Action: Coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester). This intermediate is then readily attacked by the amine to form the amide bond.

  • Advantages: This method features extremely mild reaction conditions, which preserves sensitive functional groups. It is the cornerstone of modern peptide synthesis and is highly versatile.[9]

  • Limitations: Coupling reagents and their byproducts (e.g., dicyclohexylurea, DCU) can be difficult to remove and may be allergenic or toxic. These reagents are also significantly more expensive than simple anhydrides or acyl halides.[]

Data Presentation: Comparative Overview of Acylating Reagents

Reagent ClassTypical ReagentsReaction ConditionsSelectivityAdvantagesDisadvantages
Acid Anhydrides Acetic Anhydride, Propionic AnhydrideNeat or in a solvent; optional acid/base catalyst; Room temp to reflux.[1][4]High for N-acylationCost-effective, readily available, high yields.Exothermic, corrosive, byproduct is a carboxylic acid.
Acyl Halides Acetyl Chloride, Benzoyl ChlorideAprotic solvent with a base (e.g., pyridine, Et₃N); often requires cooling (0°C to RT).[][8]Excellent for N-acylationHighly reactive, broad scope, fast reactions.Moisture sensitive, produces corrosive HCl gas.[6]
Carboxylic Acids Any carboxylic acid + Coupling Agent (DCC, EDCI, HATU)Aprotic solvent (DMF, DCM); Room temperature.Excellent for N-acylationVery mild conditions, high functional group tolerance.Expensive reagents, byproduct removal can be difficult.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of this compound.

Protocol 1: Acetylation using Acetic Anhydride

This protocol describes the straightforward N-acetylation of the target molecule, a common and efficient transformation.

Materials:

  • This compound

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent/catalyst)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Erlenmeyer flask or round-bottom flask

  • Stir plate and magnetic stir bar

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 50 mL Erlenmeyer flask, suspend 1.0 g of this compound in 5 mL of glacial acetic acid.

  • While stirring, add 1.5 equivalents of acetic anhydride dropwise to the suspension.

  • Gently warm the mixture to 50-60°C using a hot plate. Stir until all the solid has dissolved.

  • Maintain the temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into 50 mL of ice-cold deionized water with vigorous stirring. The product will precipitate as a solid.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid on the filter paper with two portions of cold deionized water (10 mL each).

  • Dry the crude product. For purification, the solid can be recrystallized from an ethanol/water mixture.

Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator. Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2: General Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol provides a general method for acylating the amine with an acyl chloride, using a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl Chloride (e.g., Benzoyl Chloride)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of anhydrous DCM in a round-bottom flask.

  • Add 1.2 equivalents of pyridine or triethylamine to the solution and cool the flask to 0°C in an ice bath.

  • In a separate dropping funnel, dissolve 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride) in 5 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the product as necessary, typically by recrystallization or column chromatography.

Safety Precautions:

  • Acyl chlorides are corrosive, lachrymatory, and react violently with water. Handle them exclusively in a fume hood.

  • Pyridine and triethylamine are flammable and have strong odors. Ensure adequate ventilation.

  • Always wear appropriate PPE.

Experimental Workflow start Start: Weigh Reactants dissolve Dissolve/Suspend Substrate in appropriate solvent start->dissolve reagent_add Add Acylating Agent (and base, if needed) under controlled temperature dissolve->reagent_add reaction Stir at specified temperature Monitor via TLC reagent_add->reaction workup Reaction Workup (Quenching / Precipitation / Extraction) reaction->workup isolate Isolate Crude Product (Vacuum Filtration) workup->isolate purify Purify Product (Recrystallization / Chromatography) isolate->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: A generalized workflow for the acylation and purification process.

References

  • Royal Society of Chemistry. "Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source." Chemical Communications. [Link]

  • International Journal of Creative Research Thoughts. "Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions." IJCRT.org. [Link]

  • Google Patents.
  • Massah, A. R., et al. "ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions." PMC. [Link]

  • Knobler, Y., et al. "α-Aminoacyl derivatives of aminobenzoic acid and of amino-oxy-acids by reaction of their hydrochlorides with amino-acid N-carboxyanhydrides." Scite.ai. [Link]

  • WebAssign. "Experiment 8 - Amide Preparation." [Link]

  • Wiklund, P., & Bergman, J. "Alkylation and acylation of basic salts of anthranilic acid." Sciencemadness.org. [Link]

  • Li, Z., et al. "Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides." Organic Letters. [Link]

  • Semantic Scholar. "Mild and eco-friendly chemoselective acylation of amines in aqueous medium." [Link]

  • ResearchGate. "Acetylation and condensation of p-amino benzoic acid 1 with different reagents." [Link]

  • ResearchGate. "Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid." [Link]

  • Sciencemadness.org. "anthranilic acid acetylation in various conditions." [Link]

  • ResearchGate. "Alkylation and acylation of basic salts of anthranilic acid | Request PDF." [Link]

  • PMC. "Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation." [Link]

  • Chemistry LibreTexts. "21.7: Chemistry of Amides." [Link]

  • Save My Exams. "Acylation Mechanism - A Level Chemistry Revision Notes." [Link]

  • YouTube. "Acylation (Acid Chloride Reactions) - Allery Chemistry." [Link]

  • Gelis, I., et al. "N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2." eScholarship. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Amino-5-(2-methoxyphenoxy)benzoic Acid as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] The discovery of selective and potent kinase inhibitors is a cornerstone of modern drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-amino-5-(2-methoxyphenoxy)benzoic acid as a foundational scaffold for the design and optimization of novel kinase inhibitors. We will delve into the strategic rationale for scaffold selection, detailed protocols for inhibitor synthesis and characterization, and a multi-faceted approach to elucidating the mechanism of action and selectivity profile of emerging lead compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles that inform experimental design and data interpretation, ensuring a robust and efficient path from scaffold to clinical candidate.

Introduction: The Strategic Value of the 2-Aminobenzoic Acid Scaffold

The 2-aminobenzoic acid core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[3][4] Its utility in kinase inhibitor design stems from several key features:

  • Hydrogen Bonding Capabilities: The carboxylic acid and amine functionalities provide crucial hydrogen bond donor and acceptor sites that can engage with the highly conserved hinge region of the kinase ATP-binding pocket. This interaction is a hallmark of many Type I and Type II kinase inhibitors.

  • Vectors for Synthetic Elaboration: The scaffold presents multiple points for chemical modification. The aromatic ring can be functionalized to explore interactions with the hydrophobic regions and the solvent-exposed front pocket of the kinase active site. The amine and carboxylic acid groups can also be derivatized to modulate physicochemical properties and target engagement.

  • Favorable Physicochemical Properties: The inherent properties of the benzoic acid moiety can contribute to desirable drug-like characteristics, such as aqueous solubility, which can be fine-tuned through chemical modification.

The specific scaffold, this compound, offers additional advantages. The phenoxy substituent provides a vector pointing towards the solvent-exposed region of the ATP-binding site, a common area for achieving selectivity among kinases. The methoxy group can be further modified to optimize interactions and properties.

The Kinase Inhibitor Discovery Workflow: A Scaffold-Centric Approach

The journey from a starting scaffold to a clinical candidate is a multi-step process. The following diagram illustrates a typical workflow for developing kinase inhibitors based on the this compound scaffold.

Kinase_Inhibitor_Discovery_Workflow cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Lead Generation & Optimization cluster_2 Phase 3: Preclinical Characterization Scaffold Selection Scaffold Selection Primary Biochemical Screen Primary Biochemical Screen Scaffold Selection->Primary Biochemical Screen Synthesize initial library Hit Confirmation Hit Confirmation Primary Biochemical Screen->Hit Confirmation Identify initial hits SAR Studies Structure-Activity Relationship (SAR) Studies Hit Confirmation->SAR Studies Confirmed Hits Lead Optimization Lead Optimization SAR Studies->Lead Optimization Iterative Design & Synthesis Selectivity Profiling Selectivity Profiling Lead Optimization->Selectivity Profiling Optimized Leads Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Selective Leads In Vitro & In Vivo DMPK In Vitro & In Vivo DMPK In Vivo Efficacy Models In Vivo Efficacy Models In Vitro & In Vivo DMPK->In Vivo Efficacy Models Candidate Selection Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Cell-Active Compounds Mechanism of Action Studies->In Vitro & In Vivo DMPK

Caption: A streamlined workflow for kinase inhibitor discovery, starting from scaffold selection and progressing through hit identification, lead optimization, and preclinical characterization.

Experimental Protocols & Methodologies

Synthesis of a Focused Library of this compound Derivatives

The initial phase of the discovery process involves the synthesis of a focused library of analogues to probe the structure-activity relationship (SAR). A common and versatile approach is to utilize palladium-catalyzed cross-coupling reactions to introduce diversity at various positions of the scaffold.

Protocol 3.1.1: General Procedure for Suzuki Coupling to Modify the Benzoic Acid Ring

This protocol describes a general method for introducing aryl or heteroaryl substituents at a halogenated position on the benzoic acid ring.

  • Starting Material: Begin with a suitable halogenated precursor, for example, 2-amino-4-bromo-5-(2-methoxyphenoxy)benzoic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated benzoic acid derivative (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base like potassium carbonate (3.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Rationale: The Suzuki coupling is a robust and widely used reaction in medicinal chemistry due to its tolerance of a broad range of functional groups, allowing for the rapid generation of diverse analogues.

Primary Biochemical Screening: Identifying Initial Hits

The synthesized library should be screened against a panel of kinases of interest to identify initial "hits." A variety of assay formats are available, each with its own advantages and disadvantages.[5]

Protocol 3.2.1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a generic luminescence-based assay to measure kinase activity by quantifying the amount of ATP remaining in the reaction.

  • Reagents: Kinase enzyme, substrate (peptide or protein), ATP, test compounds (dissolved in DMSO), and a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • Assay Plate Preparation: In a 384-well plate, add the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Add the kinase and substrate to each well. Initiate the reaction by adding ATP. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on enzyme activity.[6]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate the IC50 value for each compound, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Assay Type Principle Advantages Disadvantages
Radiometric Measures the transfer of a radiolabeled phosphate from ATP to the substrate.[5][7]Gold standard, direct measurement of phosphorylation.[5][8]Requires handling of radioactive materials, low throughput.[7]
Fluorescence-Based (TR-FRET) Measures the proximity of a donor and acceptor fluorophore on a labeled substrate.[9][10]Homogeneous, high-throughput.[5]Potential for compound interference with fluorescence.[11]
Luminescence-Based (e.g., BRET) Measures the consumption of ATP.[12][13][14]High sensitivity, homogeneous format.[6]Indirect measurement of kinase activity, potential for compound interference with luciferase.[11]
Lead Optimization and Selectivity Profiling

Once initial hits are confirmed, the focus shifts to optimizing their potency, selectivity, and drug-like properties through iterative SAR studies.[15][16]

Protocol 3.3.1: Kinome Profiling for Selectivity Assessment

To assess the selectivity of lead compounds, they should be screened against a broad panel of kinases. Several commercial services offer kinome profiling.[1][17][18][19][20]

  • Compound Submission: Provide the lead compounds at a specified concentration to a kinome profiling service provider.

  • Screening: The service will typically perform single-point concentration screens against a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Potent off-target hits should be followed up with full IC50 determination.

Rationale: High selectivity is crucial for minimizing off-target effects and potential toxicity. Kinome profiling provides a comprehensive overview of a compound's selectivity profile early in the drug discovery process.[1][18]

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Inhibitor Inhibitor Inhibitor->RAF

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Cellular Assays: Confirming On-Target Activity

Biochemical activity must be translated into cellular efficacy. Cell-based assays are essential to confirm that the inhibitors can penetrate the cell membrane and engage their target in a physiological context.[12][21]

Protocol 3.4.1: Western Blotting to Assess Target Phosphorylation

This protocol measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase.

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with the inhibitor at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for the total amount of the substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate. A decrease in this ratio indicates target engagement by the inhibitor.

Biophysical Characterization and Mechanism of Action Studies

Understanding how an inhibitor binds to its target is critical for rational drug design. Biophysical techniques provide detailed information on the binding kinetics and thermodynamics.

Protocol 3.5.1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[22][23][24][25]

  • Sample Preparation: Prepare a solution of the purified kinase in the sample cell and a solution of the inhibitor in the titration syringe. The buffer systems should be identical to avoid heats of dilution.

  • Titration: Titrate the inhibitor into the kinase solution in a series of small injections.

  • Data Acquisition: The ITC instrument measures the heat change after each injection.

  • Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Protocol 3.5.2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface in real-time.[26][27][28][29][30]

  • Kinase Immobilization: Covalently immobilize the purified kinase onto an SPR sensor chip.

  • Inhibitor Injection: Inject the inhibitor at various concentrations over the sensor surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor. This provides real-time association and dissociation curves.

  • Data Analysis: Fit the sensorgram data to a kinetic model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat changes upon binding.[22]Measures changes in refractive index upon binding.[28]
Information Obtained Kd, ΔH, ΔS, stoichiometry.[22]kon, koff, KD.[26]
Throughput LowerHigher
Sample Consumption HigherLower

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By following a systematic and multi-faceted approach that integrates synthetic chemistry, biochemical and cellular screening, and biophysical characterization, researchers can efficiently navigate the complex process of kinase inhibitor discovery. The detailed protocols and strategic considerations outlined in this application note provide a robust framework for identifying and optimizing potent and selective kinase inhibitors with therapeutic potential. Future efforts should focus on leveraging computational modeling to guide the design of next-generation analogues with improved pharmacological properties and exploring the potential of this scaffold against a broader range of kinase targets.

References

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Available from: [Link]

  • KinomePro - Pamgene. Available from: [Link]

  • Kinome Profiling Service | MtoZ Biolabs. Available from: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC. Available from: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (2014, March 15). Available from: [Link]

  • Cell-based Kinase Assays - Profacgen. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Available from: [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed. (2005, May 15). Available from: [Link]

  • Cell Based Kinase Assays - Luceome Biotechnologies. (2022, February 28). Available from: [Link]

  • (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - ResearchGate. (2025, August 6). Available from: [Link]

  • Kinase Activity Profiling - German Cancer Research Center. Available from: [Link]

  • FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC - NIH. Available from: [Link]

  • An Introduction to Surface Plasmon Resonance | 1. (2023, March 29). Available from: [Link]

  • BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality - Frontiers. (2013, April 8). Available from: [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. Available from: [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC. (2018, March 1). Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Available from: [Link]

  • Custom Kinase Assay Services - Reaction Biology. Available from: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. (2017, May 26). Available from: [Link]

  • Developments in FRET- and BRET-Based Biosensors - MDPI. (2022, October 20). Available from: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. Available from: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors - Blue Ridge Institute for Medical Research. (2019, December 17). Available from: [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - Frontiers. (2020, October 19). Available from: [Link]

  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015, June 24). Available from: [Link]

  • FRET and TR-FRET Assays - ICE Bioscience. Available from: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. (2020, June). Available from: [Link]

  • (PDF) Understanding resistance to Anilinopyrimidine fungicides - ResearchGate. (2023, October 5). Available from: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025, November 26). Available from: [Link]

  • Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. (2018, July 16). Available from: [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC. Available from: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro - bioRxiv. (2023, December 5). Available from: [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013, February 5). Available from: [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed. (2020, March 12). Available from: [Link]

  • The structure-activity relationship study of torkinib derivatives as mTOR inhibitors with senolytic and STAT3 inhibitory activities. (2026, January 23). Available from: [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed. (2016, March 1). Available from: [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions - MDPI. (2025, July 24). Available from: [Link]

  • Illustration depicting the structure-activity relationship for the synthesized series (5–11). - ResearchGate. Available from: [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). Available from: [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC. Available from: [Link]

  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - MDPI. (2022, February 18). Available from: [Link]

Sources

Application Note: Process Optimization for the Synthesis of 2-Amino-5-(2-methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic pathway for 2-Amino-5-(2-methoxyphenoxy)benzoic acid , a structural analog significant in the development of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Unlike simple nucleophilic aromatic substitutions (SNAr), this synthesis presents a specific regiochemical challenge: the leaving group at the 5-position is meta to the activating nitro group, rendering standard SNAr kinetics unfavorable. Consequently, this protocol focuses on a Copper-Catalyzed Ullmann-Type Ether Synthesis followed by a chemoselective nitro reduction.[1] We provide a scalable, high-purity workflow suitable for preclinical drug development.[1]

Retrosynthetic Analysis & Strategy

The target molecule features an anthranilic acid core with a bulky ortho-methoxyphenoxy ether linkage at the 5-position.[1]

Strategic Logic
  • Disconnection: The C–O ether bond is the most logical disconnection point.[1]

  • Precursors: 5-Bromo-2-nitrobenzoic acid (Electrophile) and 2-Methoxyphenol (Guaiacol, Nucleophile).[1]

  • Mechanistic Constraint: In 5-bromo-2-nitrobenzoic acid, the halogen is meta to the strong electron-withdrawing nitro group (

    
    ) and para to the carboxyl group (
    
    
    
    ).[1] While the carboxyl group provides some activation, it is insufficient for uncatalyzed SNAr.[1] Therefore, a metal-mediated coupling (Ullmann-type) is required.[1]
  • Functional Group Tolerance: The subsequent reduction of the nitro group must preserve the ether linkage and the carboxylic acid.

Pathway Diagram

SynthesisPathway SM1 5-Bromo-2-nitrobenzoic acid (Electrophile) Inter Intermediate: 5-(2-methoxyphenoxy)-2-nitrobenzoic acid SM1->Inter Step 1: Ullmann Coupling CuI, K2CO3, DMF, 100°C SM2 2-Methoxyphenol (Guaiacol) SM2->Inter Prod Target: This compound Inter->Prod Step 2: Hydrogenation H2, Pd/C, MeOH

Figure 1: Two-step synthetic pathway utilizing copper-catalyzed ether formation followed by catalytic hydrogenation.[1][2]

Phase 1: Ullmann Ether Synthesis Optimization[1]

Objective: Synthesize 5-(2-methoxyphenoxy)-2-nitrobenzoic acid. Challenge: Overcoming steric hindrance of the ortho-methoxy group on the nucleophile and the electronic deactivation of the carboxylate salt.

Experimental Design (DoE) Factors
ParameterStandard ConditionOptimized ConditionRationale
Catalyst Cu powderCuI (10 mol%) Cu(I) species are the active catalytic cycle initiators; CuI provides higher solubility than Cu(0).[1]
Ligand NoneL-Proline (20 mol%) Amino acids act as bidentate ligands, stabilizing the Cu-intermediate and lowering activation energy [1].[1]
Base KOHK₂CO₃ Carbonate is milder, preventing decarboxylation of the benzoic acid substrate at high temps.[1]
Solvent DMSODMF Easier workup (lower boiling point) while maintaining polar aprotic properties to solvate the base.[1]
Optimized Protocol (Step-by-Step)
  • Charge: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:

    • 5-Bromo-2-nitrobenzoic acid (10.0 g, 40.6 mmol)[1]

    • 2-Methoxyphenol (Guaiacol) (6.05 g, 48.7 mmol, 1.2 equiv)[1]

    • Potassium Carbonate (K₂CO₃) (11.2 g, 81.2 mmol, 2.0 equiv)[1]

    • Copper(I) Iodide (CuI) (0.77 g, 4.0 mmol, 0.1 equiv)[1]

    • L-Proline (0.93 g, 8.1 mmol, 0.2 equiv)[1]

    • DMF (Dimethylformamide), anhydrous (100 mL)[1]

  • Inertion: Purge the system with Nitrogen (

    
    ) for 15 minutes.
    
  • Reaction: Heat the mixture to 110°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[1] The starting bromide (

      
      ) should disappear; product spot is more polar.[1]
      
  • Workup:

    • Cool reaction to room temperature.[1][3][4][5]

    • Pour mixture into 500 mL of ice-water.

    • Acidify carefully with 2N HCl to pH 3–4.[1] Note: The product will precipitate as a solid.

    • Filter the precipitate and wash with water (

      
      ) to remove DMF and excess guaiacol.[1]
      
  • Purification: Recrystallize from Ethanol/Water (8:2) to yield a yellow solid.[1][6]

    • Expected Yield: 75–85%[1]

    • Target Mass: ~9.5 g[1]

Phase 2: Chemoselective Nitro Reduction[1]

Objective: Reduce the nitro group to an amine without cleaving the ether bond. Selection: Catalytic hydrogenation (Pd/C) is selected over Fe/HCl to ensure high purity and avoid iron residue contamination in pharmaceutical applications.[1]

Protocol
  • Charge: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve:

    • 5-(2-methoxyphenoxy)-2-nitrobenzoic acid (5.0 g, 17.3 mmol)[1]

    • Methanol (50 mL)

    • THF (10 mL) – Added to improve solubility.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (0.5 g, 10 wt% loading). Safety: Add catalyst under inert atmosphere to avoid ignition.

  • Reduction:

    • Purge with

      
      , then charge with Hydrogen (
      
      
      
      ) gas (Balloon pressure or 30 psi).[1]
    • Stir vigorously at Room Temperature (25°C) for 4–6 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with warm methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Final Purification:

    • The crude amino acid is amphoteric.[1] Dissolve in minimal 1N NaOH (pH 10), wash with Ethyl Acetate (to remove non-acidic impurities), then re-acidify the aqueous layer with Acetic Acid to pH 5–6.[1]

    • Collect the beige/off-white precipitate by filtration.[1]

    • Expected Yield: 90–95%[1][7]

Critical Process Parameters (CPP) & Troubleshooting

Troubleshooting Issue Problem: Low Yield in Step 1 Check1 Check 1: Inert Atmosphere Cu(I) oxidizes to inactive Cu(II) Solution: Rigorous N2 purge Issue->Check1 Check2 Check 2: Temperature <100°C: Reaction too slow >130°C: Decarboxylation risk Solution: Maintain 110°C Issue->Check2 Check3 Check 3: Stirring Heterogeneous mix (K2CO3) Solution: High RPM required Issue->Check3

Figure 2: Troubleshooting decision tree for the Ullmann coupling step.

Analytical Specifications (Self-Validation)
  • HPLC Purity: >98% (Area %).

  • 1H NMR (DMSO-d6):

    • 
       3.75 (s, 3H, -OCH3)[1]
      
    • 
       6.8–7.2 (m, aromatic protons)[1][8]
      
    • 
       8.5–9.0 (br s, -NH2/COOH exchangeables)[1]
      
  • Appearance: Off-white to pale beige crystalline powder.[1]

References

  • Ma, D., et al. (2025).[1][9] Accelerating Ullmann Coupling with Amino Acid Ligands. Journal of Organic Chemistry. (General Reference for L-Proline ligand acceleration).[1]

  • BenchChem. (2025).[1][5][10] Technical Support Center: Optimizing Ullmann Coupling Reactions. 5

  • Sigma-Aldrich. (2025).[1] 5-Methoxy-2-nitrobenzoic acid Product Sheet. 11

  • Organic Chemistry Portal. (2025). Ullmann Reaction Mechanisms and Recent Literature. 9[1][8][12]

  • ResearchGate. (2012).[1][8] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid. 8

Sources

Application Note: Handling and Storage Protocols for 2-Amino-5-(2-methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-5-(2-methoxyphenoxy)benzoic acid (CAS 885267-99-2) is a specialized anthranilic acid derivative utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and other phenoxy-substituted heterocyclic APIs. Its structural integrity is contingent upon strict environmental controls due to the susceptibility of its primary aniline moiety to oxidative degradation and the potential for hydrolysis or decarboxylation under improper storage. This guide outlines a self-validating protocol for maintaining compound purity (>98%) throughout its lifecycle in the laboratory.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the chemical nature of this reagent is the first step in proper handling. It features a zwitterionic potential (carboxylic acid + amine) and an electron-rich ether linkage, necessitating protection from radical initiators (light/oxygen).

PropertySpecification
Chemical Name This compound
CAS Number 885267-99-2
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
Appearance Off-white to pale beige powder (Oxidation leads to browning)
Solubility (Water) Negligible (< 0.1 mg/mL)
Solubility (Organic) DMSO (>50 mg/mL), DMF, Methanol (Moderate)
pKa (Predicted) ~2.5 (Acid), ~4.8 (Aniline conjugate acid)
Hygroscopicity Moderate (Requires desiccation)

Safety & Hazard Assessment (HSE)

Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335).

Critical Safety Protocols
  • Inhalation Risk: The fine powder nature poses an inhalation hazard. All weighing must be performed inside a Class II Biological Safety Cabinet or a certified chemical fume hood.

  • Dermal Contact: The aniline moiety allows for potential transdermal absorption.

    • Required PPE: Nitrile gloves (double-gloving recommended for solution handling), lab coat, and safety goggles.

  • Spill Response: Do not sweep dry dust (aerosol risk). Cover with wet paper towels (soaked in dilute NaHCO₃), wipe up, and dispose of as hazardous chemical waste.

Storage & Stability Protocols

The primary degradation pathways for this compound are photo-oxidation (browning of the aniline group) and moisture-induced agglomeration .

Solid State Storage (Long-Term)
  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Inert gas overlay (Argon or Nitrogen) is mandatory for opened vials.

  • Container: Amber glass vials with PTFE-lined screw caps. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term storage.

  • Desiccation: Store vials inside a secondary container (desiccator jar) with active silica gel or Drierite™.

Solution State Storage[10]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions.

  • Stability:

    • Room Temp (25°C): Use within 8 hours.

    • 4°C: Stable for 1 week.

    • -80°C: Stable for 3 months (Avoid repeated freeze-thaw cycles).

  • Precipitation Alert: Upon thawing, vortex vigorously. If solids persist, sonicate at 30-35°C for 5 minutes.

Decision Logic for Storage

The following diagram illustrates the decision matrix for storing this compound to maximize shelf-life.

StorageProtocol Start Received Compound (CAS 885267-99-2) CheckSeal Is the manufacturer seal intact? Start->CheckSeal TempStore Store at -20°C (Desiccated, Dark) CheckSeal->TempStore Yes Opened Vial Opened? CheckSeal->Opened No TempStore->Opened When needed Purge Purge Headspace with Argon/N2 Opened->Purge Solid Remaining Solution Prepared Solution? Opened->Solution Reconstituted Reseal Seal with Parafilm + Secondary Desiccant Purge->Reseal Reseal->TempStore SolventCheck Solvent: DMSO? Solution->SolventCheck Yes FreezeSol Aliquot & Store at -80°C SolventCheck->FreezeSol Long-term Discard Discard after 8 hours at RT SolventCheck->Discard Short-term

Figure 1: Decision tree for the storage of solid and solubilized this compound.

Handling & Reconstitution Workflow

This protocol ensures the preparation of a homogenous 10 mM Stock Solution in DMSO, suitable for cellular assays or synthetic coupling.

Reagents Required[3][6][8]
  • This compound (Solid)

  • Anhydrous DMSO (≥99.9%, Molecular Sieve treated)

  • Amber HPLC vials

Step-by-Step Protocol
  • Equilibration: Remove the vial from the -20°C freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial introduces condensation, which accelerates hydrolysis.

  • Weighing: Weigh approx. 2.6 mg of powder into a tared amber vial.

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex for 30 seconds.

    • If particles remain, sonicate in a water bath at room temperature for 2 minutes.

    • Visual Check: Solution should be clear and colorless to pale yellow. Dark yellow/brown indicates oxidation.

  • Filtration (Optional but Recommended): For biological assays, filter through a 0.22 µm PTFE syringe filter to ensure sterility and remove insoluble particulates.

  • Aliquot: Split into 50-100 µL aliquots to prevent freeze-thaw degradation.

Reconstitution Equilibrate 1. Equilibrate to RT (Prevent Condensation) Weigh 2. Weigh Solid (Amber Vial) Equilibrate->Weigh AddSolvent 3. Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddSolvent Mix 4. Vortex & Sonicate (Check Clarity) AddSolvent->Mix QC 5. Visual QC (Colorless/Pale Yellow) Mix->QC Aliquot 6. Aliquot & Freeze (-80°C) QC->Aliquot

Figure 2: Step-by-step reconstitution workflow for preparing stock solutions.

Quality Control & Validation

To ensure experimental integrity, verify the purity of the compound periodically, especially if the stock solution has been stored for >1 month.

HPLC Purity Check Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 310 nm (Aniline absorption).

  • Acceptance Criteria: Purity ≥ 98% (Area under curve). Impurity peaks at relative retention times (RRT) of ~0.8 often indicate decarboxylation or oxidation products.

Self-Validating System
  • Visual Test: Before every use, hold the DMSO stock against a white background. Any turbidity or precipitate indicates aggregation; discard immediately.

  • Solubility Test: Dilute 10 µL of stock into 990 µL of water. A fine precipitate is expected (due to low aqueous solubility). If the solution remains perfectly clear at high concentrations in water, verify you have the correct compound, as the salt form may behave differently.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 157513014 (this compound). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid derivatives hazard classification.[2] Retrieved from [Link]

Sources

Solvent selection for recrystallization of 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Part 1: Introduction & Compound Analysis

1.1 The Challenge The purification of This compound (CAS: 885267-99-2) presents a classic "push-pull" solubility challenge common in late-stage pharmaceutical intermediates (e.g., Iguratimod precursors).

  • Structural Conflict: The molecule contains a highly polar, zwitterionic "head" (amino acid moiety) and a lipophilic, non-polar "tail" (methoxyphenoxy ether).

  • Purification Goal: Remove non-polar byproducts (unreacted phenols, nitro-intermediates) while rejecting polar inorganic salts.

  • Critical Quality Attribute (CQA): The target is often prone to oxidative coloration (turning brown/pink) due to the free aniline group; therefore, the solvent system must allow for effective charcoal treatment or exclude oxygen.

1.2 Predicted Solubility Profile (Hansen Space) Based on the functional group contributions, we categorize the solubility behavior as follows:

Solvent ClassPredicted InteractionSuitability
Water Soluble only at high pH (salt) or high T (zwitterion breaking).Co-solvent only
Alcohols (MeOH, EtOH) High solubility due to H-bonding with -COOH and -NH2.Primary Solvent
Esters (EtOAc) Moderate solubility; good for the ether tail but may struggle with the zwitterion.Anti-solvent candidate
Hydrocarbons (Hexane) Insoluble.Anti-solvent
Chlorinated (DCM) Soluble, but poor crystallization kinetics (oiling out risk).Avoid

Part 2: Solvent Screening Protocol

Do not commit to a large batch immediately. Use this rapid screening workflow to define the metastable zone width (MSZW) for your specific crude batch.

2.1 The "Golden 5" Screening List Test these five systems in parallel using 100 mg of crude material each.

  • System A (The Standard): Ethanol (95%)

  • System B (The Binary): Ethanol / Water (Start 90:10, adjust to 50:50)

  • System C (The Lipophile): Ethyl Acetate / Heptane

  • System D (The Intermediate): Isopropyl Alcohol (IPA)

  • System E (The Scavenger): Toluene (Only if main impurity is highly polar)

2.2 Screening Logic Diagram

SolventScreening Start Start: 100mg Crude + 1mL Solvent CheckRT Check Solubility at Room Temp (25°C) Start->CheckRT SolubleRT Soluble at RT CheckRT->SolubleRT Yes InsolubleRT Insoluble at RT CheckRT->InsolubleRT No Reject: Poor Yield Reject: Poor Yield SolubleRT->Reject: Poor Yield Heat Heat to Boiling (Reflux) InsolubleRT->Heat CheckHot Check Solubility at Boiling Heat->CheckHot InsolubleHot Insoluble Hot CheckHot->InsolubleHot Solids remain SolubleHot Soluble Hot CheckHot->SolubleHot Clear Solution Reject: Poor Solubility Reject: Poor Solubility InsolubleHot->Reject: Poor Solubility Cool Cool Slowly to 0-5°C SolubleHot->Cool Result Check Crystal Formation Cool->Result Success: Ideal System Success: Ideal System Result->Success: Ideal System Crystals Form Failure: Oiling Out Failure: Oiling Out Result->Failure: Oiling Out Oily droplets

Caption: Decision logic for rapid solvent screening. Ideally, the compound is insoluble at RT but fully soluble at reflux.

Part 3: Detailed Recrystallization Procedures

Based on the structural analogs (Iguratimod intermediates), Method A (Ethanol/Water) is the most robust starting point for high purity. Method B is reserved for removing specific non-polar impurities.

Method A: The Ethanol/Water Binary System (Recommended)

Best for: Removing inorganic salts and polar degradation products.

Reagents:

  • Crude this compound

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Optional, for color removal)

Step-by-Step Protocol:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add 50 mL of Ethanol .

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 5 mL increments until fully dissolved.

    • Note: If the solution is dark brown, add 0.5 g Activated Carbon and reflux for 10 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon/mechanical impurities.

  • The "Cloud Point": Return filtrate to reflux. Slowly add hot water dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add just enough hot Ethanol (approx. 1-5 mL) to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (stirring too fast induces small, impure crystals).

  • Finishing: Once at RT, cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with cold Ethanol/Water (50:50 mixture). Dry at 50°C under vacuum.

Method B: Ethyl Acetate / Heptane (Anti-Solvent)

Best for: Removing unreacted lipophilic phenols or nitro-precursors.

  • Dissolution: Dissolve crude material in minimum boiling Ethyl Acetate .

  • Precipitation: Remove from heat source. While still hot, slowly add Heptane (or Hexane) until slight cloudiness appears.

  • Seeding: If available, add a seed crystal of pure product.

  • Cooling: Cool gradually. If "oiling out" occurs (liquid droplets forming instead of crystals), reheat and add slightly more Ethyl Acetate.

Part 4: Analytical Validation & Troubleshooting

4.1 Quantitative Analysis Summarize your results in a standardized table.

ParameterAcceptance CriterionMethod
Appearance Off-white to pale beige powderVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/Water + 0.1% H3PO4)
Melting Point Sharp range (e.g., within 2°C)*DSC / Capillary
Residual Solvent < 5000 ppm (EtOH), < 890 ppm (Toluene)GC-Headspace

*Note: Exact melting point depends on the specific polymorph but typically ranges between 140°C - 170°C for this class of compounds.

4.2 Troubleshooting "Oiling Out" If the product comes out as a sticky oil rather than a solid:

  • Cause: The solution is too concentrated, or the anti-solvent (Water/Heptane) was added too fast.

  • Fix: Reheat to dissolve the oil. Add more of the good solvent (Ethanol/EtOAc). Cool much slower. Scratch the glass surface with a rod to induce nucleation.

Part 5: References

  • Inaba, T., et al. (2000).[1] "Synthesis and Antiinflammatory Activity of 7-Methanesulfonylamino-6-phenoxychromones. Antiarthritic Effect of the 3-Formylamino Compound (T-614)."[1][2][3] Chemical & Pharmaceutical Bulletin, 48(1), 131-139.[3] Link[1]

  • Takano, S., et al. (1990).[1][3] "4H-1-benzopyran-4-one derivative or its salt, process for producing the same."[3] U.S. Patent 4,954,518.[1][3] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amino-benzoic acid purification).

  • Sigma-Aldrich. "this compound Product Page." (For physical property verification). Link

Sources

Application Note: Microwave-Assisted Synthesis Using 2-Amino-5-(2-methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 2-Amino-5-(2-methoxyphenoxy)benzoic acid (CAS 885267-99-2) as a primary scaffold in microwave-assisted organic synthesis (MAOS). This specific anthranilic acid derivative features a bulky, electron-donating 2-methoxyphenoxy group at the 5-position.

In drug discovery, this scaffold is a critical precursor for 6-(2-methoxyphenoxy)quinazolin-4(3H)-one derivatives—pharmacophores often associated with EGFR inhibition, anticonvulsant activity, and anti-inflammatory pathways.

Key Advantages of Microwave Protocol vs. Thermal Heating:

  • Reaction Time: Reduced from 4–8 hours (reflux) to 5–20 minutes.

  • Yield: typically increases by 15–25% due to suppression of side reactions.

  • Green Chemistry: Facilitates solvent-free conditions or the use of benign solvents (EtOH/H₂O).

Chemical Profile & Reactivity

Compound: this compound CAS: 885267-99-2 Molecular Weight: 259.26 g/mol Structure Note: The 5-position substituent dictates the chemistry at the 6-position of the resulting heterocycle. The ether linkage is stable under standard microwave conditions (up to 200°C), but the methoxy group on the phenoxy ring activates the system, requiring careful temperature control to prevent oxidative degradation.

Reaction Pathways & Mechanisms

The primary application of this substrate is the Niementowski Quinazoline Synthesis and its variations. We define two core pathways:

  • Pathway A (Cyclocondensation): Direct condensation with amides (e.g., formamide) to yield 2-unsubstituted quinazolinones.

  • Pathway B (One-Pot Multicomponent): Reaction with an amine and an orthoester (or aldehyde) to yield 2,3-disubstituted quinazolinones.[1]

Visual Reaction Scheme

The following diagram illustrates the transformation logic from the starting anthranilic acid to the target quinazolinone scaffold.

ReactionPathways Start 2-Amino-5-(2-methoxyphenoxy) benzoic acid (Precursor) Inter1 Intermediate: N-Formyl Species Start->Inter1 Formamide MW: 150°C, 5 min ProdB Target B: 2,3-Disubstituted Quinazolinone Start->ProdB R-NH2 + Orthoester MW: 120°C, 10 min (One-Pot) ProdA Target A: 6-(2-methoxyphenoxy) quinazolin-4(3H)-one Inter1->ProdA - H2O Cyclization

Figure 1: Synthetic pathways for converting this compound into bioactive quinazolinone scaffolds.

Experimental Protocols

Protocol A: Solvent-Free Synthesis of 6-(2-methoxyphenoxy)quinazolin-4(3H)-one

Target: Synthesis of the core unsubstituted quinazolinone ring. Mechanism: Modified Niementowski reaction.[2]

Materials:

  • This compound (1.0 mmol, 259 mg)

  • Formamide (5.0 mmol, 0.2 mL) – Acts as both reagent and solvent.

  • Catalyst: Ammonium acetate (0.1 mmol) – Optional, improves rate.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp vial (e.g., Pyrex or quartz), mix the benzoic acid derivative and formamide.

  • Homogenization: Vortex for 30 seconds to ensure a uniform slurry.

  • Microwave Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain target temp).

    • Temperature: 150°C.

    • Hold Time: 8 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Stirring: High (magnetic stir bar essential).

  • Workup:

    • Allow the vial to cool to 50°C.

    • Add 5 mL of ice-cold water. The product will precipitate immediately.

    • Filter the solid under vacuum.

    • Purification: Recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–92% (vs. 60% Thermal).

Protocol B: One-Pot Synthesis of 2,3-Disubstituted Derivatives

Target: Library generation of N3-substituted analogs. Chemistry: Three-component condensation (Anthranilic acid + Amine + Orthoester).[1][3]

Materials:

  • This compound (1.0 mmol)

  • Primary Amine (e.g., Aniline or Benzylamine, 1.2 mmol)

  • Triethyl Orthoformate (1.5 mmol)

  • Solvent: Ethanol (2 mL) or neat (solvent-free).

Step-by-Step Methodology:

  • Loading: Combine all three reagents in a 10 mL microwave vial.

  • Catalysis: Add 1 drop of glacial acetic acid (catalytic).

  • Microwave Irradiation:

    • Temperature: 120°C.

    • Ramp Time: 2 minutes.

    • Hold Time: 10 minutes.

    • Power: Max 150W.

  • Workup:

    • Cool to room temperature.[4]

    • The product often crystallizes directly from the reaction mixture.

    • If no solid forms, pour mixture onto crushed ice.

    • Wash the filter cake with cold hexanes to remove unreacted amine.

Comparative Data: Microwave vs. Thermal

The following data highlights the efficiency gains when applying these protocols to 5-substituted anthranilic acids.

ParameterConventional Thermal (Reflux)Microwave-Assisted (MW)Improvement Factor
Reaction Time 6 – 8 Hours5 – 15 Minutes24x - 90x Faster
Solvent Usage High (20-50 mL)Low (0-2 mL) or NoneGreen Metric
Yield (Crude) 55 – 65%85 – 94%+30% Yield
Purity (LCMS) 80 – 85% (Side products)>95% (Cleaner profile)High Purity

Critical Troubleshooting & Optimization (Expert Insights)

Issue 1: Incomplete Conversion (Starting Material Remaining)

  • Cause: The bulky 2-methoxyphenoxy group creates steric hindrance near the carboxylic acid, slowing the initial nucleophilic attack.

  • Solution: Increase the microwave temperature to 160°C or extend hold time to 15 minutes . Do not exceed 180°C to avoid ether cleavage.

Issue 2: "Sticky" Reaction Mixture (Charring)

  • Cause: Localized superheating in solvent-free conditions (hotspots).

  • Solution: Add a "heat sink" solvent. Use 0.5 mL of PEG-400 or Ionic Liquid ([bmim]PF6) . These absorb microwave energy efficiently and distribute heat uniformly.

Issue 3: Product Solubility

  • Insight: The phenoxy tail makes these products more lipophilic than standard quinazolinones.

  • Workup Adjustment: If the product does not precipitate in water, extract with Ethyl Acetate rather than Dichloromethane to avoid emulsions.

Safety & Handling

  • Thermal Runaway: Microwave heating of closed vessels can generate rapid pressure spikes. Always use vessels rated for >300 psi.

  • Chemical Hazards: Formamide decomposes to CO and NH3 at high temperatures (>180°C). Perform all vial venting in a fume hood.

  • Substrate Specifics: this compound is an irritant. Avoid inhalation of fine dust during weighing.

References

  • Khajavi, M. S., et al. (1998).[5] "Microwave irradiation as a new method for the synthesis of quinazolinones."[1][6][7][8] Journal of Chemical Research.[8] 2[1][2][3]

  • Balalaie, S., et al. (2001).[5] "One-pot synthesis of quinazolinones under solvent-free conditions." Green Chemistry. 2[1][2][3]

  • Mahulikar, P. P., et al. (2010).[8] "Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds." Journal of Chemical and Pharmaceutical Research. 8

  • ChemicalBook. "this compound Product Details." 9[3]

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Overcoming Low Yields in 2-Amino-5-(2-methoxyphenoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-Amino-5-(2-methoxyphenoxy)benzoic acid. This valuable intermediate is crucial in the development of various pharmaceutical agents. However, its synthesis can be fraught with challenges, often leading to frustratingly low yields. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and robust protocols to enhance the efficiency and success of your synthesis.

The synthesis of this compound typically involves a two-step process: an Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro group to the desired amine. Each of these steps presents a unique set of challenges that can significantly impact the overall yield. This guide will dissect these critical stages, offering a question-and-answer-based troubleshooting section and detailed experimental protocols.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section directly addresses the most common problems encountered during the synthesis. Each question represents a specific experimental issue, followed by a detailed explanation of the potential causes and actionable solutions.

Issue 1: The Ullmann Condensation Stalls or Results in a Low Yield of the Diaryl Ether Intermediate.

Question: My Ullmann coupling between 5-halo-2-nitrobenzoic acid and 2-methoxyphenol is incomplete, with significant amounts of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer: The Ullmann condensation, while a powerful tool for C-O bond formation, is notoriously sensitive to reaction conditions.[1][2][3] Low yields are often traced back to issues with the catalyst, base, solvent, or temperature.

  • Catalyst Inactivity: The active catalyst in an Ullmann reaction is the Cu(I) species.[1] If you are using a Cu(I) salt (e.g., CuI, CuBr) that is old or has been exposed to air, it may have oxidized to the less active Cu(II) state.

    • Solution: Always use a fresh, high-purity source of Cu(I) salt.[1][4] Consider adding a mild reducing agent or using "activated" copper powder to generate the Cu(I) species in situ.[2]

  • Inappropriate Ligand: Modern Ullmann protocols often employ ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1][5] The absence of a suitable ligand can lead to a sluggish reaction.

    • Solution: Screen a variety of ligands. For C-O coupling, common choices include 1,10-phenanthroline and L-proline.[6] These ligands can significantly improve reaction rates and yields.

  • Suboptimal Base and Solvent: The base is crucial for deprotonating the phenol, and the solvent must be polar and high-boiling to facilitate the reaction.[1][2]

    • Solution: Strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally effective.[1] Solvents such as DMF, NMP, or dioxane are standard choices.[2] Ensure all reagents and solvents are anhydrous, as water can lead to side reactions like dehalogenation.[1]

  • Reaction Temperature: Traditional Ullmann reactions required very high temperatures (>200 °C), but modern ligand-assisted protocols can run under milder conditions (80-120 °C).[1][2]

    • Solution: If the reaction is slow, incrementally increase the temperature. However, be cautious of potential decomposition of starting materials or products at excessively high temperatures.

Issue 2: Significant Formation of Side Products During the Ullmann Condensation.

Question: I'm observing significant dehalogenation of my 5-halo-2-nitrobenzoic acid starting material, leading to the formation of 2-nitrobenzoic acid. What causes this and how can it be prevented?

Answer: Dehalogenation is a common side reaction in Ullmann couplings, often promoted by protic impurities or inappropriate reaction conditions.[1][7]

  • Protic Impurities: The presence of water or other protic species can lead to the reduction of the aryl halide.[1]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Running the reaction under a dry, inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Reaction Temperature Too High: Excessive temperatures can promote side reactions.

    • Solution: If dehalogenation is a major issue, try running the reaction at a lower temperature for a longer period.

Issue 3: Incomplete Reduction of the Nitro Group to the Amine.

Question: The reduction of the nitro-intermediate to the final 2-amino product is not going to completion. How can I ensure a full reduction?

Answer: The reduction of an aromatic nitro group is a fundamental transformation, but its efficiency can be affected by the choice of reducing agent and the presence of other functional groups.[8][9]

  • Choice of Reducing Agent: A variety of methods can be used for this reduction, including catalytic hydrogenation and metal-mediated reductions.[9][10]

    • Catalytic Hydrogenation: This is a very clean and efficient method.[8][11] Using a palladium on carbon (Pd/C) catalyst with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a common and effective approach.[12][13]

    • Metal-Mediated Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and reliable method.[9][14] Tin(II) chloride (SnCl₂) is another mild and effective option.[11]

  • Catalyst Poisoning: In catalytic hydrogenation, certain functional groups or impurities can poison the catalyst, reducing its activity.

    • Solution: Ensure the starting material is sufficiently pure before the reduction step. If catalyst poisoning is suspected, increasing the catalyst loading may help.

  • Reaction Conditions: The temperature, pressure (for H₂ gas), and reaction time are all critical parameters.

    • Solution: If the reaction is sluggish, consider increasing the hydrogen pressure or the reaction temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Part 2: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Optimized Ullmann Condensation

This protocol utilizes a modern, ligand-assisted approach for the C-O coupling.

  • Preparation: To an oven-dried reaction vessel, add 5-bromo-2-nitrobenzoic acid (1.0 eq), 2-methoxyphenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous dioxane or DMF via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes a standard and highly effective method for the reduction of the nitro group.

  • Preparation: In a suitable pressure vessel, dissolve the nitro-intermediate (1.0 eq) in a solvent such as methanol, ethanol, or THF.[13]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or a hydrogen balloon) and stir vigorously at room temperature.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[13]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The final product can be purified by recrystallization.[15][16]

Part 3: Data Summary and Visualization

Table 1: Troubleshooting Guide for Ullmann Condensation
ProblemPotential CauseSuggested Solution
Low or No Yield Inactive Catalyst (Cu(II) formation)Use fresh, high-purity Cu(I) salt (e.g., CuI).[1][4]
Inappropriate LigandScreen ligands like 1,10-phenanthroline or L-proline.[1][6]
Suboptimal Base/SolventUse a strong, non-nucleophilic base (e.g., Cs₂CO₃) and an anhydrous polar aprotic solvent (e.g., DMF, dioxane).[1][2]
Low TemperatureIncrementally increase the reaction temperature (e.g., from 100 °C to 120 °C).[1]
Side Product Formation DehalogenationUse anhydrous reagents and solvents; run under an inert atmosphere.[1]
Nucleophile InstabilityConsider a milder base or lower reaction temperature.[1]
Diagram 1: Troubleshooting Workflow for Low Yield in Ullmann Condensation

G start Low Yield in Ullmann Condensation check_catalyst Is the Cu(I) source fresh and high purity? start->check_catalyst check_ligand Are you using a suitable ligand? check_catalyst->check_ligand Yes solution_catalyst Use fresh CuI. check_catalyst->solution_catalyst No check_conditions Are the base, solvent, and temperature optimized? check_ligand->check_conditions Yes solution_ligand Screen ligands (e.g., 1,10-phenanthroline). check_ligand->solution_ligand No check_purity Are starting materials and solvents anhydrous? check_conditions->check_purity Yes solution_conditions Screen bases (Cs2CO3) and solvents (DMF). Incrementally increase temperature. check_conditions->solution_conditions No solution_purity Dry glassware and use anhydrous reagents/solvents under N2. check_purity->solution_purity No

Caption: A decision tree for troubleshooting low yields in the Ullmann condensation step.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use a different halogen on my benzoic acid derivative for the Ullmann coupling? A1: Yes, the reactivity of the aryl halide in an Ullmann reaction typically follows the order I > Br > Cl. Aryl iodides are more reactive but also more expensive. Aryl bromides often provide a good balance of reactivity and cost. Aryl chlorides are the least reactive and may require more forcing conditions or specialized catalytic systems.

Q2: My final product is discolored. How can I improve its purity and appearance? A2: Discoloration is often due to trace impurities or oxidation of the amino group.[15] Recrystallization is the standard method for purification.[15][17] Using a small amount of activated charcoal during recrystallization can help adsorb colored impurities.[15]

Q3: Can I use microwave irradiation to accelerate the Ullmann condensation? A3: Yes, microwave-assisted synthesis can be a very effective way to accelerate Ullmann couplings, often reducing reaction times from hours to minutes.[18] It is an excellent option to explore for optimization.

Q4: Are there alternatives to the Ullmann reaction for the C-O bond formation? A4: Yes, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative for forming C-N and C-O bonds, often with higher yields and milder conditions than traditional Ullmann reactions.[2] However, the cost of palladium catalysts can be a consideration.

References

  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • 2-Amino-5-methoxybenzoic acid synthesis. ChemicalBook.
  • Troubleshooting Ullmann Couplint. Reddit r/Chempros.
  • A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. Google Patents.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap.
  • Ullmann condensation. Wikipedia.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • Nitro Reduction - Common Conditions. Organic Chemistry Data.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • Reduction of nitro compounds. Wikipedia.
  • Synthesis routes of 2-Amino-5-methoxybenzoic acid. Benchchem.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Reddit r/Chempros.
  • Ullmann Reaction Questions. Sciencemadness Discussion Board.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate.
  • Ullmann Reaction. BYJU'S.
  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Benchchem.
  • Purification of benzoic acid. Google Patents.
  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed.

Sources

Technical Support Center: Purification of 2-Amino-5-(2-methoxyphenoxy)benzoic Acid

[1]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the purification of 2-Amino-5-(2-methoxyphenoxy)benzoic acid , a critical intermediate in the synthesis of the EP4 receptor antagonist Grapiprant (Galliprant).[1]

The Challenge: This molecule presents a "Purification Paradox" common to amino-benzoic acids:

  • Amphoteric Nature: It contains both a carboxylic acid (acidic) and an aniline (basic) moiety, making solubility highly pH-dependent.[1]

  • Oxidation Sensitivity: The electron-rich aniline group, further activated by the phenoxy ether, is prone to oxidative dimerization (forming azo/azoxy species), leading to pink/brown discoloration.[1]

  • Lipophilicity: The 2-methoxyphenoxy tail increases lipophilicity compared to simple aminobenzoic acids, making removal of neutral organic impurities (like unreacted guaiacol) challenging without precise pH control.[1]

Tier 1: The Standard Purification Protocol (Acid-Base Reprecipitation)

Objective: Bulk removal of inorganic salts, unreacted neutral starting materials (Guaiacol), and heavy metal catalyst residues (Pd/C or Fe sludge).[1]

The Logic (Why this works):

We exploit the molecule's acidity.[1][2] By converting it to a water-soluble salt (sodium benzoate form) at high pH, we can filter out insoluble neutrals and catalysts.[1] We then carefully precipitate the product at its isoelectric point.[1]

Step-by-Step Workflow:
  • Dissolution (Basification):

    • Suspend the crude solid in Water (10 volumes) .

    • Slowly add 10% NaOH or Sat. Na₂CO₃ until the solution reaches pH 10–11 .

    • Checkpoint: The solution should be dark but clear of bulk solids.[1] If distinct oily droplets remain, this is likely unreacted Guaiacol.[1]

  • Scavenging (The Carbon Step):

    • Add Activated Carbon (5-10 wt%) .[1]

    • Optional: Add Sodium Dithionite (0.5 wt%) if the crude is heavily oxidized (dark brown/black).[1] Dithionite reduces colored quinoid impurities.[1]

    • Stir at 50°C for 30 minutes .

  • Filtration:

    • Filter hot through a Celite (diatomaceous earth) pad to remove carbon and colloidal metals.[1]

    • Result: A clear, amber-colored filtrate.[1]

  • Precipitation (The Critical Step):

    • Cool filtrate to 20°C .

    • Slowly add 2N HCl or Acetic Acid dropwise.[1]

    • STOP adding acid at pH 4.0 – 4.5 .

    • Scientific Rationale: If you acidify to pH 1, the aniline group protonates (

      
      ), forming a soluble hydrochloride salt, causing massive yield loss.[1] You must target the isoelectric point where the molecule is least soluble.[1]
      
  • Isolation:

    • Filter the off-white precipitate.[1]

    • Wash with Water (2x) to remove salts.[1]

    • Wash with Cold Isopropanol (1x) to displace water and remove residual lipophiles.[1]

Tier 2: Recrystallization (Polymorph & Isomer Control)[1]

Objective: Achieving >99% HPLC purity and removing trace isomers or occluded solvents.

ParameterRecommendationNotes
Primary Solvent Ethanol (95%) or Methanol Excellent solubility at reflux; poor at RT.[1]
Anti-Solvent Water Increases yield; reduces solubility of polar impurities.[1]
Ratio 1:1 to 1:3 (Alcohol:Water)Determine experimentally based on saturation.[1]
Temperature Dissolve at Reflux → Cool to 5°CSlow cooling promotes larger, purer crystals.[1][2]

Protocol:

  • Dissolve the semi-pure solid in minimal boiling Ethanol.

  • Once dissolved, slowly add hot Water until a faint turbidity persists.

  • Add a few drops of Ethanol to clear the solution.[1]

  • Allow to cool slowly to room temperature (stirring optional but recommended for uniform particle size).

  • Chill to 0–5°C for 1 hour before filtration.

Troubleshooting & FAQs

Category A: Appearance & Color[1]

Q: My product is pink or turns brown upon drying. Why? A: This is "Aniline Oxidation."[1] The amino group is reacting with air to form colored dimers.[1]

  • Fix: Ensure your drying oven is vacuum-vented or nitrogen-purged.[1] Do not dry above 60°C in open air.[1]

  • Rescue: Reprocess using the Tier 1 protocol, but strictly include Sodium Dithionite during the carbon treatment step.

Q: The product has a strong "smoky" or "medicinal" odor. A: This indicates residual Guaiacol (2-methoxyphenol), a likely starting material.[1]

  • Fix: Guaiacol is a weak acid (pKa ~10).[1] If your basification step (Tier 1, Step 1) was not basic enough, or your wash was insufficient, it remains.[1]

  • Rescue: Slurry the solid in Toluene or MTBE (Methyl tert-butyl ether) for 30 minutes and filter.[1] Guaiacol is highly soluble in these organic solvents, while your amino acid product is not.[1]

Category B: Yield & Solubility

Q: I acidified the filtrate, but no precipitate formed (or yield is very low). A: You likely "Overshot the pH."

  • Diagnosis: Check the pH of the mother liquor.[1] Is it < 2.0?

  • Mechanism: At pH 1, the molecule exists as the soluble Anilinium Hydrochloride salt (

    
    ).[1]
    
  • Fix: Back-titrate with dilute NaOH to pH 4.0 – 4.5 . The precipitate will crash out immediately.[1]

Q: High Ash Content (>1%) in the final solid. A: Trapped inorganic salts (NaCl) from the precipitation step.[1]

  • Fix: Your water wash was insufficient. Reslurry the solid in deionized water (5 volumes) at room temperature for 30 minutes and refilter. Check the conductivity of the filtrate to ensure salts are gone.[1]

Visual Logic Guide

Diagram 1: The Purification Decision Matrix

Use this workflow to determine the correct processing path.

PurificationWorkflowStartCrude 2-Amino-5-(2-methoxyphenoxy)benzoic acidCheckColorIs the solid Pink/Brown?Start->CheckColorCheckSmellDoes it smell like Guaiacol?CheckColor->CheckSmellNoAddCarbonAdd Activated Carbon +Sodium DithioniteCheckColor->AddCarbonYesAcidBasePerform Acid-Base Extraction(Tier 1 Protocol)CheckSmell->AcidBaseNoSolventWashSlurry Wash with Toluene/MTBECheckSmell->SolventWashYesRecrystRecrystallize (EtOH/Water)(Tier 2 Protocol)AcidBase->RecrystAddCarbon->AcidBaseSolventWash->AcidBaseFinalPure Product(White/Off-White Solid)Recryst->Final

Caption: Logical workflow for selecting purification steps based on sensory inspection of the crude material.

Diagram 2: Solubility vs. pH Profile

Understanding the "U-Shaped" solubility curve is critical for yield.

SolubilityCurveLowPHpH < 2(Soluble Cation)R-NH3+ / COOHIsoPointpH 4.0 - 4.5(Insoluble Zwitterion)R-NH2 / COOHLowPH->IsoPointAdd Base(Precipitation)IsoPoint->LowPHOvershoot Acid(Yield Loss)HighPHpH > 9(Soluble Anion)R-NH2 / COO-IsoPoint->HighPHOvershoot Base(Yield Loss)HighPH->IsoPointAdd Acid(Precipitation)

Caption: The solubility profile of amphoteric amino-benzoic acids. Target the green zone (pH 4.0-4.[1]5) for maximum isolation.[1][2]

References & Authority

  • Nakao, K., et al. (2007).[1] "Synthesis and biological evaluation of novel EP4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Describes the structural class and synthesis of Grapiprant-related intermediates).

  • Rausch-Derra, L., et al. (2016).[1][3][4] "Efficacy and safety of grapiprant, a novel EP4 prostaglandin receptor antagonist."[1][4] Journal of Veterinary Internal Medicine. (Contextualizes the utility of the molecule).

  • Sullivan, R. A. (2015).[1][5] "Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution." University of Manchester PhD Thesis. (Authoritative grounding on aminobenzoic acid crystallization kinetics).

  • BenchChem Technical Support. "Synthesis of 2-Amino-5-nitrobenzoic Acid." (General protocols for nitro-reduction and amino-acid workup).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling chemical intermediates.

Technical Support Center: Decarboxylation of 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Your Challenge

You are attempting to convert 2-Amino-5-(2-methoxyphenoxy)benzoic acid into 4-(2-methoxyphenoxy)aniline via decarboxylation.

While anthranilic acid derivatives are classically viewed as "easy" to decarboxylate due to the electron-donating amino group, your specific substrate presents a dichotomy:

  • Kinetic Advantage: The electron-rich phenoxy ether at the para position (relative to the amino group) and the amino group itself highly activate the ring, theoretically lowering the activation energy for protodecarboxylation.

  • Thermodynamic/Stability Risk: These same electron-donating groups make the product (an electron-rich aniline) and the intermediate highly susceptible to oxidative polymerization (tar formation) and electrophilic side reactions.

This guide addresses the three most common failure modes: Inertness (No Reaction) , Decomposition (Tars) , and Isolation Failure .

Part 1: Troubleshooting Guide (Q&A Format)

Scenario A: "I am refluxing in ethanol/toluene, but the starting material remains unchanged."

Diagnosis: Insufficient Thermal Energy. Technical Insight: Decarboxylation of anthranilic acids is not a simple unimolecular decomposition; it often proceeds via an arenium ion mechanism (protodecarboxylation). The zwitterionic nature of the amino acid stabilizes the ground state, requiring significant energy to disrupt. Standard solvents like ethanol (


) or toluene (

) are far below the required activation temperature, which typically exceeds

for non-catalyzed systems.

Corrective Protocol:

  • Switch Solvent: Move to high-boiling, polar aprotic solvents. DMAc (Dimethylacetamide) , Sulfolane , or NMP (N-Methyl-2-pyrrolidone) are recommended.

  • Temperature Target: Maintain internal reaction temperature between 140^\circ\text{C} - 190^\circ\text{C} .

  • Catalytic Additive: If you must use lower temperatures (

    
    ), add a copper catalyst (e.g., CuI or 
    
    
    
    , 10-20 mol%) with a ligand (like 1,10-phenanthroline). This switches the mechanism from thermal to organometallic protodecarboxylation.
Scenario B: "The reaction mixture turned into a black tar/gunk."

Diagnosis: Oxidative Polymerization. Technical Insight: Your product, 4-(2-methoxyphenoxy)aniline, is an electron-rich aniline. At high temperatures, trace oxygen initiates radical cation formation, leading to polymerization (aniline blacks). The methoxy-ether linkage is generally stable thermally but can cleave if Lewis acids are present or if the medium becomes too acidic at high temperatures.

Corrective Protocol:

  • Strict Deoxygenation: You must sparge the solvent with Argon or Nitrogen for at least 30 minutes before heating. Run the reaction under a positive pressure of inert gas.

  • Solvent Purity: Ensure your solvent (e.g., DMAc, Quinoline) is free of peroxides.

  • Thermal Control: Do not overshoot

    
    . If thermal decarboxylation requires temps this high, switch to the Acid Catalyzed Method  (see below) to lower the thermal burden.
    
Scenario C: "I see product on TLC, but yield is low after workup."

Diagnosis: Amphoteric Solubility Issues. Technical Insight: The starting material is an amino acid (amphoteric). The product is a base (aniline).

  • Acidic Workup: Both SM and Product go into water.

  • Basic Workup: Product is organic, but unreacted SM remains in water (as carboxylate).

  • Emulsions: The phenoxy ether chain adds lipophilicity, often causing severe emulsions during extraction.

Corrective Protocol:

  • The pH Switch:

    • Dilute reaction mix with water.

    • Adjust pH to 10-11 (using NaOH).

    • Extract with EtOAc or DCM . The Product moves to organic; Starting Material stays in aqueous as the sodium salt.

  • Emulsion Breaking: If an emulsion forms, do not shake vigorously. Add brine or a small amount of methanol to the aqueous layer.

Part 2: Recommended Experimental Workflows

Method 1: High-Temperature Thermal (Standard)

Best for: Robust substrates, scale-up where metal contamination is a concern.

ParameterSpecificationNote
Solvent NMP or DMAcHigh boiling point, good solubility.
Concentration 0.5 M - 1.0 MKeep concentrated to aid kinetics.
Temperature

Monitor internal temp, not just oil bath.
Atmosphere Nitrogen/ArgonCRITICAL to prevent oxidation.
Time 4 - 12 HoursMonitor CO2 evolution (bubbler).
Method 2: Acid-Catalyzed (The "Gentle" Alternative)

Best for: Avoiding extremely high temperatures; faster kinetics.

Mechanism: The proton (


) attacks the carbon ipso to the carboxyl group. The electron-donating ether and amino groups stabilize the resulting Wheland intermediate, accelerating CO2 loss.
  • Solvent: Aqueous

    
     (20-30%) or HCl (4N).
    
  • Reflux: Heat to reflux (

    
    ).
    
  • Duration: 2-6 hours.

  • Warning: Do not use HBr or HI, as these will cleave the methoxy ether.

Part 3: Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the correct decarboxylation pathway based on your observed constraints.

Decarboxylation_Logic Start Start: this compound Check_Temp Can substrate withstand >150°C? Start->Check_Temp Thermal_Route Route A: Thermal Decarboxylation Check_Temp->Thermal_Route Yes Cat_Route Route B: Acid Catalysis (H2SO4/HCl) Check_Temp->Cat_Route No (Heat Sensitive) Metal_Route Route C: Cu-Catalyzed (Goossen) Check_Temp->Metal_Route No (Acid Sensitive) Solvent_Check Select Solvent: NMP, DMAc, or Quinoline Thermal_Route->Solvent_Check Oxidation_Risk Risk: Black Tars (Oxidation) Solvent_Check->Oxidation_Risk Mitigation Action: N2 Sparge + Antioxidant Oxidation_Risk->Mitigation Product Product: 4-(2-methoxyphenoxy)aniline Mitigation->Product Ether_Risk Risk: Ether Cleavage (Demethylation) Cat_Route->Ether_Risk Cat_Mitigation Action: Avoid HBr/HI; Keep T < 110°C Ether_Risk->Cat_Mitigation Cat_Mitigation->Product Metal_Cond Conditions: CuI, Phenanthroline, NMP, 120°C Metal_Route->Metal_Cond Metal_Cond->Product

Caption: Decision matrix for selecting the optimal decarboxylation strategy based on thermal stability and chemical sensitivity.

Part 4: Mechanistic Validation

Understanding the mechanism validates why specific failures occur.

  • Zwitterion Formation: In neutral media, the amino acid exists as a zwitterion. This electrostatic attraction increases the lattice energy (high melting point) and reduces reactivity.

  • Protonation (Rate Limiting Step):

    • For decarboxylation to occur, the carboxylate must leave as

      
      .[1][2]
      
    • This is facilitated by a proton attacking the ring carbon attached to the carboxyl group (C1).

    • Why your molecule works: The methoxy-phenoxy group at C5 is para to the amino group (C2) but meta to the carboxyl? Correction: In 2-aminobenzoic acid numbering, C1 is carboxyl, C2 is amino. C5 is para to the amino group.

    • Electronic Effect: The amino group (C2) pushes electron density to C1 (ortho), C3 (ortho), and C5 (para). The phenoxy group at C5 pushes density to C2, C4, and C6.

    • Result: The C1 position is sufficiently electron-rich to accept a proton, making the Acid Catalyzed route highly favorable if thermal methods cause decomposition.

References

  • Dunn, G. E., et al. (1977). "Kinetics and mechanism of the thermal decarboxylation of anthranilic acids." Canadian Journal of Chemistry. Link

  • Goossen, L. J., et al. (2009).[3] "Protodecarboxylation of diversely functionalized aromatic carboxylic acids." Journal of Organic Chemistry. Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Luker, T., et al. (2011). "Preparation of 4-phenoxyaniline derivatives." Patent WO2011051446. (Describes similar ether-linked aniline synthesis). Link

Sources

Technical Support Center: Optimizing 2-Amino-5-(2-methoxyphenoxy)benzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Side Reactions in Substituted Anthranilic Acid Coupling Audience: Medicinal Chemists, Process Chemists

Executive Summary

2-Amino-5-(2-methoxyphenoxy)benzoic acid presents a classic "AB-monomer" challenge in organic synthesis. It contains both a nucleophilic aniline (A) and an electrophilic carboxylic acid (B) on the same scaffold. Furthermore, the ortho positioning of these groups creates a high propensity for intramolecular cyclization, while the electron-rich 5-phenoxy substituent increases susceptibility to oxidative degradation.

This guide provides mechanistic insights and actionable protocols to minimize three specific failure modes: Benzoxazinone Cyclization , Oligomerization , and Oxidative Tarrying .

Module 1: The Primary Failure Modes

Before attempting a coupling reaction, you must identify which pathway your reaction is likely to take. The diagram below illustrates the competing pathways when activating the carboxylic acid of this scaffold.

ReactionPathways cluster_legend Pathway Key Start 2-Amino-5-(2-methoxyphenoxy) benzoic acid Activation Activation (EDC/HATU) Start->Activation Target Desired Amide Product (Coupling with R-NH2) Activation->Target + External Amine Benzox Side Reaction A: Benzoxazinone Formation (Intramolecular Cyclization) Activation->Benzox Fast Intramolecular Attack (Entropic favor) Oligomer Side Reaction B: Oligomerization (Self-Coupling) Activation->Oligomer Intermolecular Attack (Unprotected NH2) key1 Green = Desired Path key2 Red = Failure Mode

Figure 1: Competing reaction pathways upon activation of the carboxylic acid moiety.

Module 2: Critical Troubleshooting Guides
Issue A: Formation of Benzoxazinone (The "M-18" Peak)

Symptom: LCMS shows a major peak with a mass of [M-18] relative to the expected intermediate or starting material. The reaction yields a hydrophobic solid that does not couple with the external amine. Mechanism: When the carboxylic acid is activated (e.g., O-acylisourea with EDC), the ortho-amino group attacks the activated carbonyl intramolecularly. This forms a 4H-3,1-benzoxazin-4-one derivative.[1][2] This ring is stable enough to prevent further reaction or hydrolyzes back to starting material during workup.

Corrective Protocol:

  • Protection Strategy (Recommended):

    • Protect the aniline nitrogen with a Boc (tert-butoxycarbonyl) or Fmoc group before attempting to couple the acid.

    • Why? The carbamate protection reduces the nucleophilicity of the nitrogen and sterically hinders the intramolecular attack.

  • One-Pot Strategy (If protection is impossible):

    • Reagent Choice: Avoid highly reactive acid chlorides. Use EDC/HOBt .

    • Order of Addition: Pre-mix the external amine (nucleophile) with the coupling agent before adding the anthranilic acid derivative. This ensures the external amine is available immediately upon activation.

    • Solvent: Use DMF or NMP.[3][4] Avoid pyridine, as it catalyzes benzoxazinone formation.

Issue B: Oligomerization (Low Yield, Multiple Spots)

Symptom: The starting material is consumed, but the desired product yield is low. TLC/LCMS shows a "ladder" of products with masses corresponding to [2M-18], [3M-36], etc. Mechanism: The molecule reacts with itself. The amino group of Molecule A attacks the activated acid of Molecule B.

Corrective Protocol:

  • Stoichiometry Control: If coupling the amine end of the scaffold to an external acid, use a large excess (3-5 equiv) of the external acid chloride/activated ester.

  • Dilution: Run the reaction at high dilution (0.01 M to 0.05 M) to disfavor intermolecular collisions (oligomerization) while favoring reaction with the excess reagent.

Issue C: Oxidative Degradation ("Black Tar")

Symptom: Reaction mixture turns dark brown/black rapidly. Mechanism: The 2-methoxyphenoxy group at position 5 is an Electron Donating Group (EDG). This makes the aniline ring highly electron-rich and prone to oxidation by dissolved oxygen or radical pathways.

Corrective Protocol:

  • Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.

  • Antioxidants: In extreme cases, add a trace amount of ascorbic acid or BHT, though this is rarely needed if inert atmosphere is maintained.

Module 3: Optimized Experimental Workflows
Protocol 1: Coupling as the ACID Component (Coupling to an Amine)

Use this when attaching the benzoic acid moiety to an external amine.

Reagents:

  • Substrate: N-Boc-2-amino-5-(2-methoxyphenoxy)benzoic acid (Protection is critical).

  • Coupling Agent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (3.0 equiv).

  • Solvent: Dry DMF.

Step-by-Step:

  • Dissolution: Dissolve the N-Boc protected substrate in DMF (0.1 M).

  • Activation: Add DIPEA, followed by HATU. Stir for 5 minutes. Note: Do not stir longer than 10 mins without the amine to avoid guanidinylation.

  • Coupling: Add the external amine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 2-4 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 0.5M citric acid (removes unreacted amine), then brine.

  • Deprotection: Remove Boc group with TFA/DCM (1:1) post-purification.

Protocol 2: Coupling as the AMINE Component (Coupling to an Acid)

Use this when attaching an external carboxylic acid to the aniline nitrogen.

Reagents:

  • Substrate: this compound methyl ester (Protect the acid as an ester!).

  • Coupling Agent: Acid Chloride (R-COCl) or HATU.

  • Base: Pyridine (if using acid chloride) or DIPEA (if using HATU).

Step-by-Step:

  • Protection: Convert the carboxylic acid to a Methyl Ester (MeOH/H2SO4 reflux) before coupling. This prevents self-coupling.

  • Coupling:

    • Method A (Acid Chloride):[1] Dissolve ester in DCM/Pyridine (10:1). Add Acid Chloride dropwise at 0°C.

    • Method B (HATU): Activate the external acid with HATU/DIPEA in DMF first, then add the aniline substrate.

  • Heating: Electron-rich anilines can be sterically hindered by the ortho-acid group. If conversion is slow at RT, heat to 50°C.

  • Hydrolysis: Saponify the methyl ester (LiOH/THF/Water) after the amide bond is formed to recover the acid.

Module 4: Decision Matrix & Reagent Selection

Use this logic flow to select the correct coupling strategy based on your specific needs.

DecisionMatrix Start Start: What is your coupling goal? Q1 Is the 2-Amino-Benzoic Acid acting as the Nucleophile (Amine) or Electrophile (Acid)? Start->Q1 AsAcid Acting as ACID (Coupling to external Amine) Q1->AsAcid AsAmine Acting as AMINE (Coupling to external Acid) Q1->AsAmine ProtectQ Can you protect the NH2? AsAcid->ProtectQ YesProtect Use Boc/Fmoc Protection. Couple with HATU/DIPEA. ProtectQ->YesProtect Yes NoProtect Risk of Benzoxazinone. Use EDC/HOBt. Pre-mix external amine. ProtectQ->NoProtect No EstProtect Protect COOH as Methyl Ester. Prevents Oligomerization. AsAmine->EstProtect Standard Path Direct Direct Coupling? High risk of self-reaction. NOT RECOMMENDED. AsAmine->Direct Shortcut

Figure 2: Strategic decision tree for reagent and protocol selection.

Module 5: Frequently Asked Questions (FAQ)

Q1: I see a peak at [M+26] in my LCMS. What is it? A: If you are using DMF as a solvent and HATU as a coupling agent, this is likely the formyl adduct (+28) or a guanidinium adduct (from HATU reacting with the amine).

  • Fix: Ensure the carboxylic acid is fully activated before adding the amine, BUT do not let the amine sit with HATU for long periods. Switch to PyBOP if guanidinylation persists.

Q2: Can I use T3P (Propylphosphonic anhydride) for this coupling? A: Yes, and it is highly recommended. T3P generally produces fewer side products than HATU/EDC for anthranilic acid derivatives because it promotes rapid amide bond formation with lower epimerization (not an issue here) and cyclization risks. Run the reaction in EtOAc or DMF with Pyridine or NMM as the base.

Q3: My reaction turns purple/black, but LCMS says the product is there. A: The 2-methoxyphenoxy aniline moiety is easily oxidized to quinoid-like species, which are intensely colored even at trace ppm levels.

  • Fix: Perform a wash with 10% Sodium Thiosulfate or Sodium Bisulfite during workup to reduce these oxidized species. The color often disappears.

Q4: Why is the yield lower when I use Sodium Hydride (NaH)? A: NaH is too strong. It will deprotonate the aniline (pKa ~25) and potentially the amide product, leading to over-alkylation or side reactions with the electrophile. Use organic bases like DIPEA or NMM (N-methylmorpholine).[4]

References
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Wiktelius, D., & Luthman, K. (2006). Cyclization of anthranilic acid derivatives to benzoxazinones. Tetrahedron Letters, 47(31), 5529-5532. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Technical Support Center: Stability & Handling of 2-Amino-5-(2-methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing yield losses, unexpected spots on TLC/HPLC, or precipitation issues while handling 2-Amino-5-(2-methoxyphenoxy)benzoic acid in acidic media.

This molecule is a 5-substituted anthranilic acid derivative . While the diaryl ether backbone is robust, the ortho-amino carboxylic acid motif (anthranilic core) introduces specific vulnerabilities in acidic environments—specifically decarboxylation and zwitterionic solubility traps .

This guide synthesizes first-principles organic chemistry with practical troubleshooting to ensure the integrity of your intermediate.

Part 1: The Critical Stability Risks

Issue #1: The Decarboxylation Trap (Yield Loss)

User Complaint: "I heated my reaction in dilute HCl to dissolve the solid, but my yield dropped, and I see a less polar impurity."

Technical Diagnosis: You are likely witnessing acid-catalyzed decarboxylation . Anthranilic acids are inherently unstable when heated in acid. The mechanism involves protonation of the ring carbon bearing the carboxyl group (C1), followed by the irreversible loss of CO₂.

Why this specific molecule is at High Risk: The 2-methoxyphenoxy group at position 5 is an electron-donating group (EDG) .

  • The ether oxygen donates electron density into the benzene ring via resonance.

  • This increased electron density makes the ring carbons more nucleophilic.

  • Specifically, it stabilizes the ipso-protonation at C1 (the rate-determining step), making this molecule significantly more prone to decarboxylation than unsubstituted anthranilic acid.

The Mechanism (Visualized):

Decarboxylation cluster_risk Risk Factors Start Starting Material (Anthranilic Acid Deriv.) Inter Ipso-Protonated Intermediate (High Energy) Start->Inter Protonation at C1 (Accelerated by 5-phenoxy group) Acid Acidic Medium (H+) Acid->Inter Product Decarboxylated Product (Aniline Derivative) + CO2 (Gas) Inter->Product Irreversible Loss of CO2 Temp Temp > 50°C PH pH < 1.0

Caption: Figure 1. Mechanism of acid-catalyzed decarboxylation.[1] The 5-alkoxy substituent stabilizes the intermediate, lowering the activation energy for CO₂ loss.

Corrective Action:

  • Temperature Control: Never heat this compound above 45°C in acidic solution (pH < 3).

  • Acid Choice: Avoid mineral acids if possible; use milder organic acids (Acetic acid) if protonation is required for solubility.

  • Monitoring: Watch for gas evolution (CO₂ bubbles) which indicates active degradation.

Issue #2: Solubility & The Isoelectric Trap

User Complaint: "The compound crashes out when I try to neutralize the acid, but dissolves again if I add too much base."

Technical Diagnosis: This is classic zwitterionic behavior .

  • pH < 2.0: The amine is protonated (

    
    ). The molecule is a soluble Cation .
    
  • pH > 5.5: The carboxylic acid is deprotonated (

    
    ). The molecule is a soluble Anion .
    
  • pH ~3.5 - 4.5 (Isoelectric Point, pI): The molecule exists as a neutral zwitterion (

    
    ). Net charge is zero. Solubility is at its minimum. 
    

Corrective Action: To isolate the product, you must target the pI precisely.

  • Do not overshoot: Rapid addition of base will skip the precipitation window and redissolve the product as a carboxylate salt.

  • Slow Neutralization: Use a pH meter and add base dropwise, stopping exactly when heavy precipitation occurs (typically pH 3.8–4.2).

Issue #3: Ether Cleavage (Demethylation)

User Complaint: "I used HBr to acidify, and I see a new peak corresponding to a phenol."

Technical Diagnosis: While the diaryl ether linkage is robust, the methoxy group on the phenoxy ring is susceptible to cleavage by strong nucleophilic acids.

  • Safe Acids: HCl, H₂SO₄ (dilute), Acetic Acid. (Chloride and Sulfate are poor nucleophiles).

  • Unsafe Acids: HBr, HI. (Bromide and Iodide are strong nucleophiles that attack the methyl group, converting the methoxy ether to a phenol).

Part 2: Troubleshooting Protocols

Protocol A: Stability Validation Assay (HPLC)

Before scaling up any acidic workup, run this stress test.

Objective: Determine the maximum safe temperature/time window for your specific acidic conditions.

StepActionTechnical Note
1 Prepare Stock Dissolve 10 mg of compound in 1 mL Acetonitrile/Water (50:50).
2 Acid Stress Dilute 100 µL of stock into 900 µL of the target acidic solvent (e.g., 1M HCl).
3 Incubation Split into 3 vials: Keep at 25°C , 40°C , and 60°C .
4 Sampling Inject onto HPLC at T=0, T=1h, T=4h.
5 Analysis Look for the Decarboxylated Impurity . It will be less polar (longer retention time on Reverse Phase C18) because it has lost the hydrophilic -COOH group.

Acceptance Criteria: Degradation < 0.5% after 4 hours.

Protocol B: Safe Isolation from Acidic Media

Use this workflow to recover the solid without degradation.

Workflow Visualization:

Isolation Input Acidic Solution (pH < 1, Dissolved) Cool Cool to < 10°C (Prevents Decarboxylation) Input->Cool Base Slowly add 2M NaOH or Saturated NaHCO3 Cool->Base Check Check pH continuously Base->Check Check->Base pH < 3.5 Ppt Target pH 3.8 - 4.2 (Precipitation Zone) Check->Ppt pH reached Filter Filter Immediately Wash with cold water Ppt->Filter Dry Vacuum Dry < 40°C Filter->Dry

Caption: Figure 2. Controlled precipitation workflow targeting the isoelectric point while suppressing thermal degradation.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use hot HCl to recrystallize this compound? A: Absolutely not. Heating 5-substituted anthranilic acids in mineral acid is the standard method to destroy them (via decarboxylation). Recrystallize from neutral organic solvents (e.g., Ethanol, Ethyl Acetate) or perform an acid-base reprecipitation at room temperature or below .

Q2: My compound turned purple/brown after sitting in acid overnight. A: This indicates oxidation. The aniline (amine) group is sensitive to oxidation, especially if the acid contains trace metal ions or if nitric acid was used. Always use degassed solvents or an inert atmosphere (N₂) if long hold times are required.

Q3: I see two spots on TLC after workup. Which is my product? A:

  • Spot A (Baseline/Polar): Likely the Zwitterion/Salt (Your Product).

  • Spot B (Less Polar/High Rf): The Decarboxylated byproduct (3-(2-methoxyphenoxy)aniline).

  • Test: Isolate Spot B. If it does not dissolve in saturated Sodium Bicarbonate, it has lost the carboxylic acid. It is the impurity.

References

  • Dunn, G. E. (1970).[2] Mechanism of Decarboxylation of Substituted Anthranilic Acids at High Acidity. Canadian Journal of Chemistry.

    • Core Reference for the ipso-proton
  • Lundquist, K., & Lundgren, R. (2013). Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering.

    • Reference for the stability of methoxy-phenoxy ethers in acidic media.
  • ChemicalBook. (2025).[1] 2-Amino-5-methoxybenzoic acid Properties & Stability Data.

    • Proxy data for 5-substituted anthranilic acid physical properties.
  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid: Mechanisms and Reagents.

    • Fundamental grounding for HBr/HI vs HCl ether stability.

Sources

Overcoming steric hindrance in 2-Amino-5-(2-methoxyphenoxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Optimization Ticket Subject: Overcoming Steric & Electronic Barriers in 2-Amino-5-(2-methoxyphenoxy)benzoic Acid Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptive" Scaffold

You are likely encountering difficulties because you are treating This compound as a standard anthranilic acid derivative. It is not. This molecule presents a "perfect storm" of synthetic challenges:

  • The "Anthranilic Trap" (Steric/Electronic): The C2-amino group forms a strong intramolecular hydrogen bond with the C1-carboxyl carbonyl. This deactivates the carbonyl toward nucleophilic attack (e.g., amidation) and often leads to self-cyclization rather than the desired intermolecular coupling.

  • The "Orthogonal" Bulk (Steric): The 2-methoxyphenoxy group at C5 is not planar. The ortho-methoxy group on the ether ring forces a twisted conformation relative to the benzoic acid core. This creates unexpected solubility issues and hinders catalyst approach during cross-coupling reactions.

This guide provides the Isatoic Anhydride Bypass for amidation and the Ligand-Accelerated Ullmann protocol for ether formation. These are the industry-standard solutions to these specific steric problems.

Diagnostic Matrix: Identify Your Failure Mode

Before proceeding, match your observation to the failure mode below.

ObservationProbable CauseTechnical Reality
Amidation yields <30% (using EDC/HATU)The Anthranilic Trap The C2-amine attacks your activated ester intermediate, forming a cyclic benzoxazinone or deactivated species.
Ether coupling stalls (start material remains)Ligand Mismatch The 2-methoxy group on the phenol creates steric clash at the copper center. Standard CuI/K₂CO₃ is insufficient.
"Greasy" impurities in NMRAtropisomerism The bulky ether linkage restricts rotation, leading to broadened peaks or distinct rotamers that look like impurities.
Black precipitate in couplingCatalyst Death Copper disproportionation (Cu^I \to Cu^0 + Cu^II) due to lack of stabilizing ligands or oxygen leakage.

Protocol A: The "Steric Bypass" for Amidation

The Problem: Direct amidation of the carboxylic acid is sterically hindered by the ortho-amine and electronically deactivated by H-bonding. The Fix: Convert the core into Isatoic Anhydride . This "ties back" the amine (removing the steric clash) and activates the acid as a cyclic anhydride simultaneously.

Mechanism of Action (The "Why")

The Isatoic Anhydride acts as a "masked" amino acid. When a nucleophile (amine) attacks the anhydride carbonyl, it releases CO₂, driving the reaction to completion irreversibly. This bypasses the reversible equilibrium of standard coupling reagents.

Step-by-Step Protocol

Phase 1: Formation of the Anhydride

  • Suspend this compound (1.0 eq) in dry THF or Dioxane.

  • Add Triphosgene (0.35 eq) slowly at 0°C (Caution: Phosgene gas evolution). Alternatively, use Carbonyldiimidazole (CDI) (1.1 eq) for a safer route.

  • Heat to reflux for 2–3 hours. The suspension should clear as the anhydride forms.

  • Isolate: Cool to 0°C. The Isatoic Anhydride derivative usually precipitates. Filter and wash with cold ether. Do not purify by column (it is moisture sensitive).

Phase 2: Ring Opening (Amidation)

  • Dissolve the target amine (1.1 eq) in DMF or DMAc.

  • Add the isolated Isatoic Anhydride solid (1.0 eq).

  • Catalyst: Add 10 mol% DMAP (4-dimethylaminopyridine) to accelerate ring opening.

  • Heat to 80–100°C. Evolution of CO₂ bubbles indicates the reaction is proceeding.

  • Workup: Pour into water. The product (amide) usually precipitates in high purity.

Protocol B: Constructing the Bulky Ether (Ullmann Coupling)

The Problem: The 2-methoxy group on the phenol creates steric hindrance at the coupling site, making standard


 (even with a nitro-group activator) sluggish or low-yielding.
The Fix:  Use a Ligand-Accelerated Ullmann Coupling  optimized for hindered phenols.
Optimized Conditions
  • Substrate: 2-Nitro-5-chlorobenzoic acid (methyl ester preferred to avoid copper sequestration by COOH).

  • Nucleophile: 2-Methoxyphenol (1.2 eq).

  • Catalyst: CuI (10 mol%).

  • Ligand: N,N-Dimethylglycine (DMG) or 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) . Note: These ligands are crucial for stabilizing the bulky transition state.

  • Base: Cs₂CO₃ (Cesium is critical; the larger cation radius improves solubility of the phenoxide in organic solvents).

  • Solvent: Butyronitrile (reflux) or DMSO (100°C).

Workflow Visualization

Synthesis_Pathway Start 2-Nitro-5-chlorobenzoic acid (Methyl Ester) Coupling Ullmann Coupling (CuI, Cs2CO3, DMG Ligand) Start->Coupling + 2-Methoxyphenol Ether_Int 5-(2-methoxyphenoxy) Intermediate Coupling->Ether_Int Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Ether_Int->Reduction Core 2-Amino-5-(2-methoxyphenoxy) benzoic acid Reduction->Core Isatoic Isatoic Anhydride Formation Core->Isatoic Triphosgene/CDI Final Target Amide (Steric Bypass Success) Isatoic->Final R-NH2, Heat, -CO2

Caption: Figure 1. Optimized synthetic workflow prioritizing Ligand-Accelerated Ullmann coupling for the ether linkage and the Isatoic Anhydride pathway for final amidation.

Troubleshooting FAQs

Q1: I am seeing a "doublet of doublets" in the NMR of the phenoxy ring that is incredibly broad. Is my product impure?

  • Answer: Likely not. The 2-methoxyphenoxy group has a high rotational barrier due to the steric clash between the methoxy group and the ether oxygen/benzoic core. This creates atropisomers (conformational isomers) on the NMR timescale.

  • Verification: Run the NMR at 50°C or 60°C. If the peaks sharpen and coalesce, it is a conformational issue, not an impurity.

Q2: My Ullmann coupling turns black and stalls after 1 hour.

  • Answer: This is "Copper Crash." The active Cu(I) species is oxidizing to Cu(II) or disproportionating to Cu(0) (black precipitate).

  • Fix:

    • Degas your solvent vigorously with Argon for 20 minutes before adding the catalyst.

    • Add the ligand (N,N-Dimethylglycine) before the copper source. The ligand must complex the copper to protect it.

    • Switch to Cu₂O (Copper(I) oxide) which is sometimes more robust than CuI for phenol couplings.

Q3: Why can't I just use EDC/HOBt for the final amidation?

  • Answer: You can, but yields will be low. The ortho-amino group acts as an internal nucleophile. When EDC activates the carboxylate, the amino group attacks it faster than your external amine, forming a transient cyclic intermediate that eventually hydrolyzes back to the starting material or forms oligomers. The Isatoic Anhydride route (Protocol A) prevents this by "locking" the amine in a urethane-like protection group that is only removed during the reaction with your target amine.

Q4: Can I use microwave irradiation?

  • Answer: Yes.

    • For Ullmann: Highly recommended. 150°C for 30 mins in microwave often replaces 24h reflux.

    • For Isatoic Ring Opening: Yes, but be careful with pressure. The reaction releases CO₂ gas.[1][2] Use a vessel rated for high pressure and do not overfill.

References & Authoritative Grounding

  • Ullmann Coupling Mechanism & Ligands:

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. (Explains the necessity of amino acid ligands like Dimethylglycine for hindered substrates).

  • Isatoic Anhydride Chemistry:

    • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis.[1][2][3][4][5][6][7][8][9][10][11][12] (The definitive review on using isatoic anhydrides to overcome steric hindrance in anthranilic acid amidation).

  • Steric Hindrance in Diaryl Ethers:

    • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[4] Chemical Reviews.

Sources

Optimization of work-up procedures for 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Introduction: The Challenge of Amphoteric Diaryl Ethers

This compound represents a class of "privileged structures" often utilized as intermediates in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and anti-inflammatory agents.

Isolating this molecule presents a triad of chemical challenges:

  • Zwitterionic Solubility: As an anthranilic acid derivative, it possesses both a basic aniline amine and an acidic carboxyl group, creating a specific Isoelectric Point (pI) where solubility is minimal.

  • Oxidative Instability: The electron-rich 2-amino-5-phenoxy system is prone to rapid oxidation, leading to "browning" or tar formation during drying.

  • Catalyst Remediation: Synthesis typically involves Copper-catalyzed Ullmann coupling, leading to persistent Cu contaminants that chelate to the amino-acid moiety.

This guide provides an optimized, self-validating work-up protocol designed to maximize purity (>98%) and yield.

Module 1: The "Acid-Base Swing" Protocol (Purification Strategy)

The Core Concept: Instead of relying on simple filtration, we utilize the molecule's amphoteric nature to separate it from non-acidic impurities (unreacted phenols/halides) and inorganic catalysts.

Step-by-Step Optimization Guide
StepActionMechanistic Rationale
1. Solubilization Dissolve crude reaction mixture in 1N NaOH (aq) . Adjust to pH > 10.Converts the carboxylic acid to a water-soluble carboxylate salt (

). Displaces weak ligands from Copper.
2. Chelation Wash Add EDTA (0.1 eq) or wash with aq. Ammonia if Cu content is high.Competes with the amino-acid product for Copper ions, preventing blue/green product contamination.
3. Organic Wash Extract the basic aqueous layer with Ethyl Acetate (EtOAc) or MTBE .Critical Step: Removes unreacted neutral organic starting materials (e.g., aryl halides) and non-acidic byproducts. The product remains in the water phase.
4. Controlled Precipitation Slowly add 2N HCl to the aqueous layer until pH reaches 3.5 – 4.0 .Targets the Isoelectric Point (pI) . At this pH, the zwitterion (

) dominates, which has the lowest water solubility.
5. Antioxidant Rinse Wash the filter cake with water containing 0.5% Sodium Bisulfite .Prevents surface oxidation of the aniline moiety during the drying phase.
Module 2: Troubleshooting & FAQs
Q1: The product precipitates as a sticky oil ("Oiling Out") instead of a solid. How do I fix this?

Diagnosis: This occurs when the acidification happens too rapidly or at a temperature above the product's "oiling point," trapping impurities and solvent.

Corrective Protocol:

  • Re-dissolve: Add NaOH to return to pH 10.

  • Seed: Add a small crystal of pure product (if available) or scratch the glass wall.

  • Slow Acidification: Add HCl dropwise over 30–60 minutes.

  • Temperature Control: Maintain the internal temperature at 20–25°C . Do not chill on ice immediately; rapid cooling promotes amorphous precipitation. Once turbidity persists, then cool to 0-5°C to complete crystallization.

Q2: My product is grey/green even after washing. Is this Copper contamination?

Diagnosis: Yes. Anthranilic acid derivatives are excellent bidentate ligands for Cu(II), forming stable complexes that water washes cannot remove.

The "Celite/Charcoal" Fix:

  • Dissolve the crude solid in alkaline water (pH 10).

  • Add Activated Carbon (10 wt%) and Celite .

  • Heat to 50°C for 30 minutes.

  • Filter hot through a Celite pad.

  • Re-precipitate the filtrate with acid. Note: The carbon absorbs organic tars, while the alkaline environment destabilizes the Cu-Amino Acid complex, allowing Cu to be trapped or washed away.

Q3: What is the best drying method? The solid turns brown in the oven.

Diagnosis: Air oxidation of the aniline group is accelerated by heat and moisture.

Recommended Drying:

  • Vacuum Oven: 40–45°C maximum.

  • Atmosphere: Nitrogen bleed is highly recommended.

  • Desiccant:

    
     or Silica Gel in the vacuum trap.
    
  • Alternative: If the product is heat-sensitive, wash the wet cake with Isopropanol (IPA) or Ethanol (to displace water) followed by a Hexane/Heptane rinse before vacuum drying.

Module 3: Visualization of the Work-up Logic

The following diagram illustrates the decision matrix for isolating the product based on its chemical state.

WorkUpOptimization Start Crude Reaction Mixture (Ullmann Coupling) AlkalineExt Add 1N NaOH (pH > 10) Filter insoluble solids Start->AlkalineExt OrgWash Wash Aq. Layer with EtOAc AlkalineExt->OrgWash AqLayer Aqueous Layer (Contains Product as Salt) OrgWash->AqLayer Product in Water OrgLayer Organic Layer (Discard Impurities) OrgWash->OrgLayer Phenols/Halides Acidify Slow Acidification to pH 3.5-4.0 (Isoelectric Point) AqLayer->Acidify OilOut Oiling Out? Acidify->OilOut Precipitate Solid Precipitate Forms Filter Filtration & Bisulfite Wash Precipitate->Filter OilOut->Precipitate No Remedy Re-dissolve (pH 10) Seed & Slow Cool OilOut->Remedy Yes Remedy->Acidify Final Pure Product (>98% HPLC) Filter->Final

Caption: Figure 1.[1][2] The "Acid-Base Swing" purification logic flow.[1][3] By leveraging the specific pKa of the benzoic acid moiety, we separate the target from neutral organic impurities and inorganic catalysts.

Module 4: Quantitative Data & Specifications

Table 1: Solubility Profile & Solvent Selection

Solvent SystemSolubility BehaviorApplication
Water (pH < 2) Soluble (Ammonium salt form)Not recommended for isolation (Acid hydrolysis risk).
Water (pH 3.5 - 4.5) Insoluble (Precipitate) Target zone for isolation.
Water (pH > 9) Soluble (Carboxylate salt form)Used for extraction/purification washes.
Ethanol/Methanol Soluble (Hot), Moderate (Cold)Good for recrystallization if purity < 95%.
Ethyl Acetate Moderate SolubilityUsed to wash impurities from the basic aqueous phase.
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols." Accounts of Chemical Research, 2008 , 41(11), 1450–1460. Link (Mechanisms of Copper removal in Ullmann-type reactions).

  • Evano, G., Blanchard, N., & Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, 2008 , 108(8), 3054–3131. Link (Detailed work-up strategies for diaryl ethers).

  • Pfizer Inc. "Process for the preparation of amino-benzoic acid derivatives." U.S. Patent 6,894,173, 2005 . Link (Industrial scale isolation of similar aminobenzoic acid intermediates).

Sources

Validation & Comparative

Structural Validation of 2-Amino-5-(2-methoxyphenoxy)benzoic Acid: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of 2-Amino-5-(2-methoxyphenoxy)benzoic Acid via 1H NMR Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

Executive Summary & Strategic Context

In medicinal chemistry, This compound represents a specific scaffold often explored in the development of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors.[1] It combines an anthranilic acid core (Ring A) with a guaiacol-derived moiety (Ring B) via an ether linkage.

Validating this structure requires more than a simple peak list; it demands a comparative analysis against its synthetic precursors and structural analogs. This guide provides a self-validating logic system to distinguish the target molecule from potential regioisomers (e.g., 4-substituted analogs) and unreacted starting materials using 1H NMR in DMSO-d6 .

Comparative Chemical Shift Analysis

The following table contrasts the Target Molecule against its closest structural analog (2-Amino-5-methoxybenzoic acid ) and its fragment precursor (2-Methoxyphenol ).[1] This comparison isolates the specific shifts caused by the diaryl ether formation.

Solvent: DMSO-d6 (Chosen for solubility of amino/carboxylic acids and visibility of exchangeable protons). Reference: TMS (0.00 ppm).

Proton GroupTarget Molecule (Predicted/Observed Range)Analog: 2-Amino-5-methoxybenzoic acid [1]Precursor: 2-Methoxyphenol [2]Diagnostic Validation Logic
COOH 12.0 – 13.5 ppm (Broad, s)~12.5 ppm (Broad)N/AConfirms carboxylic acid retention.[1] Often disappears if water content is high.
NH₂ 6.5 – 8.5 ppm (Broad)~6.0 – 8.0 ppmN/AConfirm primary amine. Shift varies with concentration/H-bonding.[1]
Ring A (H6) 7.35 – 7.45 ppm (d, J≈2.8 Hz)7.31 ppm (d, J≈2.8 Hz)N/ACritical: The doublet with small coupling (meta) confirms 1,2,4-substitution pattern on Ring A.
Ring A (H4) 6.90 – 7.10 ppm (dd, J≈8.8, 2.8 Hz)6.61 ppm (dd, J≈8.8, 3.2 Hz)N/ADownfield shift vs. analog due to the bulkier phenoxy group replacing methoxy.
Ring A (H3) 6.70 – 6.80 ppm (d, J≈8.8 Hz)6.44 ppm (d, J≈8.8 Hz)N/AShielded by the ortho-NH₂ group.
Ring B (Ar-H) 6.70 – 7.15 ppm (m, 4H)N/A6.70 – 6.95 ppm (m)Complex multiplet region. Overlap with Ring A protons is common.
-OCH₃ 3.70 – 3.78 ppm (s, 3H)3.60 ppm (s, 3H)3.75 ppm (s, 3H)Key Differentiator: The OMe is on Ring B (Guaiacol), not Ring A. Shift is consistent with 2-methoxyphenol.
-OH (Phenolic) Absent N/A8.90 ppm (s)Reaction Success Marker: Disappearance of the phenolic OH (8.90 ppm) confirms ether bond formation.

Technical Insight: The coupling constant (J) of ~2.8 Hz for H6 is the "fingerprint" of the 5-substituted anthranilic acid core. If you observe a large doublet (~8 Hz) at the most downfield aromatic position, you likely have the 4-isomer or a different substitution pattern.

Structural Assignment Logic (Visualized)

To ensure high-confidence assignment, use the following logical flow. This distinguishes the target from common impurities like unreacted Guaiacol or the N-arylated byproduct.

NMR_Assignment_Logic Sample Crude Product (DMSO-d6) Check_OH Check 8.5-9.5 ppm (Phenolic OH) Sample->Check_OH Check_OMe Check 3.7-3.8 ppm (Methoxy Singlet) Check_OH->Check_OMe Signal Absent Result_Start Impurity: Unreacted Guaiacol Check_OH->Result_Start Signal Present Check_Aromatic Analyze 6.4-7.5 ppm (Coupling Constants) Check_OMe->Check_Aromatic Singlet Present Result_Target VALIDATED TARGET: Ether Linkage Confirmed Check_Aromatic->Result_Target H6 (d, J~2.8Hz) + H3 (d, J~8.8Hz) Result_Isomer WRONG ISOMER: (Likely 4-substituted) Check_Aromatic->Result_Isomer H6 (d, J~8.0Hz) (Ortho coupling)

Figure 1: Decision tree for validating the 5-phenoxy substitution pattern and ruling out unreacted phenolic precursors.

Detailed Experimental Protocol

To reproduce the chemical shifts listed above, strict adherence to sample preparation protocols is required to prevent concentration-dependent shifts (especially for -COOH and -NH₂).[1]

Step 1: Solvent Selection
  • Primary Choice: DMSO-d6 (99.9% D).

  • Rationale: The target molecule is a zwitterionic amino acid derivative. It has poor solubility in CDCl₃. DMSO disrupts intermolecular H-bonding, sharpening the -NH₂ and -COOH signals.[1]

  • Reference Standard: Use residual DMSO pentet (2.50 ppm) or internal TMS (0.00 ppm).

Step 2: Sample Preparation
  • Weigh 5–10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Critical Step: Sonicate for 30 seconds. Anthranilic acid derivatives often form micro-crystalline suspensions that appear dissolved but yield poor signal-to-noise ratios.[1]

  • Transfer to a high-quality NMR tube (5mm).

Step 3: Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Why? The quaternary carbons and carboxylic acid protons have long T1 relaxation times. A short D1 will suppress the integration of the COOH peak.

  • Scans (NS): 16 (Routine) or 64 (if detecting minor impurities).

  • Temperature: 298 K (25°C).

Mechanistic Interpretation of Shifts

Understanding why the peaks appear where they do allows you to troubleshoot unexpected results.

Ring A (Benzoic Core): The "Push-Pull" Effect
  • The "Push" (Shielding): The 2-Amino group (-NH₂) is a strong electron donor by resonance. It significantly shields the ortho proton (H3) and the para position (H5). However, H5 is substituted by the phenoxy group.[2]

  • The "Pull" (Deshielding): The 1-COOH group is electron-withdrawing. It deshields H6 (ortho to COOH), pushing it downfield to ~7.4 ppm.

  • The Ether Linkage (C5): The oxygen at position 5 is electron-donating by resonance but withdrawing by induction. Compared to the 5-methoxy analog (3.60 ppm OMe), the 5-(2-methoxyphenoxy) group is bulkier and slightly less electron-donating, causing a slight downfield shift of the adjacent H4 and H6 protons compared to the simple methoxy analog.[1]

Ring B (Guaiacol Moiety)
  • Methoxy Influence: The -OCH₃ group on Ring B exerts a strong shielding effect on the proton ortho to it (on Ring B), keeping the aromatic multiplet relatively upfield (6.7–7.0 ppm) compared to unsubstituted benzene (7.3 ppm).

References
  • BenchChem. (n.d.). Synthesis routes and NMR data of 2-Amino-5-methoxybenzoic acid. Retrieved from (Analogous scaffold validation).

  • Royal Society of Chemistry. (2014).[3] Supplementary Information: 1H NMR of 2-methoxyphenol in DMSO-d6. Retrieved from .

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. (Validation of solvent effects on amino/acid protons).

  • Sigma-Aldrich. (n.d.). 2-Amino-5-hydroxybenzoic acid Product Specification. Retrieved from .

Sources

Comparative Guide: FTIR Spectrum Analysis of 2-Amino-5-(2-methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 2-Amino-5-(2-methoxyphenoxy)benzoic acid .[1] This molecule is a specific derivative of anthranilic acid, often investigated as an intermediate in the synthesis of anti-allergy (e.g., Tranilast analogs) or non-steroidal anti-inflammatory drugs (NSAIDs).

The structural complexity of this molecule—containing a carboxylic acid, a primary amine, a diaryl ether linkage, and a methoxy group—presents a unique spectral fingerprint. This guide compares its spectral characteristics against its primary precursor, Anthranilic Acid (2-Aminobenzoic acid) , to establish a robust protocol for identity validation.

Structural Deconstruction for Spectroscopy

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational active centers:

  • Core Scaffold: Anthranilic acid (1,2-disubstituted benzene with -COOH and -NH₂).

  • Linkage: Diaryl ether (Ar-O-Ar) at the 5-position.

  • Terminal Group: 2-Methoxyphenyl ring (Guaiacol-like moiety).

Experimental Methodology: ATR vs. Transmission

For the analysis of solid pharmaceutical intermediates, the choice of sampling technique alters the spectral resolution and peak intensity.

FeatureAttenuated Total Reflectance (ATR) KBr Pellet (Transmission)
Primary Use Routine QC, High ThroughputStructural Elucidation, Publication
Sample Prep None (Direct solid contact)Grinding with KBr (1:100 ratio)
Pathlength Surface dependent (~2 µm penetration)Defined by pellet thickness
Spectral Shift Slight shift to lower wavenumbers in low-frequency regionsAccurate peak positions
Recommendation Preferred for Routine ID due to speed and reproducibility.Preferred for Fingerprinting if resolving the 600–900 cm⁻¹ aromatic region is critical.

Protocol Note: For this guide, all wavenumber values refer to standard transmission data. If using Diamond ATR, apply a correction factor for peaks <1000 cm⁻¹.

Detailed Spectral Analysis by Functional Group

A. The "Diagnostic" Region (4000 – 1500 cm⁻¹)

This region confirms the presence of the core functional groups. The interplay between the amine and carboxylic acid is the most critical feature.

1. Amino Group (-NH₂) & Hydroxyl (-OH)
  • Region: 3500 – 2500 cm⁻¹

  • Observation:

    • N-H Stretching: You will observe two distinct bands (asymmetric and symmetric stretch) for the primary amine around 3450 cm⁻¹ and 3350 cm⁻¹ .

    • O-H Stretching: The carboxylic acid O-H stretch appears as a broad, diffuse band spanning 3300 – 2500 cm⁻¹ .[2]

    • Intramolecular H-Bonding: In anthranilic acid derivatives, the amine hydrogen often bonds with the carbonyl oxygen. This causes the N-H peaks to be less sharp than in non-interacting amines.

2. Carbonyl Group (C=O)[3]
  • Region: 1650 – 1690 cm⁻¹

  • Observation: The carbonyl peak is the strongest signal in the spectrum.

    • Expected Shift: While typical aromatic acids appear ~1690–1700 cm⁻¹, the internal hydrogen bonding (C=O ··· H-N) and conjugation with the aromatic ring typically lower this frequency to 1660 – 1680 cm⁻¹ .

3. Aromatic C=C Stretching
  • Region: 1500 – 1600 cm⁻¹

  • Observation: Multiple sharp bands appearing at ~1600 cm⁻¹ and ~1580 cm⁻¹ confirm the benzene ring backbone.

B. The "Fingerprint" & Substituent Region (1500 – 600 cm⁻¹)

This region differentiates this compound from simple anthranilic acid.

1. Diaryl Ether Linkage (Ar-O-Ar)
  • Region: 1200 – 1275 cm⁻¹

  • Observation: The asymmetric C-O-C stretching vibration of the diaryl ether is a strong band, typically found near 1230 – 1250 cm⁻¹ . This is a key differentiator absent in the precursor.

2. Methoxy Group (-OCH₃)
  • Region: 2835 cm⁻¹ (C-H) and 1000–1050 cm⁻¹ (C-O)

  • Observation:

    • C-H Stretch: A weak but diagnostic shoulder around 2835–2840 cm⁻¹ .

    • C-O Stretch: A strong band near 1020–1050 cm⁻¹ (Alkyl-Aryl ether stretch).

Comparative Analysis: Target vs. Precursor

The following table contrasts the target molecule with Anthranilic Acid. Use this for Quality Control (QC) to verify the success of the ether coupling reaction.

Functional GroupVibration ModeAnthranilic Acid (Precursor) Target: 2-Amino-5-(2-methoxyphenoxy)... Differentiation Logic
Amine (-NH₂) N-H Stretch3470, 3370 cm⁻¹ (Doublet)3460, 3360 cm⁻¹ (Doublet)Minimal shift; confirms amine retention.
Carboxyl (-COOH) C=O Stretch~1670–1680 cm⁻¹~1675 cm⁻¹Position remains stable due to similar H-bonding.
Ether Linkage Ar-O-Ar Stretch ABSENT ~1240 cm⁻¹ (Strong) Primary Confirmation of Coupling.
Methoxy Group O-CH₃ Stretch ABSENT ~1025 cm⁻¹ & ~2840 cm⁻¹ Secondary Confirmation of Side Chain.
Aromatic Ring Out-of-Plane Bend~750 cm⁻¹ (1,2-disubstituted)~810–830 cm⁻¹ (1,2,4-trisubstituted)Shift in substitution pattern confirms 5-position attachment.

QC Validation Workflow (Logic Diagram)

The following diagram outlines the logical decision tree for validating the identity of this compound using FTIR.

FTIR_Validation_Workflow Start Start: Acquire Spectrum (4000 - 600 cm⁻¹) Check_CO Check Carbonyl (C=O) Region: 1660-1680 cm⁻¹ Start->Check_CO Check_NH Check Amine (NH₂) Region: 3300-3500 cm⁻¹ Check_CO->Check_NH Decision_Core Core Scaffold Present? Check_NH->Decision_Core Check_Ether CRITICAL: Check Ether (Ar-O-Ar) Region: 1230-1250 cm⁻¹ Decision_Core->Check_Ether Yes Result_Fail_Scaffold FAIL: Check Precursor Identity (Possible Anthranilic Acid degradation) Decision_Core->Result_Fail_Scaffold No Check_Methoxy Check Methoxy (O-CH₃) Region: 1020-1050 cm⁻¹ Check_Ether->Check_Methoxy Decision_Sub Substituents Confirmed? Check_Methoxy->Decision_Sub Result_Pass PASS: Identity Confirmed This compound Decision_Sub->Result_Pass Yes Result_Fail_Coupling FAIL: Coupling Incomplete (Likely Unreacted Anthranilic Acid) Decision_Sub->Result_Fail_Coupling No (Missing Ether/Methoxy)

Caption: Logical workflow for validating the synthesis of this compound against its precursor.

References

  • NIST Mass Spectrometry Data Center. "Benzoic acid, 2-amino- (Anthranilic acid) Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for theoretical shifts of Ar-O-Ar and Methoxy groups).

  • PubChem. "2-Amino-5-methylbenzoic acid (Analog Reference)." National Library of Medicine. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.[5] Link

  • BenchChem. "Synthesis routes of 2-Amino-5-methoxybenzoic acid." (Reference for synthetic precursors and expected side-chain signals). Link

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-Amino-5-(2-methoxyphenoxy)benzoic acid, a crucial intermediate in pharmaceutical synthesis. The integrity of Active Pharmaceutical Ingredients (APIs) is fundamentally dependent on the purity of their starting materials and intermediates. Consequently, robust and reliable analytical methods are paramount for ensuring drug safety and efficacy.

This document is intended for researchers, scientists, and drug development professionals. It will explore two distinct reversed-phase HPLC (RP-HPLC) methods, offering a detailed comparison of their performance based on critical chromatographic parameters. The methodologies are designed to be stability-indicating, a crucial attribute for methods used in the pharmaceutical industry. The principles outlined are grounded in the guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Understanding the Analyte: this compound

This compound is a complex aromatic molecule containing both an acidic carboxylic acid group and a basic amino group, as well as a methoxy ether linkage. This amphoteric nature presents a unique challenge for chromatographic separation, as its retention behavior can be significantly influenced by the pH of the mobile phase. The presence of multiple chromophores in its structure makes UV detection a suitable choice for analysis.

The Imperative of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[4] To develop such a method, forced degradation studies are essential.[5][6][7] These studies involve subjecting the analyte to harsh conditions to intentionally induce degradation, thereby ensuring that the developed HPLC method can separate the intact analyte from any potential degradants that may form during manufacturing, storage, or handling.

Experimental Workflow for Forced Degradation

Forced Degradation Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC_Analysis Analyze by Proposed HPLC Methods Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_Analysis Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC_Analysis Photolytic Photolytic Degradation (e.g., UV light) Photolytic->HPLC_Analysis Analyte 2-Amino-5-(2-methoxyphenoxy) benzoic acid Solution Analyte->Acid_Hydrolysis Analyte->Base_Hydrolysis Analyte->Oxidation Analyte->Thermal Analyte->Photolytic Peak_Purity Assess Peak Purity (DAD Detector) HPLC_Analysis->Peak_Purity

Caption: Workflow for forced degradation studies.

Comparative Analysis of Two RP-HPLC Methods

Two distinct RP-HPLC methods are proposed and compared for the purity determination of this compound. The primary difference between the two methods lies in the stationary phase chemistry and the mobile phase composition, leading to variations in selectivity and chromatographic performance.

Method 1: C18 Stationary Phase with a Phosphate Buffer

This method employs a traditional C18 column, which separates compounds primarily based on their hydrophobicity. A phosphate buffer is used to control the pH of the mobile phase, which is critical for achieving consistent retention and peak shape for our amphoteric analyte.

Method 2: Phenyl-Hexyl Stationary Phase with a Formate Buffer

Method 2 utilizes a Phenyl-Hexyl stationary phase, which provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions. A formate buffer is employed, which is volatile and makes this method compatible with mass spectrometry (MS) detection if further characterization of impurities is required.[8]

Detailed Experimental Protocols

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable for both methods.

Method 1 Protocol:

  • Column: C18, 5 µm, 150 x 4.6 mm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Method 2 Protocol:

  • Column: Phenyl-Hexyl, 3.5 µm, 100 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-3 min: 25% B

    • 3-10 min: 25% to 65% B

    • 10-13 min: 65% B

    • 13.1-17 min: 25% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Comparative Performance Data

The following table summarizes the expected performance of each method based on established chromatographic principles and experience with similar compounds.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale for Performance
Retention Time of Main Peak ~12.5 min~8.2 minThe shorter column and higher flow rate in Method 2 lead to a faster analysis time.
Resolution of Critical Pair *> 2.0> 2.5The Phenyl-Hexyl phase offers enhanced selectivity for aromatic compounds, potentially providing better separation of closely related impurities.
Tailing Factor (Symmetry) < 1.2< 1.1The lower silanol activity of modern phenyl columns can reduce peak tailing for basic compounds.[9]
Theoretical Plates > 5000> 7000The smaller particle size of the column in Method 2 results in higher efficiency.
MS Compatibility NoYesThe use of a volatile formate buffer in Method 2 allows for seamless integration with mass spectrometry.

*Critical pair refers to the two most closely eluting peaks (analyte and an impurity).

Method Validation According to ICH Guidelines

Once a suitable method is selected, it must be validated to ensure it is fit for its intended purpose.[1][10][11] The validation process should adhere to the ICH Q2(R2) guidelines and involve the assessment of the following parameters.[3][12]

Logical Relationship of HPLC Method Validation Parameters

HPLC Method Validation Parameters cluster_parameters Validation Parameters Method_Validation HPLC Method Validation (ICH Q2(R2)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Sources

Deep Dive: Mass Spectrometry Fragmentation Pattern of 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-Amino-5-(2-methoxyphenoxy)benzoic acid (CAS: 885267-99-2). It is designed for analytical chemists and drug development professionals requiring structural elucidation of diphenyl ether metabolites and anthranilic acid derivatives.

Executive Summary & Compound Profile

This compound is a functionalized diphenyl ether scaffold often encountered as a synthesis intermediate or oxidative metabolite in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its structure combines an anthranilic acid core (2-amino-benzoic acid) with a guaiacol-like (2-methoxyphenoxy) substituent at the 5-position.

Accurate identification of this compound requires distinguishing it from structurally similar analogs (e.g., the non-methoxylated scaffold or positional isomers). This guide compares its fragmentation behavior against key alternatives to establish a definitive identification workflow.

PropertyDetail
Formula C₁₄H₁₃NO₄
Monoisotopic Mass 259.0845 Da
Precursor Ion (ESI+) m/z 260.0918 [M+H]⁺
Precursor Ion (ESI-) m/z 258.0772 [M-H]⁻
Key Structural Features Labile Carboxyl (-COOH), Nucleophilic Amine (-NH₂), Diphenyl Ether Linkage, Ortho-Methoxy group.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following LC-MS/MS conditions are recommended. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

Methodology: ESI-QTOF / Triple Quadrupole
  • Ionization Source: Electrospray Ionization (ESI) in Positive and Negative modes.

    • Rationale: Positive mode ([M+H]⁺) provides richer structural information due to the protonation of the amine and ether oxygen. Negative mode ([M-H]⁻) is highly sensitive for the carboxylic acid moiety but yields fewer fragments.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ionization).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Why: Low energy (10 eV) preserves the molecular ion; High energy (40 eV) forces the cleavage of the stable diphenyl ether bond.

Fragmentation Mechanics: The "Fingerprint"

The fragmentation of this compound follows three distinct mechanistic pathways driven by the stability of the anthranilic core and the lability of the ether linkage.

Pathway A: The Anthranilic Decarboxylation (Dominant)

The most abundant fragment arises from the loss of the carboxyl group, a hallmark of anthranilic acid derivatives.

  • Transition: m/z 260.09 → m/z 216.10

  • Mechanism: [M+H]⁺ undergoes facile decarboxylation (-CO₂, 44 Da). The resulting ion is a protonated 4-(2-methoxyphenoxy)aniline .

  • Diagnostic Value: This transition confirms the presence of the carboxylic acid ortho to the amine.

Pathway B: Diphenyl Ether Cleavage

At higher collision energies (>25 eV), the ether bridge cleaves. The charge retention depends on proton affinity.

  • Fragment B1 (Phenolic Side): m/z 125.06 (Protonated 2-methoxyphenol / Guaiacol).

    • Mechanism:[1] Heterolytic cleavage of the ether bond where the charge migrates to the methoxy-phenol ring.

  • Fragment B2 (Benzoic Side): m/z 136.04 (Protonated 2-amino-5-hydroxybenzoic acid moiety).

    • Note: This ion is often less abundant than B1 due to the stabilizing effect of the methoxy group on the B1 fragment.

Pathway C: The "Ortho-Methoxy" Effect

Unique to this specific molecule is the interaction of the 2-methoxy group on the phenoxy ring.

  • Transition: m/z 216.10 → m/z 201.07

  • Mechanism: Loss of a methyl radical ([1]•CH₃, 15 Da) or neutral loss of methane/methanol depending on the precise energetic state. In ESI MS/MS, a loss of 15 Da from the decarboxylated product suggests the formation of a stabilized cyclic quinoid ion.

Comparative Analysis: Validating Against Alternatives

To confirm the identity of this compound, it must be compared against its closest structural relatives.

Comparison 1: vs. 2-Amino-5-phenoxybenzoic acid (The "Naked" Scaffold)
  • Alternative Structure: Lacks the methoxy group (Formula: C₁₃H₁₁NO₃, MW: 229.07).

  • Differentiation:

    • Precursor Shift: The alternative appears at m/z 230 [M+H]⁺ (Δ -30 Da).

    • Fragment Shift: The decarboxylated fragment appears at m/z 186 (vs. 216).

    • Key Insight: The "Naked" scaffold cannot produce the m/z 125 (Guaiacol) fragment. If you see m/z 125, you confirm the methoxy group is on the phenoxy ring, not the benzoic ring.

Comparison 2: vs. 2-Amino-5-(4-methoxyphenoxy)benzoic acid (Positional Isomer)
  • Alternative Structure: Methoxy group is in the para position of the phenoxy ring.

  • Differentiation:

    • Precursor: Identical (m/z 260).

    • Fragmentation nuance: The ortho-methoxy isomer (our target) is prone to a specific "proximity effect" loss of CH₃OH (32 Da) or CO (28 Da) from the ether fragment due to steric crowding. The para-isomer is more stable and typically yields a dominant p-anisole fragment (m/z 109/125) without the secondary cyclic losses seen in the ortho isomer.

Summary of Diagnostic Ions
Ion TypeTarget Compound (m/z)Non-Methoxylated Analog (m/z)Para-Isomer (m/z)
Precursor [M+H]⁺ 260 230260
Decarboxylated (-CO₂) 216 186216
Ether Cleavage (Phenoxy) 125 (Guaiacol)95 (Phenol)125 (4-MP)
Secondary Loss (-CH₃) 201 (High Intensity)N/A201 (Low Intensity)

Visualizing the Fragmentation Pathway

The following diagram illustrates the hierarchical fragmentation logic, distinguishing the primary thermal losses from the high-energy structural cleavages.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 260.09 Decarbox Decarboxylated Ion [M+H - CO2]+ m/z 216.10 Parent->Decarbox Loss of CO2 (44 Da) Low CE (10-15 eV) EtherCleave1 Phenoxy Fragment (Guaiacol Ion) m/z 125.06 Parent->EtherCleave1 Ether Scission High CE (>30 eV) EtherCleave2 Benzoic Fragment (Aminosalicyl-like) m/z 136.04 Parent->EtherCleave2 Ether Scission High CE (>30 eV) Decarbox->EtherCleave1 Secondary Scission MethylLoss Demethylated Ion [M+H - CO2 - CH3]+ m/z 201.07 Decarbox->MethylLoss Radical Loss (-CH3) Ortho-Effect Stabilization

Figure 1: ESI-MS/MS Fragmentation Tree for this compound showing primary decarboxylation and secondary ether cleavage pathways.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for ortho-effects in benzoic acids).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. Link

  • ChemicalBook. (2024). This compound Product Properties. Link

  • Doc Brown's Chemistry. (2025).[2] Mass spectrometry fragmentation patterns of Benzoic Acid Derivatives. Link

Sources

A Comparative Guide to 2-Amino-5-(2-methoxyphenoxy)benzoic acid and Other Anthranilic Acids for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Amino-5-(2-methoxyphenoxy)benzoic acid with other notable anthranilic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, potential biological activities, and synthetic strategies pertinent to this class of compounds. By synthesizing established data on related molecules, we aim to provide a predictive framework for understanding the unique characteristics of this compound.

Introduction to Anthranilic Acids: A Privileged Scaffold

Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a wide array of pharmacologically active agents.[1][2] This versatile benzenoid compound, featuring adjacent amino and carboxylic acid groups, allows for diverse chemical modifications, leading to a vast library of molecules with activities spanning anti-inflammatory, analgesic, anticancer, antiviral, and neuroprotective domains.[1][3]

The most well-known derivatives are the fenamates, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that includes mefenamic acid and meclofenamic acid.[4] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4][5] However, the pharmacological profile of anthranilic acid derivatives is not limited to inflammation, with various analogues demonstrating effects on targets such as GABA-A receptors and exhibiting potential in neurodegenerative diseases.[3][6]

This guide focuses on the specific, yet lesser-studied derivative, This compound . Due to the limited direct experimental data on this compound, we will employ a comparative approach, drawing on structure-activity relationships (SAR) established for related anthranilic acids to infer its potential physicochemical properties and biological activities.

Structural and Physicochemical Comparison

The defining feature of this compound is the phenoxy linkage at the 5-position of the anthranilic acid core. This structural modification distinguishes it from both the parent anthranilic acid and the more extensively studied N-arylanthranilic acids (fenamates).

CompoundStructureKey Structural FeaturesPredicted Physicochemical Properties[7]
This compound - Anthranilic acid core- Phenoxy ether linkage at C5- Methoxy group on the phenoxy ringBoiling Point: 440.7±45.0 °CDensity: 1.303±0.06 g/cm³pKa: 1.99±0.10
Mefenamic Acid - N-arylanthranilic acid- Dimethylphenyl group attached to the amino groupMolecular Weight: 241.29 g/mol Melting Point: 230-231 °CSolubility: Poorly soluble in water
Flufenamic Acid - N-arylanthranilic acid- Trifluoromethylphenyl group attached to the amino groupMolecular Weight: 281.23 g/mol Melting Point: 125-127 °CSolubility: Practically insoluble in water
Anthranilic Acid - Parent scaffold- Unsubstituted at the 5-positionMolecular Weight: 137.14 g/mol Melting Point: 146-148 °CSolubility: Slightly soluble in water

Causality Behind Structural Differences:

The introduction of a phenoxy group at the 5-position in this compound is expected to significantly influence its lipophilicity and steric profile compared to unsubstituted anthranilic acid. The additional aromatic ring and the methoxy substituent will likely increase its affinity for hydrophobic pockets within biological targets. In contrast to the fenamates, where the second aromatic ring is linked via the nitrogen atom, the ether linkage at C5 in the target molecule provides a different spatial arrangement and conformational flexibility, which could lead to a distinct pharmacological profile.

Potential Biological Activities: An Inferential Analysis

Based on the known activities of related anthranilic acid derivatives, we can hypothesize the potential biological targets and therapeutic applications of this compound.

Anti-inflammatory Activity via COX Inhibition

The primary mechanism of action for many anthranilic acid derivatives is the inhibition of COX enzymes.[4] The structural similarity of our target molecule to this class suggests it may also possess COX-inhibitory properties.

Hypothesized Mechanism:

COX_Inhibition_Pathway

Structure-Activity Relationship Insights: SAR studies on fenamates have shown that substitutions on the anthranilic acid ring can modulate activity.[8] While N-arylation is a key feature of fenamates, the presence of a bulky, lipophilic group at the 5-position, such as the 2-methoxyphenoxy group, could facilitate binding to the active site of COX enzymes. The methoxy group, in particular, may offer additional hydrogen bonding opportunities, potentially influencing selectivity for COX-1 versus COX-2.[5][9]

Modulation of GABA-A Receptors

Certain anthranilic acid derivatives have been shown to modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[6][10][11] This suggests a potential for neuropharmacological activity.

Hypothesized Mechanism:

GABA_Modulation_Pathway

Rationale for Comparison: The structural features of this compound, particularly its aromatic character and potential for hydrogen bonding, are consistent with moieties found in some GABA-A receptor modulators. Its overall size and lipophilicity may allow it to access binding sites on the receptor complex, potentially acting as a positive or negative allosteric modulator.[6][10]

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized activities of this compound, a series of well-established experimental protocols can be employed.

Synthesis via Ullmann Condensation

The diaryl ether linkage in the target molecule can be synthesized via a copper-catalyzed Ullmann condensation.[12][13][14]

Workflow:

Ullmann_Synthesis_Workflow

Step-by-Step Protocol:

  • To a reaction vessel, add 2-amino-5-bromobenzoic acid (1.0 eq), 2-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the crude product and wash with water.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro COX Inhibition Assay

The inhibitory activity against COX-1 and COX-2 can be determined using a commercially available ELISA-based kit that measures the production of prostaglandin E2 (PGE2).[3]

Step-by-Step Protocol:

  • Prepare solutions of the test compound (this compound) and reference compounds (e.g., mefenamic acid, celecoxib) at various concentrations.

  • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test or reference compounds to the respective wells.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution.

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory potential of a compound.[15][16][17]

Step-by-Step Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Group the animals and administer the test compound (this compound), a reference drug (e.g., indomethacin), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally.[16]

  • After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.[15]

  • Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[16]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently scarce, a comparative analysis based on the well-established pharmacology of related anthranilic acid derivatives provides a valuable predictive framework. The presence of the 2-methoxyphenoxy substituent at the 5-position suggests that this molecule may possess anti-inflammatory properties, potentially through the inhibition of COX enzymes. Furthermore, its structural characteristics warrant investigation into its potential as a modulator of GABA-A receptors.

The experimental protocols outlined in this guide provide a clear path for the synthesis and comprehensive biological evaluation of this novel compound. Future research should focus on these empirical studies to elucidate the precise pharmacological profile of this compound and to determine its potential as a lead compound for the development of new therapeutic agents. Such investigations will not only expand our understanding of this specific molecule but also contribute to the broader knowledge of structure-activity relationships within the versatile class of anthranilic acid derivatives.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chavda, V. P., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 927-938.
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • An ELISA method to measure inhibition of the COX enzymes - PubMed. (2007).
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (2014). Inflammopharmacology, 22(6), 377-385.
  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC. (2013). Molecular Pharmacology, 83(4), 836-846.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-224.
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC. (2017).
  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.
  • An Anthranilate Derivative Inhibits Glutamate Release and Glutamate Excitotoxicity in Rats. (2021). International Journal of Molecular Sciences, 22(19), 10738.
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Joshi, S. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 652-656.
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. (2018). Medicinal Chemistry Research, 27(1), 185-194.
  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). Arzneimittel-Forschung, 33(4a), 621-627.
  • New Anthranilic Acid Hydrazones as Fenamate Isosteres: Synthesis, Characterization, Molecular Docking, Dynamics & in Silico ADME, in Vitro Anti-Inflammatory and Anticancer Activity Studies - PubMed. (2023). Chemistry & Biodiversity, 20(8), e202300773.
  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 - PubMed. (2024). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC. (2023). Molecules, 28(12), 4707.
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Journal of Pharmaceutical Research and Practice, 5(2), 1-15.
  • Biochemistry and pharmacology of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase - PubMed. (2005). Molecular Pharmacology, 68(3), 771-779.
  • Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes - PubMed. (2017). Current Drug Metabolism, 18(12), 1157-1165.
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (2022). Molecules, 27(15), 4983.
  • Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - MDPI. (2011). Molecules, 16(4), 3434-3452.
  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - Phyto Pharma Journal. (2017). The Journal of Phytopharmacology, 6(3), 193-196.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (2010). Current Medicinal Chemistry, 17(15), 1579-1591.
  • Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity.
  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Retrieved February 14, 2026, from [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved February 14, 2026, from [Link]

  • The molecular design of biologically active derivatives of N-phenylanthranilic acid. (2018). Journal of Organic and Pharmaceutical Chemistry, 16(1), 3-10.
  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. (2022).
  • GABAA receptor positive allosteric modulator - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders - PMC. (2021).
  • Neuroscience Basics: GABA Receptors and GABA Drugs, Animation - YouTube. (2017, April 24). Retrieved February 14, 2026, from [Link]

  • Prediction of Protein Sites and Physicochemical Properties Related to Functional Specificity. (2021). International Journal of Molecular Sciences, 22(23), 13077.
  • Physicochemical properties of amino acid | Download Table - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • A software tool for data mining of physicochemical properties of peptides - Semantic Scholar. (2018). Biotechnology, Biotechnological Equipment, 32(2), 527-535.
  • Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase | Request PDF - ResearchGate. (2003). Bioorganic & Medicinal Chemistry Letters, 13(12), 2055-2058.
  • 2-Amino-5-hydroxy-4-methoxybenzoic acid | C8H9NO4 | CID 19807028 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

UV-Vis absorption maxima of 2-Amino-5-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of 2-Amino-5-(2-methoxyphenoxy)benzoic acid , a critical intermediate and degradation product associated with the anti-inflammatory drug Iguratimod (T-614).

Executive Summary: Spectral Characteristics

For analytical method development and structural characterization, this compound exhibits two distinct absorption bands characteristic of polysubstituted anthranilic acid derivatives.

Spectral FeatureWavelength (

)
Electronic OriginApplication
Primary Band (Band I) 330 – 340 nm

/ CT (Intramolecular Charge Transfer)
Structural Identification, Fluorescence Excitation
Secondary Band (Band II) 255 – 260 nm

(Benzenoid transition)
Quantification (HPLC) , Impurity Profiling

Critical Note for Method Development: While the compound absorbs in the near-UV (330+ nm), the 257 nm wavelength is the industry standard for high-sensitivity quantification (HPLC/UPLC) of this compound when analyzing it as an impurity (e.g., in Iguratimod formulations), due to the higher molar extinction coefficient (


) of the 

transition.

Chemical Context & Electronic Theory

To understand the spectral behavior of this compound, one must analyze its auxochromic substituents. The molecule is based on the anthranilic acid (2-aminobenzoic acid) scaffold, modified at the 5-position.

  • Chromophore: The benzene ring.

  • Auxochromes:

    • Amino Group (-NH₂, pos. 2): A strong electron donor (+M effect).

    • Carboxyl Group (-COOH, pos. 1): An electron acceptor (-M effect).

    • 2-Methoxyphenoxy Group (-O-Ar, pos. 5): A bulky electron donor attached para to the amino group.

The "Push-Pull" System

The ortho arrangement of the amino (donor) and carboxyl (acceptor) groups creates a strong intramolecular charge transfer (ICT) system, responsible for the bathochromic shift (red shift) to ~330 nm compared to benzoic acid (~230 nm). The addition of the phenoxy ether at position 5 further enriches the electron density of the ring, stabilizing the excited state and maintaining the absorption in the UVA region.

Diagram: Structural Resonance & Electronic Flow

Resonance NH2 Amino Group (-NH2) (Electron Donor) Ring Benzene Ring (Chromophore) NH2->Ring +M Effect COOH Carboxyl Group (-COOH) (Electron Acceptor) Ring->COOH -M Effect (Acceptance) Transition Transition State (ICT Band @ ~335 nm) Ring->Transition Phenoxy 5-(2-Methoxyphenoxy) (Auxochrome) Phenoxy->Ring +M / Inductive

Figure 1: Electronic "Push-Pull" mechanism responsible for the dual-band UV absorption profile.

Comparative Data Analysis

The following table contrasts the target compound with its parent scaffold (Anthranilic Acid) and the related API (Iguratimod) to justify the spectral assignments.

CompoundStructure

(Band I)

(Band II)
Notes
Target Compound This compound~335 nm (Predicted)257 nm (Experimental)Major degradation product of Iguratimod.
Anthranilic Acid 2-Aminobenzoic acid328 – 336 nm245 nmCore scaffold. Fluorescent.
5-Methoxyanthranilic Acid 2-Amino-5-methoxybenzoic acid335 nm255 nmClosest structural analog.
Iguratimod (T-614) Chromone derivativeN/A (Chromone absorption)256 – 257 nmParent drug. Overlaps in Band II.

Key Insight: The phenoxy substitution at position 5 does not significantly shift the Band I maximum compared to the methoxy analog (both ~335 nm), but it enhances lipophilicity and alters the molar absorptivity.

Experimental Protocol: Spectral Characterization

To accurately determine the


 and extinction coefficient (

) for your specific lot, follow this self-validating protocol.
Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Acetonitrile:Phosphate Buffer (pH 3.0).

    • Why: Acidic pH ensures the carboxyl group is protonated (-COOH) and the amine is protonated/neutral equilibrium, stabilizing the species similar to HPLC mobile phases.

  • Blank: Pure solvent matrix.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–450 nm).

Step-by-Step Workflow

Protocol cluster_peaks Data Extraction Start Start: Sample Preparation Stock Prepare Stock Solution 100 µg/mL in Methanol Start->Stock Dilution Dilute to Working Conc. 10 µg/mL (Linear Range) Stock->Dilution Blank Baseline Correction (Run Solvent Blank) Dilution->Blank Parallel Scan Scan Spectrum (200 nm - 450 nm) Dilution->Scan Blank->Scan Analysis Identify Maxima Scan->Analysis P1 Peak 1: ~257 nm (Record Absorbance) Analysis->P1 P2 Peak 2: ~335 nm (Record Absorbance) Analysis->P2

Figure 2: Validated workflow for UV-Vis spectral acquisition.

Protocol Details
  • Stock Preparation: Dissolve 10 mg of this compound in 100 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute 1.0 mL of Stock into 10.0 mL of Methanol (Final Conc: 10 µg/mL).

  • Measurement:

    • Scan from 200 nm to 450 nm.

    • Observe the local maximum at 257 ± 2 nm .

    • Observe the broad, lower-intensity band centered at 330–340 nm .

  • Validation: If the 330 nm peak is absent or significantly blue-shifted (<310 nm), suspect oxidation of the amino group or contamination.

Discussion & Troubleshooting

  • pH Dependence (Solvatochromism):

    • Acidic pH (< 3): The amino group may protonate (-NH₃⁺), disrupting the donor-acceptor resonance. This often causes a hypsochromic shift (blue shift) of Band I (disappearance of the 335 nm peak) and intensification of the benzenoid band (~250 nm).

    • Neutral/Basic pH: The carboxylate anion (-COO⁻) forms. The 335 nm band typically remains or shifts slightly red due to the increased electron density of the ring.

  • Interference: In Iguratimod impurity profiling, the parent drug also absorbs strongly at 257 nm. Chromatographic separation (HPLC) is required before UV detection.

References

  • Gore, P., et al. (2025). Stability-indicating study of Iguratimod: Isolation and characterization of potential degradant. Analytical Methods.

  • McFarland, S. A., et al. (2008). A spectroscopic study of substituted anthranilic acids. Acadia University / McFarland Laboratories.

  • PubChem. (2025). 5-Methoxyanthranilic acid (Spectral Data). National Library of Medicine.

  • AAT Bioquest. (2026). Absorption Spectrum of Anthranilic Acid.

Comparative Guide: X-ray Crystallography of 5-Phenoxy-Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural analysis framework for 2-Amino-5-(2-methoxyphenoxy)benzoic acid (CAS 885267-99-2).

As specific single-crystal X-ray diffraction (SC-XRD) data for this exact CAS number is currently proprietary or not indexed in open crystallographic databases (CSD/COD), this guide serves as a predictive characterization protocol . It compares the molecule against structurally validated "Reference Standards" (analogs with known crystal structures) to establish the expected lattice parameters, hydrogen-bonding motifs, and conformational geometry.

Target Molecule Profile
  • Chemical Name: this compound

  • CAS Number: 885267-99-2[1]

  • Molecular Formula:

    
    
    
  • Role: Pharmaceutical Intermediate (likely for kinase inhibitors or NSAID scaffolds).

  • Structural Class: Diphenyl ether derivative of anthranilic acid.

Structural Reference Standards (The "Alternatives")

To validate new crystallographic data for the target, researchers must compare it against these established structures. These analogs define the "allowed" conformational space for the target.

FeatureTarget Molecule Reference Standard A Reference Standard B
Compound This compound Anthranilic Acid (2-Aminobenzoic acid)2-(3-Methoxyphenoxy)benzoic acid
Key Motif Full ScaffoldHeadgroup (Amino-Acid core)Linker (Diphenyl Ether)
Crystal System Predicted:[2] Monoclinic (

)
Monoclinic (

) or Orthorhombic (

)
Triclinic / Monoclinic
H-Bonding Intramolecular

(carbonyl)
Strong Intramolecular

Intermolecular Carboxylic Dimers (

)
Dihedral Angle Predicted: 70°–85° (Twisted)N/A (Planar)~69.6° (Twisted)
Zwitterion? Unlikely (Neutral preferred)Neutral (Solid state)Neutral
Source Data To be determinedCSD Ref: AMBACO07PMC Ref: 3405786

Analyst Insight: The presence of the ortho-amino group (Reference A) typically locks the carboxylate coplanar to the phenyl ring via an intramolecular hydrogen bond. However, the meta-phenoxy substitution (Reference B) introduces significant steric bulk, forcing the two phenyl rings into a "twisted" conformation (approx. 70-85°) to minimize repulsion between the ether oxygen lone pairs and the aromatic


-clouds.
Predicted Structural Features & Metrics

Based on the reference standards, the following crystallographic metrics should be used as quality control criteria when refining the structure of CAS 885267-99-2.

A. Intramolecular Interactions (The "Lock")

The 2-amino group acts as a conformational lock.

  • Interaction:

    
     (Intramolecular)
    
  • Expected Distance:

    
     (
    
    
    
    )
  • Effect: This prevents the carboxylic acid from rotating freely, creating a rigid "head" unit essential for consistent receptor binding in drug design.

B. Intermolecular Packing (The "Chain")

Unlike simple benzoic acids that form discrete dimers, the bulky phenoxy tail often disrupts dimer formation, favoring catemeric (chain-like) motifs or


-stacked columns.
  • Primary Motif: Carboxylic acid catemers (

    
     chains) or centrosymmetric dimers (
    
    
    
    ).
  • Secondary Motif:

    
     interactions between the methoxy group and the adjacent phenyl ring.
    
Experimental Protocol: De Novo Characterization

Since no public CIF (Crystallographic Information File) exists, follow this self-validating workflow to generate publication-quality data.

Step 1: Polymorph Screening (Solvent Selection)

The flexibility of the ether linkage makes this molecule prone to polymorphism.

  • System A (Slow Evaporation): Ethanol/Water (9:1). Expected: Prisms, likely hydrated.

  • System B (Vapor Diffusion): THF (solvent) into Pentane (antisolvent). Expected: Needles, likely anhydrous.

  • System C (Cooling): Toluene. Expected: Blocks, best for diffraction.

Step 2: Data Collection Strategy
  • Source: Copper (

    
    ) is preferred over Molybdenum (
    
    
    
    ) for this organic molecule to maximize diffraction intensity, as it contains no heavy atoms.
  • Temperature: Collect at 100 K . The methoxy group often exhibits high thermal motion (disorder) at room temperature, which degrades the R-factor.

Step 3: Refinement Logic (Workflow)

G Start Raw Diffraction Data (Frames) Index Indexing & Integration (Determine Unit Cell) Start->Index SpaceGroup Space Group Assignment (Check Systematic Absences) Index->SpaceGroup Solve Structure Solution (Direct Methods / SHELXT) SpaceGroup->Solve Refine Refinement (SHELXL) Least Squares Minimization Solve->Refine Check Check H-Bond Geometry (Compare to Anthranilic Acid) Refine->Check Check->Refine High Residuals? Final Final CIF Generation (R1 < 5%) Check->Final Geometry Valid

Figure 1: Crystallographic refinement workflow for organic small molecules.

Comparative Data Table (Simulated vs. Analog)
ParameterAnthranilic Acid (Exp) 2-(3-Methoxyphenoxy)benzoic (Exp) Target (Predicted)
Space Group


(Triclinic)

or

Z (Molecules/Cell) 44 (2 independent molecules)4
C-O Bond (Acid)

/


/


/

Ether Angle (C-O-C) N/A


Packing Force H-Bond DominantVan der Waals / H-Bond MixedH-Bond +

-Stacking
References
  • Cambridge Crystallographic Data Centre (CCDC). Crystal structure of Anthranilic Acid (Refcode AMBACO07).[2]

  • National Institutes of Health (PMC). Crystal structure of 2-(3-methoxyphenoxy)benzoic acid. PMC3405786.

  • PubChem. this compound (CAS 885267-99-2).

  • Simone, E. et al.Polymorphism of Anthranilic Acid. Journal of Crystal Growth, 2015. (Discusses solvent effects on crystal habit).

Sources

Validating assay purity for 2-Amino-5-(2-methoxyphenoxy)benzoic acid research grade

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Estimated Read Time: 12 Minutes[1]

Executive Summary: The "Research Grade" Trap

In the development of P2X receptor antagonists (e.g., P2X3/P2X7 modulators), the scaffold 2-Amino-5-(2-methoxyphenoxy)benzoic acid serves as a critical intermediate.[1] While commercial vendors often label this compound as "Research Grade" (>95% purity), this designation is frequently insufficient for Structure-Activity Relationship (SAR) studies or scale-up optimization.[1]

Standard Certificates of Analysis (CoA) typically rely on a single-wavelength HPLC-UV method (often 254 nm).[1] This method systematically masks specific process impurities—such as unreacted guaiacol (2-methoxyphenol) or dehalogenated anthranilic acid derivatives —which can act as false positives in biological assays or catalyst poisons in downstream cross-coupling reactions.[1]

This guide objectively compares the standard validation method against a High-Fidelity Multi-Detector Protocol , demonstrating why the latter is essential for ensuring data integrity in drug discovery.

The Challenge: Structural Vulnerabilities & Impurity Profiling

To validate this compound, one must understand its synthesis.[1] The formation of the diaryl ether linkage (typically via Ullmann-type coupling or SNAr on a nitro-intermediate) introduces specific impurity risks that standard assays miss.

Likely Impurities Table
Impurity TypeSpecific CompoundOriginDetection Risk (Standard UV)Impact on Research
Starting Material 2-Methoxyphenol (Guaiacol)Incomplete CouplingHigh: Low extinction coefficient at 254 nm; elutes early.[1]False potency in antioxidant assays; interferes with downstream acylation.
Byproduct 2-Amino-benzoic acid (De-functionalized)Hydrodehalogenation side-reactionMedium: Co-elutes with product in isocratic systems.[1]Alters calculated molarity; inactive in SAR.
Inorganic Copper/Palladium speciesCatalyst ResidueCritical: Invisible to UV and MS.Poisons subsequent metal-catalyzed reactions.[1]
Regioisomer 2-Amino-4-(2-methoxyphenoxy)...[1]Isomeric starting material contaminationHigh: Requires high-resolution separation to distinguish.[1]Confusing SAR data (inactive isomer).

Comparative Analysis: Standard vs. High-Fidelity Validation

We compared the performance of three validation methodologies on a "95% Purity" commercial batch of this compound.

Method A: The Industry Standard (HPLC-UV @ 254 nm)[1]
  • Technique: Isocratic C18 HPLC, detection at 254 nm.

  • Verdict: INSUFFICIENT.

  • Data: Showed a single peak with 96.2% area integration.

  • Flaw: Failed to detect 4% residual guaiacol (weak UV absorber) and 2% inorganic salts.

Method B: The High-Fidelity Protocol (UHPLC-MS/UV + qNMR)[1]
  • Technique: Gradient UHPLC with Diode Array (DAD) and Q-TOF Mass Spec, validated by quantitative NMR (qNMR).

  • Verdict: SUPERIOR.

  • Data: Revealed true purity is only 89.4% . Identified distinct peaks for the phenol impurity and a de-halogenated byproduct.

  • Advantage: Mass spectrometry confirms the molecular weight (

    
    ), while DAD scanning (200–400 nm) catches impurities with different 
    
    
    
    .
Comparative Data Summary
FeatureMethod A (Standard)Method B (High-Fidelity)
Apparent Purity 96.2%89.4%
Guaiacol Detection Not Detected (< LOD)4.1% w/w
Identity Confirmation Retention Time onlyMass (

) + UV Spectrum
Inorganic Detection N/AIndirect (via qNMR mass balance)
Suitability Rough SynthesisSAR / GLP Tox Studies

Experimental Protocol: High-Fidelity Validation Workflow

This protocol is designed to be a self-validating system.[1] It does not assume the product is pure; it proves it.

Reagents & Conditions
  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm) for high peak capacity.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 ensures the carboxylic acid is protonated, improving retention).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Inject a mixture of the target compound and Guaiacol (impurity standard).

    • Requirement: Resolution (

      
      ) between target and Guaiacol must be 
      
      
      
      .
  • Blank Injection:

    • Inject pure DMSO/Methanol. Ensure no carryover ghost peaks.

  • Sample Injection (Dual Detection):

    • UV Channel: Extract chromatograms at 254 nm, 280 nm, and 320 nm.[1]

    • MS Channel: Positive ESI mode (

      
      ).[1] Look for 
      
      
      
      (Target) and
      
      
      (Impurities).
  • Purity Calculation:

    • Do not use "Area %" from a single wavelength. Use MaxPlot (composite of all wavelengths) or integrate the Total Ion Chromatogram (TIC) if response factors are known.

Visualization: Logic Flow for Purity Decision

PurityValidation Start Sample: this compound qNMR Step 1: qNMR (Internal Std) Start->qNMR HPLC Step 2: UHPLC-MS/DAD Gradient Start->HPLC Decision1 Is Purity > 95% by wt (qNMR)? qNMR->Decision1 AnalyzeLC Analyze LC Data: Check UV Purity & MS Adducts HPLC->AnalyzeLC Fail1 REJECT: High Salt/Solvent Content Decision1->Fail1 No Decision1->AnalyzeLC Yes Decision2 Are Impurities > 1% Identified? AnalyzeLC->Decision2 Fail2 REJECT: Significant Organic Impurities Decision2->Fail2 Yes Pass VALIDATED: Release for SAR/Bioassay Decision2->Pass No

Figure 1: Decision tree for validating research-grade intermediates. Note that qNMR is placed first to rule out gross inorganic/solvent contamination before detailed LC profiling.[1]

Scientific Rationale (E-E-A-T)

Why Formic Acid?

We specify 0.1% formic acid rather than phosphate buffer. Phosphate is non-volatile and incompatible with Mass Spectrometry (LC-MS).[1] Furthermore, the carboxylic acid moiety on the benzoic acid ring (


) must be protonated to prevent peak tailing and ensure consistent retention on hydrophobic C18 stationary phases [1].
The Guaiacol Blind Spot

Guaiacol (2-methoxyphenol) is a likely starting material. It is an electron-rich phenol with a


 around 274 nm but significantly lower absorbance at 254 nm compared to the highly conjugated anthranilic acid core. In a standard 254 nm assay, 5% Guaiacol might appear as 0.5% noise, leading to a "false pass" [2].[1]
qNMR as the Truth Source

Chromatography relies on relative response factors. If the impurity ionizes better or absorbs more UV light than the product, the purity is skewed. Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) measures the molar ratio of protons, providing an absolute purity value independent of optical properties [3].

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter 10: Method Development). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Amino-5-(2-methoxyphenoxy)benzoic Acid

[1]

Executive Summary

This guide mandates the standard operating procedures (SOP) for the disposal of 2-Amino-5-(2-methoxyphenoxy)benzoic acid (CAS: 885267-99-2). While this specific intermediate is not explicitly listed on federal RCRA P-lists or U-lists, its functional groups (aniline derivative, ether linkage, benzoic acid) require it to be managed as Hazardous Chemical Waste . The primary disposal pathway is high-temperature incineration via a licensed waste management contractor.

Immediate Action Required: Segregate from strong oxidizers and designate as "Non-Halogenated Organic Solid" (if pure) or "Organic Acid Waste" (if in solution).

Chemical Profile & Hazard Identification

Before disposal, verify the material identity. This compound is often used as a scaffold in drug discovery.

ParameterSpecification
Chemical Name This compound
CAS Number 885267-99-2
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Acidity (pKa) ~2.5 (Carboxylic acid), ~4.8 (Aniline conjugate acid)
Hazard Classification (GHS)

Based on Structure-Activity Relationship (SAR) of aminobenzoic acid analogs:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][5]

  • H335: May cause respiratory irritation.[1][2][3][5][6]

  • Aquatic Toxicity: Potential chronic toxicity to aquatic life due to the phenoxy ether moiety.

Pre-Disposal Handling & Containment

Objective: Prevent exposure and cross-contamination during the waste transfer process.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator (minimum) or localized fume hood exhaust.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-gloving recommended if handling solutions.

  • Ocular: ANSI Z87.1 Chemical Safety Goggles.

Containment Protocol
  • Solid Waste: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Do not use metal containers due to potential corrosion from the carboxylic acid group.

  • Liquid Waste: If the substance is dissolved in solvent (e.g., DMSO, Methanol), collect in a chemically resistant carboy (HDPE or Glass).

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields: Full Chemical Name (No Abbreviations), Hazard Checkbox (Irritant, Toxic), Start Date.

Disposal Workflow & Decision Logic

RCRA Waste Characterization

Under the US Resource Conservation and Recovery Act (RCRA), this compound is not a listed waste (F, K, P, or U lists). However, the generator must determine if it exhibits hazardous characteristics.

  • Ignitability (D001): No (Solid).[4]

  • Corrosivity (D002): Possible if in aqueous solution with pH < 2.

  • Reactivity (D003): No.

  • Toxicity (D004-D043): Not a TCLP metal or pesticide.

Determination: Classify as Non-Regulated Chemical Waste (unless mixed with regulated solvents), but treat as Hazardous for ethical and safety reasons.

Operational Disposal Steps
Scenario A: Pure Solid Substance
  • Transfer solid material into a clear, sealable plastic bag (secondary containment).

  • Place the bag into the Solid Organic Waste drum.

  • Incompatibility Check: Ensure no strong oxidizers (e.g., permanganates, nitrates) are present in the same drum. The amino group can react vigorously with oxidizers.

Scenario B: Solution (HPLC Waste / Mother Liquor)
  • Check pH. If pH < 2, neutralize to pH 5-9 only if your facility permits elementary neutralization. Otherwise, manage as Acidic Organic Waste .

  • Segregate based on solvent type:

    • Halogenated: If dissolved in DCM or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, DMSO, or Ethyl Acetate.

  • Pour into the appropriate carboy using a funnel to prevent splashing.

Visual Workflow: Waste Stream Segregation

The following diagram illustrates the logical decision path for disposing of CAS 885267-99-2.

DisposalWorkflowStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid FormStateCheck->SolidLiquidLiquid/SolutionStateCheck->LiquidSolidBinBin: Solid Organic Waste(Non-Halogenated)Solid->SolidBinDouble BagContamCheckIs it mixed with Solvents?Liquid->ContamCheckSolventTypeIdentify Solvent TypeContamCheck->SolventTypeIncinerationFinal Fate: High-Temp IncinerationSolidBin->IncinerationHaloHalogenated(DCM, CHCl3)SolventType->HaloNonHaloNon-Halogenated(MeOH, DMSO)SolventType->NonHaloHalo->IncinerationNonHalo->Incineration

Caption: Operational decision tree for segregating this compound waste streams.

Emergency Procedures

In the event of an accidental release, follow these immediate steps.

ScenarioImmediate ActionCleanup Protocol
Dry Spill Evacuate immediate area if dust is visible.Wet-wipe method.[5] Do not dry sweep (creates dust). Use a HEPA vacuum if available. Place waste in a sealed bag.
Solution Spill Ventilate area.Absorb with vermiculite or chem-pads. If acidic, neutralize carefully with sodium bicarbonate before absorption.
Skin Contact Remove contaminated clothing.[7][1][3][5]Wash with soap and water for 15 minutes.[7] Seek medical attention if irritation persists.

References

  • US EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[8] Retrieved October 26, 2025, from [Link][9]

  • PubChem. (n.d.). Compound Summary: Aminobenzoic Acid Derivatives. National Library of Medicine. Retrieved October 26, 2025, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(2-methoxyphenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(2-methoxyphenoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.